Fenazox
Beschreibung
Azoxybenzene is an azoxy compound.
Structure
3D Structure
Eigenschaften
IUPAC Name |
oxido-phenyl-phenyliminoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-14(12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUZCKBSTZFWCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=[N+](C2=CC=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Record name | AZOXYBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19843 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Azoxybenzene appears as bright yellow crystals or yellowish-brown solid. (NTP, 1992), Yellow solid; mp = 36 deg C; [HSDB] Bright yellow or yellowish-brown solid; mp = 36 deg C; [CAMEO] Orange solid; mp = 33-36 deg C; [Alfa Aesar MSDS] | |
| Record name | AZOXYBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19843 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Azoxybenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3791 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomposes (NTP, 1992) | |
| Record name | AZOXYBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19843 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), INSOL IN WATER; SOL IN ALCOHOL & ETHER; 43.5 G DISSOLVE IN 100 G PETROLEUM ETHER @ 15 °C | |
| Record name | AZOXYBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19843 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AZOXYBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2861 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.159 at 79 °F (NTP, 1992) - Denser than water; will sink, 1.1590 @ 26 °C/4 °C | |
| Record name | AZOXYBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19843 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AZOXYBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2861 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
PALE YELLOW ORTHORHOMBIC NEEDLES | |
CAS No. |
495-48-7, 20972-43-4, 21650-65-7 | |
| Record name | AZOXYBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19843 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Azoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azoxybenzene, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020972434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azoxybenzene, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021650657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZOXYBENZENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diazene, 1,2-diphenyl-, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Azoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZOXYBENZENE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC1P3JE72O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AZOXYBENZENE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CYQ7PT9SS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AZOXYBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2861 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
97 °F (NTP, 1992), 36 °C | |
| Record name | AZOXYBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19843 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AZOXYBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2861 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Fenazox (Amfenac Sodium) mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Fenazox (Amfenac Sodium)
Executive Summary
Amfenac sodium, commercially known as this compound in its oral formulation, is a potent non-steroidal anti-inflammatory drug (NSAID).[1][2] In ophthalmic applications, it is the active metabolite of the prodrug nepafenac.[2][3][4] This guide provides a detailed examination of amfenac's core mechanism of action, focusing on its interaction with the cyclooxygenase (COX) enzymes. It delineates the biochemical pathways influenced by amfenac, presents quantitative data on its inhibitory activity, and outlines the experimental protocols used to characterize its function. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of amfenac's molecular pharmacology.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism of action for amfenac is the inhibition of prostaglandin H synthase, more commonly known as the cyclooxygenase (COX) enzyme.[3] As an NSAID, amfenac targets both major isoforms of this enzyme: COX-1 and COX-2.[5] These enzymes are critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), an unstable intermediate that serves as the precursor for a variety of pro-inflammatory prostaglandins and thromboxanes.[6][7][8] By blocking this essential step, amfenac effectively reduces the synthesis of these mediators, which are key drivers of inflammation, pain, and fever.[5]
The Arachidonic Acid Cascade and Prostaglandin Synthesis
Inflammatory stimuli trigger the release of arachidonic acid from cell membrane phospholipids. The COX enzymes then catalyze the first committed step in the prostaglandin synthesis pathway.
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate homeostatic functions, such as maintaining gastric mucosal integrity and platelet aggregation.[8]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, cytokines, and growth factors.[8] Its activity leads to the production of prostaglandins that mediate inflammation and pain.
Amfenac's therapeutic anti-inflammatory and analgesic effects are primarily derived from its inhibition of COX-2, while some of its potential side effects can be attributed to the concurrent inhibition of COX-1.[5]
Signaling Pathway Diagram
The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of Amfenac Sodium.
Quantitative Data: COX Inhibitory Activity
The potency of amfenac against COX-1 and COX-2 has been quantified through in vitro assays, which measure the concentration of the drug required to inhibit 50% of the enzyme's activity (IC50). Studies have reported varying IC50 values, which may be attributable to differences in experimental conditions and the source of the enzymes (e.g., human-derived, ovine). Amfenac is consistently shown to be a potent inhibitor of both isoforms.[9]
| Enzyme | IC50 Value (nM) | Source |
| COX-1 | 250 | |
| COX-2 | 150 | [5] |
| Human COX-1 | 15.3 | [9][10] |
| Human COX-2 | 20.4 | [11][9][10] |
Note: Lower IC50 values indicate greater inhibitory potency. One study concluded that amfenac was the most potent COX-2 inhibitor when compared to ketorolac and bromfenac.[12]
Pharmacokinetics in Ophthalmic Formulations
In ophthalmology, amfenac is delivered as the prodrug nepafenac to enhance corneal penetration.[3][4][13] Following topical administration, nepafenac rapidly permeates the cornea and is converted by intraocular hydrolases into its active form, amfenac.[2][3][4] This bioactivation within the target ocular tissues is a key feature of its design.[13][14]
Pharmacokinetic studies in rabbits have shown that after topical application, amfenac concentrations in the aqueous humor and retinochoroidal tissues can be maintained at levels higher than the IC50 for COX-2, suggesting sustained enzymatic inhibition.[11][10][15]
| Parameter | Value | Tissue | Source |
| Plasma Cmax (Nepafenac) | 0.310 ± 0.104 ng/mL | Plasma | [3] |
| Plasma Cmax (Amfenac) | 0.422 ± 0.121 ng/mL | Plasma | [3] |
| Plasma Tmax (Nepafenac) | ~0.21 hours | Plasma | [2] |
| Plasma Tmax (Amfenac) | ~0.48 hours | Plasma | [2] |
| Plasma Half-life (Amfenac) | ~6.26 hours | Plasma | [16] |
Experimental Protocols
The characterization of amfenac's mechanism of action relies on established in vitro and in vivo experimental models.
In Vitro COX Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on isolated COX enzymes.
Objective: To determine the IC50 values of Amfenac Sodium for human recombinant COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 or COX-2 enzymes are utilized.
-
Incubation: The assay is typically performed in a multi-well plate format. Varying concentrations of amfenac are pre-incubated with either COX-1 or COX-2 for a defined period (e.g., 30 minutes at 37°C) to allow for drug-enzyme interaction.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a substrate, arachidonic acid.
-
Reaction Termination: After a set incubation time (e.g., 15 minutes), the reaction is stopped.
-
Quantification: The amount of Prostaglandin E2 (PGE2) produced is measured. This is commonly done using a competitive enzyme immunoassay (EIA) or ELISA kit.[17]
-
Data Analysis: The percentage of inhibition at each amfenac concentration is calculated relative to a vehicle control (no drug). The IC50 value is determined by plotting the percent inhibition against the log of the amfenac concentration and fitting the data to a dose-response curve.
In Vivo Ocular Inflammation Model (Rabbit)
This model assesses the anti-inflammatory efficacy of a topically applied drug in a living system.
Objective: To evaluate the ability of topically administered Nepafenac (prodrug of Amfenac) to inhibit inflammation in the eye.
Methodology:
-
Animal Model: New Zealand White rabbits are commonly used for this model.
-
Induction of Inflammation: Systemic inflammation is induced, often via an intravenous injection of lipopolysaccharide (LPS).[17] This leads to a breakdown of the blood-aqueous barrier and an increase in inflammatory mediators in the eye.
-
Drug Administration: Animals are divided into groups. One eye of each study animal is treated with a topical ophthalmic solution of the NSAID (e.g., 0.1% nepafenac), while the contralateral eye receives a vehicle control.[17] Dosing typically occurs before the inflammatory challenge.
-
Sample Collection: At a predetermined time after LPS injection, aqueous humor samples are collected from the anterior chamber via paracentesis.
-
Outcome Measures:
-
Vascular Permeability: Fluorescein isothiocyanate (FITC)-dextran is injected intravenously. The amount of leakage into the anterior chamber is measured by fluorophotometry, providing an index of blood-aqueous barrier disruption.[17]
-
Prostaglandin Levels: The concentration of PGE2 in the collected aqueous humor is quantified using ELISA to directly measure the inhibition of the COX pathway in vivo.[17]
-
-
Data Analysis: The outcome measures from the drug-treated eyes are compared to those from the vehicle-treated eyes to determine the statistical significance of the anti-inflammatory effect.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Prostaglandin and thromboxane biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and efficacy of topically applied nonsteroidal anti-inflammatory drugs in retinochoroidal tissues in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and Efficacy of Topically Applied Nonsteroidal Anti-Inflammatory Drugs in Retinochoroidal Tissues in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo pharmacokinetics and in vitro pharmacodynamics of nepafenac, amfenac, ketorolac, and bromfenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Comparison of the efficacy and patients’ tolerability of Nepafenac and Ketorolac in the treatment of ocular inflammation following cataract surgery: A meta-analysis of randomized controlled trials | PLOS One [journals.plos.org]
- 15. Pharmacokinetics and Efficacy of Topically Applied Nonsteroidal Anti-Inflammatory Drugs in Retinochoroidal Tissues in Rabbits | PLOS One [journals.plos.org]
- 16. novartis.com [novartis.com]
- 17. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and bromfenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyclooxygenase Inhibition Pathway of Amfenac Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amfenac sodium, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the potent inhibition of cyclooxygenase (COX) enzymes. This technical guide provides an in-depth exploration of the amfenac sodium cyclooxygenase inhibition pathway. It details the mechanism of action, presents quantitative data on its inhibitory activity, outlines experimental protocols for assessing COX inhibition, and visualizes the associated signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and inflammation research.
Introduction to the Arachidonic Acid Cascade and Cyclooxygenase Enzymes
The inflammatory response is a complex biological process, and at its core lies the arachidonic acid cascade. When cellular membranes are disrupted, phospholipase A2 releases arachidonic acid, a polyunsaturated fatty acid.[1][2] This fatty acid serves as a substrate for two primary enzymatic pathways: the lipoxygenase (LOX) pathway, which produces leukotrienes, and the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins and thromboxanes.[1][2]
The COX enzymes, also known as prostaglandin H synthases, are bifunctional enzymes that catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all other prostanoids.[3][4] There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological "housekeeping" functions, such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and promoting platelet aggregation.[2][5]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines, mitogens, and endotoxins.[4][5] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[3]
Mechanism of Action of Amfenac Sodium
Amfenac sodium is a potent inhibitor of both COX-1 and COX-2 enzymes.[5][6] By binding to the active site of these enzymes, amfenac competitively inhibits the conversion of arachidonic acid to PGH2.[5] This blockade of prostaglandin synthesis is the primary mechanism underlying its anti-inflammatory, analgesic, and antipyretic properties.[5][6] While amfenac inhibits both isoforms, some evidence suggests a degree of selectivity towards COX-2.[7] The inhibition of COX-2 is responsible for its therapeutic effects, while the concurrent inhibition of COX-1 can contribute to some of the side effects associated with NSAIDs, such as gastrointestinal irritation.[5]
Quantitative Analysis of COX Inhibition
The inhibitory potency of amfenac sodium against COX-1 and COX-2 is typically quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Amfenac Sodium | 0.25 | 0.15 | 1.67 | [6] |
| Bromfenac | 0.210 | 0.0066 | 31.8 | [8] |
| Ketorolac | 0.02 | 0.12 | 0.17 | [8] |
| Diclofenac | - | - | - | - |
| Ibuprofen | - | - | - | - |
| Celecoxib | - | - | - | - |
Data for Diclofenac, Ibuprofen, and Celecoxib would require further specific searches to populate for a direct comparison under similar experimental conditions.
Experimental Protocols for Determining COX Inhibition
The following protocols provide detailed methodologies for conducting in vitro cyclooxygenase inhibition assays to determine the IC50 values of a test compound like amfenac sodium. These assays are crucial for the pharmacological characterization of NSAIDs.
Colorimetric COX Inhibition Assay
This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.
Materials:
-
COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Hemin (Cofactor)
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic Acid (Substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (Colorimetric Substrate)
-
Test compound (e.g., Amfenac Sodium) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Prepare Reagents: Prepare working solutions of all reagents in COX Assay Buffer. The test compound should be prepared in a dilution series.
-
Assay Setup: In a 96-well plate, set up the following wells in triplicate:
-
Background Wells: 160 µL Assay Buffer, 10 µL Hemin.
-
100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Hemin, 10 µL enzyme (COX-1 or COX-2).
-
Inhibitor Wells: 140 µL Assay Buffer, 10 µL Hemin, 10 µL enzyme (COX-1 or COX-2), 10 µL of test compound dilution.
-
-
Pre-incubation: Gently mix the contents of the plate and incubate for 10 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of TMPD working solution to all wells, followed by the addition of 10 µL of Arachidonic Acid working solution to initiate the reaction.
-
Measurement: Immediately read the absorbance at 590 nm at multiple time points (e.g., every minute for 5 minutes) to determine the reaction rate.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Subtract the background rate from the 100% initial activity and inhibitor wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Fluorometric COX Inhibition Assay
This assay is a highly sensitive method that measures the peroxidase activity of COX using a fluorogenic substrate.
Materials:
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Hemin (Cofactor)
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic Acid (Substrate)
-
Amplex™ Red reagent or similar fluorogenic probe
-
Horseradish Peroxidase (HRP)
-
Test compound (e.g., Amfenac Sodium) dissolved in an appropriate solvent (e.g., DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~585-595 nm)
Procedure:
-
Prepare Reagents: Prepare working solutions of all reagents. The test compound should be prepared in a dilution series.
-
Assay Setup: In a black 96-well plate, add the following to each well:
-
50 µL of COX Assay Buffer
-
10 µL of test compound dilution or vehicle control
-
10 µL of HRP solution
-
10 µL of Hemin solution
-
10 µL of COX-1 or COX-2 enzyme solution
-
-
Pre-incubation: Mix and incubate the plate at 25°C for 10 minutes, protected from light.
-
Initiate Reaction: Add 10 µL of a solution containing both Amplex™ Red and Arachidonic Acid to each well to start the reaction.
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity every minute for 10-20 minutes.
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.
-
Signaling Pathways and Visualizations
The inhibition of COX enzymes by amfenac sodium leads to a reduction in the production of prostaglandins, primarily Prostaglandin E2 (PGE2) at sites of inflammation. PGE2 is a potent signaling molecule that acts on a family of G-protein coupled receptors (EP1, EP2, EP3, and EP4), leading to a variety of downstream effects that promote inflammation, pain, and fever.[1][3]
Cyclooxygenase Inhibition Pathway
Caption: Amfenac sodium inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Prostaglandin E2 Signaling Pathway
References
- 1. Prostaglandin E2 (PGE2): A Key Mediator of Inflammation and Physiological Function [elisakits.co.uk]
- 2. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Regulation of Immune Responses by Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Amfenac Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amfenac sodium, a non-steroidal anti-inflammatory drug (NSAID), demonstrates potent analgesic and anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of amfenac sodium, intended to support research and drug development activities. The document details the absorption, distribution, metabolism, and excretion (ADME) profile of amfenac sodium, its mechanism of action, and relevant experimental protocols. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized using diagrams to facilitate understanding.
Introduction
Amfenac is a phenylacetic acid derivative and a potent NSAID. It is the active metabolite of the prodrug nepafenac, which is used ophthalmically to treat pain and inflammation associated with cataract surgery. Amfenac sodium itself has been investigated for its anti-inflammatory and analgesic effects. A thorough understanding of its pharmacokinetic and pharmacodynamic profiles is crucial for its potential development and for understanding the clinical effects of its prodrug, nepafenac.
Pharmacodynamics
Mechanism of Action
The primary mechanism of action of amfenac sodium is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By inhibiting COX enzymes, amfenac reduces the production of these pro-inflammatory prostaglandins.[1] Amfenac has been shown to be a potent inhibitor of both COX-1 and COX-2.[3]
Quantitative Pharmacodynamic Data
The inhibitory activity of amfenac sodium against COX-1 and COX-2 has been quantified by determining its half-maximal inhibitory concentration (IC50) values.
| Enzyme | IC50 (nM) |
| COX-1 | 250 |
| COX-2 | 150 |
Table 1: In Vitro Inhibitory Activity of Amfenac Sodium against Cyclooxygenase Enzymes.
Signaling Pathway
The mechanism of action of amfenac sodium, involving the inhibition of the COX pathway, is depicted in the following diagram.
Pharmacokinetics
Absorption
Distribution
Amfenac sodium is highly bound to plasma proteins, with a protein binding percentage greater than 99%. The apparent volume of distribution (Vd) for amfenac sodium has not been definitively reported in preclinical studies involving direct oral administration. However, for many NSAIDs, the volume of distribution is generally low.
Metabolism
Amfenac sodium is primarily metabolized in the liver. The main metabolic pathways include oxidation, hydroxylation, dehalogenation, and conjugation with glucuronic acid.[2] One of the identified metabolites is 7-benzoyl-2-oxindole.[4] The process of glucuronidation, a major phase II metabolic pathway, is crucial for the elimination of many NSAIDs.[1]
Excretion
The metabolites of amfenac sodium are primarily excreted through both urine and feces.
Quantitative Pharmacokinetic Parameters
The following table summarizes the available pharmacokinetic parameters for amfenac sodium.
| Parameter | Value | Species | Route |
| Protein Binding | >99% | - | - |
| Half-life (t½) | 2-4 hours | - | Oral |
| Excretion | Urine and Feces | - | - |
Table 2: Summary of Amfenac Sodium Pharmacokinetic Parameters.
Experimental Protocols
In Vitro COX Inhibition Assay
This protocol describes a common method to determine the in vitro inhibitory activity of amfenac sodium against COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Amfenac sodium (test inhibitor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of amfenac sodium in a suitable solvent (e.g., DMSO) and create a series of dilutions in the reaction buffer. Prepare solutions of arachidonic acid, heme, and TMPD.
-
Assay Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme solution to each well.
-
Inhibitor Addition: Add the diluted amfenac sodium solutions to the respective wells. For control wells (100% enzyme activity), add the solvent vehicle.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately after adding the substrate, add the colorimetric substrate (TMPD). Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each amfenac sodium concentration compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
In Vivo Pharmacokinetic Study in Rats (Representative Protocol)
This protocol outlines a general procedure for conducting a pharmacokinetic study of orally administered amfenac sodium in rats.
Animals:
-
Male Sprague-Dawley rats (or other suitable strain)
Materials:
-
Amfenac sodium
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., HPLC system)[4][5]
Procedure:
-
Animal Acclimation and Fasting: Acclimate rats to the housing conditions for at least one week. Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare a solution or suspension of amfenac sodium in the chosen vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of amfenac sodium to each rat via oral gavage. The volume administered should be based on the animal's body weight (e.g., 10 mL/kg).[6][7]
-
Blood Sampling: Collect blood samples (e.g., 0.2-0.3 mL) from a suitable site (e.g., tail vein or jugular vein cannula) at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at a low temperature (e.g., -80°C) until analysis.
-
Bioanalysis: Quantify the concentration of amfenac sodium in the plasma samples using a validated analytical method, such as HPLC with UV or mass spectrometric detection.[4][5]
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life), using non-compartmental analysis.
Conclusion
Amfenac sodium is a potent inhibitor of both COX-1 and COX-2, which underlies its anti-inflammatory and analgesic effects. It exhibits pharmacokinetic properties typical of many NSAIDs, including high plasma protein binding and extensive hepatic metabolism. While further studies are needed to fully elucidate its oral bioavailability and volume of distribution, the information presented in this guide provides a solid foundation for researchers and drug development professionals working with this compound. The detailed experimental protocols offer practical guidance for conducting further preclinical evaluations.
References
- 1. Reactivity of mefenamic acid 1-o-acyl glucuronide with proteins in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. In vivo pharmacokinetics and in vitro pharmacodynamics of nepafenac, amfenac, ketorolac, and bromfenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of amfenac sodium and its metabolite (7-benzoyl-2-oxindole) in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. benchchem.com [benchchem.com]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
Amfenac Sodium: A Technical Guide to its Role as a Dual COX-1/COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amfenac sodium is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the competitive inhibition of cyclooxygenase (COX) enzymes.[1] As a member of the phenylacetic acid derivative family, amfenac sodium plays a crucial role in the management of pain and inflammation by modulating the production of prostaglandins. This technical guide provides an in-depth overview of amfenac sodium's mechanism of action as a dual inhibitor of both COX-1 and COX-2 isoforms, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Amfenac is the active metabolite of the prodrug nepafenac, which is hydrolyzed in vivo to produce amfenac. This conversion is a key pharmacokinetic feature, allowing for effective penetration and subsequent localized activity at the site of inflammation.
Mechanism of Action: Inhibition of Cyclooxygenase
The primary mechanism of action for amfenac sodium involves the inhibition of the cyclooxygenase enzymes, COX-1 and COX-2.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins, thromboxanes, and prostacyclins.[1][2] By blocking the active site of these enzymes, amfenac competitively inhibits this conversion, thereby reducing the synthesis of these pro-inflammatory mediators.[1]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including gastrointestinal mucosal protection and platelet aggregation.[1][3]
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli such as cytokines and endotoxins.[1][3] The prostaglandins produced by COX-2 are key mediators of pain, fever, and inflammation.[3][4]
Amfenac sodium exhibits potent inhibitory activity against both COX-1 and COX-2, classifying it as a non-selective COX inhibitor.[5]
Quantitative Data: Inhibitory Activity of Amfenac
The inhibitory potency of amfenac against COX-1 and COX-2 is quantified by its half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher potency of the inhibitor.
| Enzyme | Amfenac IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| COX-1 | 0.25 | Celecoxib | 19 |
| COX-2 | 0.15 | Celecoxib | 0.06 |
Data compiled from publicly available sources.[5]
Signaling Pathway: The Arachidonic Acid Cascade
The following diagram illustrates the central role of COX-1 and COX-2 in the arachidonic acid cascade and the point of inhibition by amfenac sodium.
Experimental Protocols
The determination of the inhibitory activity of amfenac sodium against COX-1 and COX-2 can be performed using various in vitro assays. Below are detailed methodologies for common enzymatic and cell-based assays.
In Vitro Fluorometric COX Inhibition Assay
This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic probe.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
COX Cofactor (e.g., hemin)
-
Arachidonic Acid (substrate)
-
Amfenac sodium (test inhibitor)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of amfenac sodium in a suitable solvent (e.g., DMSO) and serially dilute to the desired concentrations.
-
Reconstitute and dilute the COX enzymes, probe, and cofactor in COX Assay Buffer according to the manufacturer's instructions.
-
Prepare a working solution of arachidonic acid.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the COX Assay Buffer, COX enzyme (either COX-1 or COX-2), cofactor, and probe.
-
Add the amfenac sodium dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 10 minutes).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Determine the percentage of inhibition for each amfenac sodium concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the amfenac sodium concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Human Whole Blood Assay for COX-2 Selectivity
This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant matrix.
Materials:
-
Freshly drawn human whole blood (anticoagulated with heparin for COX-2 assay)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Amfenac sodium
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)
Procedure for COX-2 Inhibition:
-
Dispense heparinized whole blood into tubes.
-
Add various concentrations of amfenac sodium or vehicle.
-
Add LPS (e.g., 10 µg/mL) to induce COX-2 expression and activity.
-
Incubate the tubes (e.g., 24 hours at 37°C).
-
Centrifuge to separate the plasma.
-
Measure the PGE2 concentration in the plasma using an EIA kit.
Procedure for COX-1 Inhibition:
-
Dispense non-anticoagulated whole blood into tubes.
-
Add various concentrations of amfenac sodium or vehicle.
-
Allow the blood to clot (e.g., 1 hour at 37°C) to induce platelet aggregation and TXB2 production.
-
Centrifuge to separate the serum.
-
Measure the TXB2 concentration in the serum using an EIA kit.
Data Analysis:
-
Calculate the percent inhibition of PGE2 (for COX-2) and TXB2 (for COX-1) production at each amfenac sodium concentration.
-
Determine the IC50 values for both isoforms as described in the previous protocol.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for screening and characterizing a potential COX inhibitor like amfenac sodium.
Conclusion
Amfenac sodium is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes. Its ability to effectively reduce the production of pro-inflammatory prostaglandins underlies its clinical utility as an anti-inflammatory and analgesic agent. The quantitative data on its inhibitory potency, coupled with established experimental protocols for its characterization, provide a solid foundation for further research and development in the field of NSAIDs. Understanding the nuances of its interaction with the COX isoforms is critical for optimizing its therapeutic benefits while minimizing potential side effects associated with the inhibition of homeostatic prostaglandin synthesis.
References
In Vitro Anti-inflammatory Effects of Amfenac Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of Amfenac Sodium, a non-steroidal anti-inflammatory drug (NSAID). Amfenac is the active metabolite of nepafenac, which is administered topically as a prodrug and is then converted to amfenac by intraocular hydrolases. This document details its primary mechanism of action, its effects on key inflammatory mediators, and the experimental protocols used to elucidate these effects. All quantitative data are presented in structured tables for clarity, and key cellular pathways and experimental workflows are visualized using diagrams.
Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
Amfenac sodium exerts its anti-inflammatory effects primarily through the potent inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation and pain. The inhibition of prostaglandin synthesis, particularly prostaglandin E2 (PGE2), is a cornerstone of its anti-inflammatory activity.
In Vitro COX Inhibition
Studies have demonstrated that amfenac is a highly potent inhibitor of both COX-1 and COX-2 enzymes. Its inhibitory activity is significantly greater than that of other NSAIDs like ketorolac, diclofenac, and bromfenac. This potent, broad-spectrum COX inhibition effectively reduces the production of prostaglandins at sites of inflammation.
The following diagram illustrates the role of Amfenac in the cyclooxygenase pathway.
Quantitative Analysis of Inhibitory Activity
The potency of Amfenac Sodium as a COX inhibitor is quantified by its half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Compound | Target Enzyme | IC50 (nM) | Species | Source |
| Amfenac | COX-1 | 1.2 | Ovine | |
| Amfenac | COX-2 | 0.4 | Ovine | |
| Ketorolac | COX-1 | 2.6 | Ovine | |
| Ketorolac | COX-2 | 1.9 | Ovine | |
| Bromfenac | COX-1 | 4.6 | Ovine | |
| Bromfenac | COX-2 | 0.8 | Ovine | |
| Diclofenac | COX-1 | 8.8 | Ovine | |
| Diclofenac | COX-2 | 0.6 | Ovine |
Effects on Pro-inflammatory Cytokines and Mediators
Beyond its direct action on COX enzymes, Amfenac has been shown to modulate other key components of the inflammatory cascade in vitro.
Inhibition of Nitric Oxide (NO) Production
In models using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, Amfenac has been shown to suppress the production of nitric oxide (NO), a potent pro-inflammatory mediator.
Modulation of Cytokine Expression
Amfenac can also influence the expression of pro-inflammatory cytokines. Studies using human peripheral blood mononuclear cells (PBMCs) have shown that it can inhibit the production of key cytokines involved in inflammatory responses.
Detailed Experimental Protocols
The following sections detail the methodologies for key in vitro assays used to characterize the anti-inflammatory effects of Amfenac Sodium.
COX-1/COX-2 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of purified COX enzymes.
-
Enzyme Preparation : Purified ovine COX-1 and COX-2 enzymes are used.
-
Incubation : The enzymes are pre-incubated with various concentrations of Amfenac Sodium or a vehicle control for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Substrate Addition : The enzymatic reaction is initiated by adding arachidonic acid as the substrate.
-
Quantification : The reaction is allowed to proceed for a set time before being terminated. The amount of prostaglandin E2 (PGE2) produced is then quantified using an Enzyme Immunoassay (EIA).
-
Data Analysis : The percentage of inhibition at each Amfenac concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.
The general workflow for this assay is depicted below.
Nitric Oxide (NO) Production Assay in Macrophages
This cell-based assay measures the effect of Amfenac on the production of NO in response to an inflammatory stimulus.
-
Cell Culture : RAW 264.7 macrophage cells are cultured in appropriate media and seeded in multi-well plates.
-
Pre-treatment : Cells are pre-treated with various concentrations of Amfenac Sodium for a specified time (e.g., 1 hour).
-
Stimulation : Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. A set of cells remains unstimulated as a negative control.
-
Incubation : The cells are incubated for an extended period (e.g., 24 hours).
-
NO Measurement : The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Data Analysis : The amount of NO produced is calculated, and the inhibitory effect of Amfenac is determined by comparing it to the LPS-stimulated control group.
Cytokine Quantification by ELISA
This protocol is used to measure the effect of Amfenac on the secretion of specific cytokines from immune cells.
-
Cell Isolation : Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
Cell Treatment : PBMCs are cultured and treated with various concentrations of Amfenac Sodium, followed by stimulation with an appropriate mitogen (e.g., phytohemagglutinin, PHA) to induce cytokine production.
-
Supernatant Collection : After incubation (e.g., 48 hours), the cell culture supernatant is collected.
-
ELISA : The concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis : The inhibitory effect of Amfenac on the production of each cytokine is calculated by comparing the results to the stimulated control group.
Conclusion
The in vitro evidence robustly demonstrates that Amfenac Sodium is a potent anti-inflammatory agent. Its primary mechanism of action is the strong inhibition of both COX-1 and COX-2 enzymes, leading to a significant reduction in prostaglandin synthesis. This activity surpasses that of several other common NSAIDs. Furthermore, its ability to modulate other inflammatory pathways, such as nitric oxide production and cytokine release, contributes to its overall anti-inflammatory profile. These findings underscore the therapeutic potential of Amfenac in managing inflammatory conditions and provide a solid foundation for further research and drug development.
The Genesis of a Potent NSAID: A Technical Deep Dive into the Discovery and Development of Amfenac
For Researchers, Scientists, and Drug Development Professionals
Amfenac, a potent non-steroidal anti-inflammatory drug (NSAID), has carved a significant niche in the therapeutic landscape, particularly in ophthalmology. This technical guide provides an in-depth exploration of its discovery, development, mechanism of action, and the pivotal experimental data that defined its pharmacological profile. Amfenac's journey from a laboratory curiosity to a clinical asset offers valuable insights into the intricate process of drug development.
Discovery and Synthesis
Amfenac, chemically known as (2-amino-3-benzoylphenyl)acetic acid, emerged from research focused on identifying novel anti-inflammatory agents.[1][2] Its synthesis was first reported by Welstead et al. in 1979.[3] The core structure features an acetic acid moiety attached to a 2-amino-3-benzoylphenyl scaffold, which is crucial for its anti-inflammatory activity.
While direct synthesis of Amfenac has been described, its clinical application, particularly in ophthalmology, is predominantly as the active metabolite of the prodrug Nepafenac.[4][5][6][7] Nepafenac, or 2-amino-3-benzoylphenylacetamide, is designed for enhanced corneal penetration.[4] Following topical administration, intraocular hydrolases rapidly convert Nepafenac to Amfenac, delivering the active therapeutic agent directly to the target tissues.[8][4][5]
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
Amfenac exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9] These enzymes are pivotal in the arachidonic acid cascade, which is responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[10][11][12][13][14][15]
By blocking the active site of COX enzymes, Amfenac prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[14] Notably, Amfenac exhibits a higher affinity for the inducible COX-2 isoform, which is upregulated at sites of inflammation, over the constitutive COX-1 isoform, which is involved in homeostatic functions.[9] This preferential inhibition of COX-2 is thought to contribute to its favorable therapeutic index.
Below is a diagram illustrating the cyclooxygenase signaling pathway and the point of inhibition by Amfenac.
Caption: Cyclooxygenase signaling pathway and Amfenac's mechanism of action.
Quantitative Pharmacological Data
The anti-inflammatory and analgesic potency of Amfenac has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its activity.
| Parameter | COX-1 | COX-2 | Reference |
| IC50 (µM) | 0.25 | 0.15 | [13] |
Table 1: In Vitro Cyclooxygenase Inhibition by Amfenac
| Parameter | Value | Species | Administration | Reference |
| Cmax (ng/mL) | 0.422 ± 0.121 | Human | Topical Ocular (Nepafenac 0.1%) | [16][6] |
| Tmax (hours) | 3 | Human | Topical Ocular (Nepafenac 0.1%) | [6] |
| Protein Binding (%) | 95.4 (human albumin) | Human | In Vitro | [16] |
| Protein Binding (%) | 99.1 (human serum) | Human | In Vitro | [16] |
| Oral LD50 (mg/kg) | 311 | Rat | Oral | [3] |
| Oral LD50 (mg/kg) | 615 | Mouse | Oral | [3] |
Table 2: Pharmacokinetic and Toxicological Parameters of Amfenac
Key Experimental Protocols
The characterization of Amfenac's pharmacological profile relied on a series of well-established experimental models. Below are detailed protocols for key in vivo assays used to assess its anti-inflammatory and analgesic properties.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating the acute anti-inflammatory activity of NSAIDs.
Protocol:
-
Animal Preparation: Male Wistar rats (150-200g) are used. The animals are fasted overnight with free access to water before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: Amfenac or a vehicle control is administered orally or intraperitoneally at a predetermined time (e.g., 60 minutes) before carrageenan injection.
-
Induction of Inflammation: 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17]
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
The following diagram illustrates the experimental workflow for the carrageenan-induced paw edema model.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Randall-Selitto Paw Pressure Test in Rats
This assay is used to assess the analgesic efficacy of compounds by measuring the pain threshold in response to a mechanical stimulus.[18][19][20][21]
Protocol:
-
Animal Preparation: Male Wistar rats are used. Inflammation is induced in one hind paw, typically by injecting a phlogistic agent like carrageenan or brewer's yeast.
-
Drug Administration: Amfenac or a vehicle control is administered at a specified time before the pain threshold measurement.
-
Pain Threshold Measurement: The rat is gently restrained, and a progressively increasing pressure is applied to the inflamed paw using a specialized instrument (analgesy-meter).
-
Endpoint: The pressure at which the rat vocalizes or withdraws its paw is recorded as the pain threshold.
-
Data Analysis: The increase in pain threshold in the drug-treated group is compared to the vehicle control group to determine the analgesic effect.
The following diagram outlines the logical relationship in the Randall-Selitto test.
Caption: Logical relationship in the Randall-Selitto paw pressure test.
Conclusion
The discovery and development of Amfenac represent a significant advancement in the field of anti-inflammatory therapeutics. Its well-characterized mechanism of action, potent and preferential inhibition of COX-2, and favorable pharmacokinetic profile have established it as a valuable tool in the management of inflammation and pain, particularly in the sensitive environment of the eye. The in-depth understanding of its pharmacology, supported by robust preclinical and clinical data, continues to guide its effective and safe use in clinical practice. This technical guide serves as a comprehensive resource for researchers and drug development professionals, encapsulating the core scientific principles and experimental foundations of Amfenac's journey from concept to clinical reality.
References
- 1. Amfenac - Wikipedia [en.wikipedia.org]
- 2. Amfenac | C15H13NO3 | CID 2136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amfenac [drugfuture.com]
- 4. Topical ophthalmic NSAIDs: a discussion with focus on nepafenac ophthalmic suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Nepafenac:Pharmacology and synthesis_Chemicalbook [chemicalbook.com]
- 7. CN104490861A - Sustained-release nepafenac eye-drops preparation - Google Patents [patents.google.com]
- 8. What is the mechanism of Nepafenac? [synapse.patsnap.com]
- 9. What is Amfenac sodium used for? [synapse.patsnap.com]
- 10. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 15. researchgate.net [researchgate.net]
- 16. centaurpharma.com [centaurpharma.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Randall-Selitto Test: A New Approach for the Detection of Neuropathic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analgesic effect of percutaneously absorbed non-steroidal anti-inflammatory drugs: an experimental study in a rat acute inflammation model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of analgesic drug efficacies by modification of the Randall and Selitto rat yeast paw test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Beyond Cyclooxygenase: An In-depth Technical Guide to the Molecular Targets of Amfenac Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amfenac Sodium, a non-steroidal anti-inflammatory drug (NSAID), is widely recognized for its potent inhibition of cyclooxygenase (COX) enzymes, which is central to its anti-inflammatory and analgesic effects. However, a growing body of evidence suggests that the pharmacological profile of Amfenac extends beyond COX inhibition, encompassing a range of "off-target" molecular interactions that may contribute to its therapeutic effects and potential side effects. This technical guide provides a comprehensive overview of the known and putative non-COX molecular targets of Amfenac Sodium, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Core Molecular Interactions of Amfenac Sodium
While the primary mechanism of Amfenac involves the blockade of prostaglandin synthesis through the inhibition of COX-1 and COX-2, several studies have elucidated its engagement with other key cellular players. These interactions are critical for a complete understanding of its mechanism of action and for the rational design of future therapeutic strategies.
Quantitative Data on Molecular Targets
The following table summarizes the available quantitative data for the interaction of Amfenac Sodium with its known molecular targets. It is important to note that while data for COX inhibition is well-established, quantitative metrics for non-COX targets are less prevalent in the current literature.
| Target Enzyme | IC50 Value | Cell/System | Reference |
| Cyclooxygenase-1 (COX-1) | 0.25 µM | Not Specified | [1] |
| Cyclooxygenase-2 (COX-2) | 0.15 µM | Not Specified | [1] |
| NADPH Oxidase | Significant inhibition at 0.1 mM | Rat Polymorphonuclear Leukocytes | [2] |
Note: IC50 values for VEGF-induced endothelial cell proliferation and tube formation have not been explicitly reported for Amfenac Sodium in the reviewed literature. However, significant inhibition has been observed.
Non-Cyclooxygenase Signaling Pathways Modulated by Amfenac Sodium
Vascular Endothelial Growth Factor (VEGF) Signaling and Angiogenesis
Amfenac has demonstrated significant inhibitory effects on key processes in angiogenesis, the formation of new blood vessels, independent of its COX activity. Specifically, it has been shown to impede VEGF-induced proliferation and tube formation of endothelial cells[1][3]. This anti-angiogenic activity suggests a potential therapeutic application in diseases characterized by pathological neovascularization.
Signaling Pathway Diagram:
PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. While direct binding of Amfenac to components of this pathway has not been definitively demonstrated, its inhibitory effects on VEGF signaling suggest a potential downstream modulation of the PI3K/AKT/mTOR axis, as VEGF is a known upstream activator of this pathway. Further research is warranted to elucidate the precise interactions of Amfenac within this signaling network.
Signaling Pathway Diagram:
NADPH Oxidase and Oxidative Stress
Amfenac Sodium has been shown to inhibit the generation of superoxide anions by NADPH oxidase in polymorphonuclear leukocytes[2]. NADPH oxidases are a family of enzymes that generate reactive oxygen species (ROS), which play a role in both physiological signaling and pathological inflammatory processes. By inhibiting NADPH oxidase, Amfenac may exert an additional anti-inflammatory effect by reducing oxidative stress.
Signaling Pathway Diagram:
Detailed Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay is a widely used in vitro method to assess the anti-angiogenic potential of compounds.
Workflow Diagram:
Methodology:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested, resuspended in appropriate media, and seeded onto the Matrigel-coated wells.
-
Treatment: Cells are treated with varying concentrations of Amfenac Sodium in the presence of a pro-angiogenic stimulus, typically VEGF.
-
Incubation: The plate is incubated at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours, allowing for the formation of capillary-like structures.
-
Visualization and Quantification: The formation of tubular networks is visualized using a microscope and captured as images. The extent of tube formation is quantified by measuring parameters such as total tube length and the number of branch points using image analysis software.
Western Blot Analysis for PI3K/AKT/mTOR Pathway Activation
Western blotting is a standard technique to detect and quantify the phosphorylation status of specific proteins, which is indicative of pathway activation.
Workflow Diagram:
Methodology:
-
Cell Treatment and Lysis: Cells are treated with Amfenac Sodium for a specified duration. Subsequently, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading of samples.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using a chemiluminescent substrate and an imaging system.
-
Analysis: The band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the effect of Amfenac Sodium on pathway activation.
NADPH Oxidase Activity Assay
The activity of NADPH oxidase can be measured by detecting the production of superoxide anions.
Workflow Diagram:
Methodology:
-
Cell Isolation: Polymorphonuclear leukocytes (PMNs) are isolated from whole blood using density gradient centrifugation.
-
Treatment: The isolated PMNs are pre-incubated with various concentrations of Amfenac Sodium.
-
Stimulation: Superoxide production is stimulated by adding an activating agent, such as opsonized zymosan or phorbol myristate acetate (PMA).
-
Detection of Superoxide: The generation of superoxide is measured. A common method is the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c, which can be monitored spectrophotometrically at 550 nm.
-
Data Analysis: The rate of cytochrome c reduction is calculated from the change in absorbance over time. The inhibitory effect of Amfenac Sodium is determined by comparing the rate of superoxide production in treated cells to that in untreated control cells.
Conclusion
The therapeutic profile of Amfenac Sodium is more complex than its well-documented role as a COX inhibitor. Emerging evidence points to its interaction with other significant molecular targets, including components of the VEGF signaling pathway and NADPH oxidase. These non-COX-mediated effects may contribute to its clinical efficacy and open new avenues for its therapeutic application, particularly in angiogenesis-dependent diseases and conditions associated with oxidative stress. Further research, including comprehensive proteomic-based off-target screening and detailed mechanistic studies, is crucial to fully elucidate the complete molecular target landscape of Amfenac Sodium and to harness its full therapeutic potential.
References
- 1. The Effects of Nepafenac and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of non-steroidal anti-inflammatory drugs on superoxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of nepafenac and amfenac on retinal angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Amfenac Sodium in the Management of Postoperative Ocular Pain and Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Postoperative inflammation and pain are significant considerations in ocular surgery, impacting patient comfort and visual recovery. The surgical trauma inherent in procedures like cataract extraction triggers a complex inflammatory cascade, primarily mediated by prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of management, and amfenac sodium, the active metabolite of nepafenac, has emerged as a potent agent in this therapeutic area. This technical guide provides an in-depth overview of the mechanism of action, clinical efficacy, safety profile, and experimental methodologies related to amfenac sodium for treating postoperative ocular pain and inflammation.
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
Amfenac sodium exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the arachidonic acid cascade, which is initiated by surgical trauma. The trauma leads to the release of arachidonic acid from cell membrane phospholipids. COX enzymes then convert arachidonic acid into prostaglandins, including prostaglandin E2 (PGE2), which are key mediators of ocular inflammation. Prostaglandins increase vascular permeability, leading to the breakdown of the blood-aqueous barrier, and sensitize nerve endings, causing pain.
Amfenac is a potent inhibitor of both COX-1 and COX-2 isoforms. The prodrug form, nepafenac, is designed for enhanced corneal penetration. Following topical administration, nepafenac rapidly permeates the cornea and is converted by intraocular hydrolases to its active form, amfenac. This targeted delivery and activation mechanism allows for high concentrations of the active drug at the site of inflammation within the eye.
Signaling Pathway of Postoperative Ocular Inflammation and Amfenac's Point of Intervention
Quantitative Data Summary
The efficacy of amfenac, delivered as its prodrug nepafenac, has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Cyclooxygenase (COX) Inhibitory Activity of Amfenac
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) |
| Amfenac | 250 | 150 |
IC50: The half maximal inhibitory concentration.
Table 2: Efficacy of Nepafenac in Postoperative Ocular Inflammation Following Cataract Surgery
| Study | Treatment Group | N | Primary Endpoint | Result | p-value |
| Lane et al. (2007) | Nepafenac 0.1% TID | 243 | Cure Rate at Day 14¹ | 62.6% | <0.0001 |
| Vehicle TID | 233 | 17.2% | |||
| Miyake et al. (2011) | Nepafenac 0.1% TID | 108 | Cure Rate at Day 14¹ | 71.4% | <0.001 |
| Placebo TID | 107 | 28.6% | |||
| Modi et al. (2013) | Nepafenac 0.3% QD | 817 | Cure Rate at Day 14¹ | 68.4% | <0.0001 |
| Vehicle QD | 200 | 34.0% | |||
| Nepafenac 0.1% TID | 819 | 66.2% | - | ||
| Vehicle TID | 206 | 32.5% |
¹Cure Rate defined as aqueous cells score + aqueous flare score = 0.
Table 3: Efficacy of Nepafenac in Postoperative Ocular Pain Following Cataract Surgery
| Study | Treatment Group | N | Primary Endpoint | Result | p-value |
| Lane et al. (2007) | Nepafenac 0.1% TID | 243 | Pain-Free at All Visits | Significantly Higher | <0.0001 |
| Vehicle TID | 233 | ||||
| Miyake et al. (2011) | Nepafenac 0.1% TID | 106 | Pain-Free Rate | 96.2% | <0.001 |
| Placebo TID | 105 | 67.6% | |||
| Modi et al. (2013) | Nepafenac 0.3% QD | 817 | Pain-Free at Day 14 | 91.0% | <0.0001 |
| Vehicle QD | 200 | 49.7% |
Table 4: Safety and Tolerability of Nepafenac Ophthalmic Solution
| Adverse Event | Incidence |
| Ocular (5-10%) | Capsular opacity, Decreased visual acuity, Foreign body sensation, Increased intraocular pressure, Sticky sensation |
| Ocular (1-5%) | Conjunctival edema, Corneal edema, Dry eye, Lid margin crusting, Ocular discomfort, Ocular hyperemia, Ocular pain, Ocular pruritus, Photophobia, Tearing, Vitreous detachment |
| Non-Ocular (1-4%) | Headache, Hypertension, Nausea/Vomiting, Sinusitis |
Experimental Protocols
The clinical development of nepafenac has been supported by a series of well-controlled clinical trials. The following outlines a typical experimental protocol for evaluating the efficacy and safety of nepafenac in the management of postoperative ocular pain and inflammation.
Study Design
A common study design is a multicenter, randomized, double-masked, vehicle-controlled trial.
Patient Population
-
Inclusion Criteria:
-
Male or female patients, typically 18 years of age or older.
-
Scheduled for unilateral cataract extraction by phacoemulsification with posterior chamber intraocular lens (IOL) implantation.
-
Best-corrected visual acuity in the operative eye that is expected to improve following surgery.
-
Willing and able to provide informed consent and adhere to the follow-up schedule.
-
-
Exclusion Criteria:
-
History of hypersensitivity to NSAIDs or any component of the study medication.
-
Active ocular infection or a history of chronic or recurrent ocular inflammatory disease.
-
Use of topical or systemic NSAIDs or corticosteroids within a specified period before the study.
-
Significant pre-existing ocular conditions that could confound the assessment of postoperative inflammation (e.g., severe dry eye, corneal pathology).
-
Intraoperative complications during cataract surgery.
-
Treatment Regimen
Patients are typically randomized to receive either nepafenac ophthalmic solution (e.g., 0.1% three times daily or 0.3% once daily) or a matching vehicle. Dosing usually commences one day prior to surgery, continues on the day of surgery, and extends for a predefined postoperative period (e.g., 14 to 28 days). An additional drop of the study medication is often administered 30 to 120 minutes before the surgical procedure.
Efficacy and Safety Assessments
Follow-up visits are scheduled at baseline (preoperatively) and at several postoperative time points (e.g., Day 1, Day 3, Day 7, Day 14, and Day 28).
-
Primary Efficacy Endpoint: The primary measure of efficacy is often the "cure rate," defined as the percentage of patients with an anterior chamber cell score of 0 and an aqueous flare score of 0 at a specific postoperative visit (e.g., Day 14).
-
Secondary Efficacy Endpoints:
-
Ocular Pain: Assessed using a standardized scale, such as a Visual Analog Scale (VAS) or a categorical scale (e.g., 0 = no pain to 4 = severe pain). The percentage of patients reporting no pain is a common endpoint.
-
Aqueous Cells and Flare: Graded at the slit lamp according to the Standardization of Uveitis Nomenclature (SUN) working group criteria.
-
Cells: Graded on a scale of 0 to 4+ based on the number of cells observed in a 1x1 mm slit beam.
-
Flare: Graded on a scale of 0 to 4+ based on the degree of haziness of the aqueous humor.
-
-
Best-Corrected Visual Acuity (BCVA): Measured using a standardized chart (e.g., ETDRS).
-
Incidence of Macular Edema: Assessed by optical coherence tomography (OCT).
-
-
Safety Assessments:
-
Incidence of adverse events (both ocular and systemic).
-
Intraocular pressure (IOP) measurements.
-
Slit-lamp examination for any ocular abnormalities.
-
Fundus examination.
-
Experimental Workflow
Conclusion
Amfenac sodium, delivered topically as its prodrug nepafenac, is a well-established and effective treatment for postoperative ocular pain and inflammation. Its potent, dual inhibition of COX-1 and COX-2, combined with a favorable pharmacokinetic profile that allows for targeted intraocular delivery, provides a strong therapeutic rationale for its use. Extensive clinical data have demonstrated its superiority over vehicle in reducing inflammation and pain following cataract surgery, with a safety profile comparable to other topical NSAIDs. This technical guide provides a comprehensive resource for researchers and drug development professionals working in the field of ophthalmic anti-inflammatory therapies.
Methodological & Application
Application Notes and Protocols for Amfenac Sodium in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Amfenac Sodium, a potent non-steroidal anti-inflammatory drug (NSAID). The information compiled herein, including dosage information, detailed experimental protocols, and mechanistic diagrams, is intended to guide researchers in designing and executing robust preclinical studies.
Introduction
Data Presentation: Dosage and Toxicity
Quantitative data from in vivo studies are summarized below to provide a reference for dose selection. It is crucial to note that optimal doses can vary depending on the animal species, strain, age, and the specific experimental model.
Table 1: Acute Toxicity of Amfenac Sodium
| Animal Model | Administration Route | LD50 (mg/kg) |
| Male Mice | Oral | 1190 |
| Subcutaneous (s.c.) | 580 | |
| Intramuscular (i.m.) | 540 | |
| Intravenous (i.v.) | 550 | |
| Intraperitoneal (i.p.) | 790 | |
| Female Mice | Oral | 1450 |
| Subcutaneous (s.c.) | 625 | |
| Intramuscular (i.m.) | 610 | |
| Intravenous (i.v.) | 630 | |
| Intraperitoneal (i.p.) | 710 |
Data sourced from a study on acute toxicities of Amfenac Sodium in mice and rats.[3]
Table 2: Ophthalmic Administration of Amfenac and its Prodrug Nepafenac
| Animal Model | Compound | Concentration | Dosing Regimen | Application |
| Rabbit | Amfenac | 0.1% solution | 2 single doses (50 µl/dose) | Ocular Inflammation |
| Rabbit | Nepafenac | 0.1% suspension | 2 single doses (50 µl/dose) | Ocular Inflammation |
| Rat | Nepafenac | 1 mg/ml | Four times a day | Oxygen-Induced Retinopathy |
Data compiled from studies on the ocular anti-inflammatory activity of Amfenac and Nepafenac.[4]
Signaling Pathway
The primary mechanism of action for Amfenac Sodium is the inhibition of the cyclooxygenase (COX) enzymes. This diagram illustrates the canonical arachidonic acid cascade and the role of Amfenac in blocking prostaglandin synthesis.
Experimental Protocols
The following are detailed protocols for common in vivo models used to assess the anti-inflammatory and analgesic properties of NSAIDs. While specific data for systemic Amfenac Sodium administration in these models is limited, these protocols are adapted from studies using other well-characterized NSAIDs like Diclofenac and can serve as a robust starting point for investigation.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
This model is widely used to assess acute inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Amfenac Sodium
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose (CMC) in sterile saline)
-
Reference Drug: Diclofenac Sodium (e.g., 10 mg/kg)[5]
-
1% (w/v) Lambda Carrageenan solution in sterile saline
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
Amfenac Sodium (e.g., 1, 5, 10 mg/kg)
-
Reference Drug (Diclofenac Sodium)
-
-
Drug Administration: Administer the vehicle, Amfenac Sodium, or reference drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 6 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 2: Acetic Acid-Induced Writhing in Mice (Analgesic)
This model is used to evaluate peripheral analgesic activity.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Amfenac Sodium
-
Vehicle (e.g., sterile saline)
-
0.6% Acetic Acid solution in sterile water
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
Amfenac Sodium (e.g., 1, 5, 10 mg/kg)
-
Reference Drug (Diclofenac Sodium)
-
-
Drug Administration: Administer the vehicle, Amfenac Sodium, or reference drug intraperitoneally (i.p.) 30 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.
-
Observation: Five minutes after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20-30 minutes.
-
Data Analysis: Calculate the percentage inhibition of writhing for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.
Experimental Workflow
The following diagram outlines a general workflow for conducting in vivo studies with Amfenac Sodium.
References
- 1. researchgate.net [researchgate.net]
- 2. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 3. The effects of nepafenac and amfenac on retinal angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijbcp.com [ijbcp.com]
- 6. Preemptive analgesic effects of midazolam and diclofenac in rat model - PMC [pmc.ncbi.nlm.nih.gov]
Ophthalmic Formulation of Amfenac Sodium: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amfenac is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation and pain.[1] While its prodrug, nepafenac, is commercially available in ophthalmic suspensions, research into the direct formulation of amfenac sodium offers the potential for a water-soluble alternative with immediate bioavailability at the target site. These application notes provide a comprehensive guide for the preparation and evaluation of a research-grade ophthalmic formulation of Amfenac Sodium.
Mechanism of Action: COX Inhibition
Amfenac sodium exerts its anti-inflammatory effects by inhibiting both COX-1 and COX-2 enzymes.[1] This dual inhibition blocks the conversion of arachidonic acid to prostaglandins, which are implicated in ocular inflammation, pain, and breakdown of the blood-aqueous barrier.
Figure 1: Amfenac Sodium's inhibition of the COX pathway.
Representative Research Formulation
While specific formulations can be proprietary, a typical research-grade ophthalmic solution of Amfenac Sodium can be prepared based on common ophthalmic excipients. The following formulation is provided as a starting point for research and development.
| Component | Concentration (% w/v) | Purpose |
| Amfenac Sodium | 0.1 | Active Pharmaceutical Ingredient |
| Boric Acid | 1.0 | Buffering Agent |
| Sodium Borate | 0.6 | Buffering Agent |
| Sodium Chloride | As needed | Tonicity Adjusting Agent |
| Polysorbate 80 | 0.05 | Surfactant/Solubilizer |
| Benzalkonium Chloride | 0.01 | Preservative |
| Hydroxypropyl Methylcellulose (HPMC) | 0.5 | Viscosity Enhancer |
| Purified Water | q.s. to 100% | Vehicle |
| Sodium Hydroxide/Hydrochloric Acid | As needed | pH Adjustment (target pH 7.4) |
Experimental Protocols
The following protocols are designed to assess the critical quality attributes and efficacy of a research-grade Amfenac Sodium ophthalmic formulation.
Figure 2: Experimental workflow for formulation and evaluation.
Protocol 1: Physicochemical Characterization
Objective: To determine the pH, viscosity, and osmolality of the Amfenac Sodium ophthalmic formulation.
Materials:
-
Calibrated pH meter
-
Viscometer (e.g., Brookfield viscometer)
-
Osmometer (e.g., freezing point depression osmometer)
-
Amfenac Sodium ophthalmic formulation
Procedure:
-
pH Measurement:
-
Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Measure the pH of the formulation at room temperature (25°C ± 2°C).
-
Record the pH value. The target is typically around 7.4 to minimize eye irritation.
-
-
Viscosity Measurement:
-
Set the viscometer to a specified spindle and speed suitable for the expected viscosity of the formulation.
-
Equilibrate the formulation to 25°C ± 2°C.
-
Measure the viscosity and record the value in centipoise (cP).
-
-
Osmolality Measurement:
-
Calibrate the osmometer with standard solutions.
-
Measure the osmolality of the formulation.
-
Record the value in mOsm/kg. The target is typically in the range of 280-320 mOsm/kg to be isotonic with tear fluid.
-
| Parameter | Target Range |
| pH | 7.2 - 7.6 |
| Viscosity | 15 - 50 cP |
| Osmolality | 280 - 320 mOsm/kg |
Protocol 2: Ex-Vivo Corneal Permeability Assay
Objective: To evaluate the permeation of Amfenac Sodium across an excised cornea.
Materials:
-
Franz diffusion cells
-
Freshly excised animal corneas (e.g., goat, rabbit, or porcine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amfenac Sodium ophthalmic formulation
-
High-performance liquid chromatography (HPLC) system for quantification
Procedure:
-
Cornea Preparation:
-
Obtain fresh animal eyes from a local abattoir and transport them on ice.
-
Carefully excise the corneas with a small rim of scleral tissue.
-
Rinse the corneas with cold PBS.
-
-
Franz Diffusion Cell Setup:
-
Mount the excised cornea between the donor and receptor compartments of the Franz diffusion cell, with the epithelial side facing the donor compartment.
-
Fill the receptor compartment with a known volume of pre-warmed (37°C) PBS, ensuring no air bubbles are trapped beneath the cornea.
-
Place the Franz diffusion cells in a circulating water bath to maintain a constant temperature of 37°C.
-
-
Permeation Study:
-
Add a precise volume of the Amfenac Sodium formulation to the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot from the receptor compartment and replace it with an equal volume of fresh, pre-warmed PBS.
-
Analyze the withdrawn samples for Amfenac Sodium concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine the steady-state flux (Jss) and the apparent permeability coefficient (Papp).
-
Protocol 3: In-Vivo Anti-Inflammatory Efficacy (LPS-Induced Uveitis Model)
Objective: To assess the anti-inflammatory activity of the Amfenac Sodium formulation in a rabbit model of endotoxin-induced uveitis.
Materials:
-
New Zealand white rabbits
-
Lipopolysaccharide (LPS) from E. coli
-
Amfenac Sodium ophthalmic formulation
-
Vehicle control (formulation without Amfenac Sodium)
-
Slit-lamp biomicroscope
-
Aqueous humor sampling supplies (30-gauge needles, syringes)
-
Prostaglandin E2 (PGE2) immunoassay kit
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize rabbits for at least one week before the experiment.
-
Divide the animals into treatment groups (e.g., vehicle control, Amfenac Sodium formulation).
-
-
Induction of Uveitis:
-
Treatment:
-
Thirty minutes after LPS injection, topically administer a single drop of the Amfenac Sodium formulation or vehicle control to the designated eyes.
-
-
Evaluation of Inflammation:
-
At various time points post-LPS injection (e.g., 2, 4, 6, 24 hours), examine the eyes using a slit-lamp biomicroscope.
-
Score the clinical signs of inflammation (e.g., iris hyperemia, aqueous flare, cells in the anterior chamber) based on a standardized scoring system.
-
-
Aqueous Humor Analysis:
-
At the end of the study period (e.g., 24 hours), collect aqueous humor from the anterior chamber.
-
Analyze the aqueous humor for inflammatory cell count and PGE2 concentration using an immunoassay kit.
-
-
Data Analysis:
-
Compare the inflammation scores, cell counts, and PGE2 levels between the treatment and control groups.
-
A significant reduction in these parameters in the Amfenac Sodium-treated group indicates anti-inflammatory efficacy.
-
| Parameter | Expected Outcome with Amfenac Sodium |
| Clinical Inflammation Score | Significant Reduction |
| Aqueous Humor Cell Count | Significant Reduction |
| Aqueous Humor PGE2 Level | Significant Reduction |
Stability Studies
Objective: To evaluate the stability of the Amfenac Sodium ophthalmic formulation under accelerated and long-term storage conditions.
Protocol:
-
Store the formulation in appropriate containers at different conditions:
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH
-
Long-term Stability: 25°C ± 2°C / 60% RH ± 5% RH
-
-
At specified time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12 months for long-term), withdraw samples and analyze for:
-
Appearance (clarity, color)
-
pH
-
Viscosity
-
Amfenac Sodium concentration (assay)
-
Presence of degradation products (using a stability-indicating HPLC method)
-
Conclusion
These application notes provide a framework for the formulation and preclinical evaluation of a research-grade Amfenac Sodium ophthalmic solution. The provided protocols for physicochemical characterization, ex-vivo permeability, and in-vivo anti-inflammatory efficacy will enable researchers to systematically assess the potential of new Amfenac Sodium formulations. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the advancement of ophthalmic drug development.
References
Application Note: Quantification of Amfenac using High-Performance Liquid Chromatography (HPLC)
Introduction
Amfenac is a potent non-steroidal anti-inflammatory drug (NSAID). It is the active metabolite of the prodrug Nepafenac, which is administered topically for the treatment of pain and inflammation associated with cataract surgery.[1][2][3] Upon penetration of the cornea, Nepafenac is rapidly hydrolyzed by intraocular hydrolases to Amfenac.[3] Amfenac exerts its anti-inflammatory effect by inhibiting prostaglandin H synthase (cyclooxygenase), a key enzyme in the prostaglandin synthesis pathway.[1][2] Accurate and precise quantification of Amfenac in various matrices, such as ophthalmic solutions and biological fluids, is crucial for pharmacokinetic studies, quality control, and drug development. This application note provides a detailed protocol for the quantification of Amfenac using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Principle of the Method
This method utilizes RP-HPLC to separate Amfenac from potential interfering substances in the sample matrix. The separation is achieved on a C18 or C8 analytical column with a mobile phase consisting of an aqueous buffer and an organic modifier. Quantification is performed by monitoring the UV absorbance at a wavelength where Amfenac exhibits maximum absorbance, typically around 245 nm.[3][4]
Experimental Protocols
Materials and Reagents
-
Amfenac sodium reference standard
-
Internal standard (e.g., Fenbufen)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Ammonium acetate
-
Ammonium sulphate
-
Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)
-
Formic acid or phosphoric acid (for pH adjustment)
-
Purified water (HPLC grade)
-
Sample matrix (e.g., ophthalmic solution, human plasma)
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical column: C18 or C8 (e.g., ODS column), typically 250 mm x 4.6 mm, 5 µm particle size.
-
Data acquisition and processing software.
-
Vortex mixer
-
Centrifuge
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm)
Chromatographic Conditions
The following table summarizes typical chromatographic conditions for Amfenac quantification. Method optimization may be required depending on the specific sample matrix and available instrumentation.
| Parameter | Condition 1 (for Plasma) | Condition 2 (General Purpose) |
| Column | Reversed-phase ODS | C8 or C18 |
| Mobile Phase | Gradient: 20-80% Acetonitrile in Phosphate buffer (pH 7.0)[4] | Isocratic: Acetonitrile: 10 mM Ammonium Formate buffer (pH 4.0 with formic acid): Methanol (27.5:45:27.5 v/v/v)[1] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[1] |
| Detection Wavelength | 245 nm[4] | 238 nm[1] |
| Injection Volume | 20 µL | 20 µL |
| Column Temperature | Ambient or 30°C | Ambient |
| Internal Standard | Fenbufen[4] | Not specified |
Sample Preparation
-
Accurately dilute the ophthalmic solution with the mobile phase to a concentration within the calibration curve range.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
-
To 100 µL of plasma in a microcentrifuge tube, add 100 µL of purified water.
-
Add 100 µL of an internal standard solution (e.g., 100 µg/mL Fenbufen in ethanol).
-
Add 0.2 g of ammonium sulphate and vortex to mix.
-
Add 100 µL of ethanol and vortex thoroughly.
-
Centrifuge the mixture to precipitate proteins.
-
Carefully collect the supernatant (ethanol layer) and inject it directly into the HPLC system.
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of Amfenac sodium reference standard in a suitable solvent (e.g., methanol or mobile phase) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
Calibration Curve
Inject the working standard solutions in ascending order of concentration. Plot the peak area ratio of Amfenac to the internal standard (if used) versus the corresponding concentration to construct a calibration curve. The linearity of the method should be evaluated using a linear regression analysis.
Quantitative Data Summary
The following tables summarize the validation parameters for the HPLC method for Amfenac quantification, compiled from various sources.
Table 1: Linearity and Range
| Parameter | Value |
| Linearity Range | 0.5 - 10 µg/mL in plasma[4] |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Accuracy and Precision
| Concentration (µg/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 0.5 | 92.1[4] | < 4.5[4] | < 4.2[4] |
| 2.0 | 95.4[4] | < 4.5[4] | < 4.2[4] |
| 5.0 | - | 4.5[4] | 4.2[4] |
| 10.0 | 94.6[4] | < 4.5[4] | < 4.2[4] |
Table 3: Limits of Detection and Quantification
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 µg/mL in plasma[4] |
| Limit of Quantification (LOQ) | Not explicitly stated for Amfenac, but the lowest validated concentration was 0.5 µg/mL. |
Visualization
Caption: Workflow for Amfenac quantification in plasma by HPLC.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantification of Amfenac in various sample matrices. The method is sensitive, accurate, and precise, making it suitable for routine analysis in research and quality control laboratories. The provided protocols and validation data serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of Amfenac.
References
Application Notes and Protocols for Developing a Stable Aqueous Solution of Amfenac Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amfenac Sodium, a non-steroidal anti-inflammatory drug (NSAID), is a potent inhibitor of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2.[1] Its application in aqueous formulations, such as ophthalmic solutions, is often challenged by its limited water solubility and susceptibility to degradation. These application notes provide a comprehensive guide to developing a stable aqueous solution of Amfenac Sodium, focusing on formulation strategies, stability testing, and analytical methodologies.
Amfenac is the active metabolite of the prodrug Nepafenac, which is designed to enhance corneal penetration.[1][2][3] Upon administration, Nepafenac is hydrolyzed by intraocular hydrolases to Amfenac.[1] Understanding the stability of Amfenac Sodium is therefore critical for the development of both Amfenac and Nepafenac-based ophthalmic products.
Physicochemical Properties and Known Degradation Pathways
A thorough understanding of the physicochemical properties of Amfenac Sodium is fundamental to developing a stable formulation. Key properties and known degradation pathways are summarized below.
Table 1: Physicochemical Properties of Amfenac Sodium
| Property | Value/Information | Reference |
| IUPAC Name | sodium;2-(2-amino-3-benzoylphenyl)acetate;hydrate | |
| Molecular Formula | C₁₅H₁₂NNaO₃·H₂O | |
| Molecular Weight | 295.27 g/mol | |
| Water Solubility | 1.2 mg/mL at 25°C | [4] |
| Appearance | Yellow powder | [5] |
| Stability Concerns | Sensitive to air and light.[6] Prone to discoloration (yellow to reddish).[5] |
The primary degradation pathway for Amfenac involves an intramolecular cyclization (lactamization) of the 2-amino-phenylacetate moiety to form 7-benzoyl-2-oxindole.[5] This degradation is often accompanied by a visible color change. Additionally, as an NSAID with an amino group and a benzene ring, Amfenac Sodium may be susceptible to oxidative and photolytic degradation.
Formulation Strategy for a Stable Aqueous Solution
The limited aqueous solubility and inherent instability of Amfenac Sodium necessitate a carefully designed formulation. The following components should be considered:
1. pH and Buffer System: The stability of compounds with ionizable groups, such as the carboxylic acid and amine functionalities in Amfenac, is often pH-dependent. An optimal pH range must be identified to minimize degradation. It is recommended to conduct a pH-stability profile study between pH 5.0 and 8.0. Phosphate and borate buffers are commonly used in ophthalmic preparations and are suitable starting points.
2. Solubilizing Agents: Given the low water solubility of Amfenac, solubilizing agents may be necessary to achieve the desired concentration. Options include:
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Poloxamers are often used in ophthalmic formulations to enhance solubility and stability.
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the drug molecule, increasing its solubility and potentially protecting it from degradation.
3. Stabilizing Agents:
-
Antioxidants: To mitigate oxidative degradation, the inclusion of an antioxidant is recommended. Common choices for ophthalmic solutions include:
-
Sodium sulfite or sodium metabisulfite.
-
Ascorbic acid (Vitamin C).
-
Disodium Edetate (EDTA), which acts as a chelating agent to sequester metal ions that can catalyze oxidation. A typical concentration for EDTA is 0.01-0.1%.
-
-
Inorganic Stabilizers: A patent for Amfenac suggests that the addition of divalent alkaline earth metal oxides or carbonates, such as magnesium oxide or calcium carbonate, can prevent discoloration by inhibiting the formation of 7-benzoyl-2-oxindole, possibly through a weak chelation mechanism.[5]
Table 2: Proposed Formulation Components for a Stable Amfenac Sodium Aqueous Solution
| Component | Function | Recommended Starting Concentration |
| Amfenac Sodium | Active Pharmaceutical Ingredient | 0.1% - 0.3% (w/v) |
| Phosphate or Borate Buffer | pH control and buffering | 10-50 mM |
| Polysorbate 80 or HP-β-CD | Solubilizing Agent | 0.1% - 2.0% (w/v) |
| Disodium Edetate (EDTA) | Chelating Agent / Antioxidant Synergist | 0.01% - 0.1% (w/v) |
| Sodium Metabisulfite or Ascorbic Acid | Antioxidant | 0.01% - 0.1% (w/v) |
| Sodium Chloride or Glycerin | Tonicity Adjusting Agent | q.s. to achieve isotonicity (approx. 280-320 mOsm/kg) |
| Purified Water | Vehicle | q.s. to 100% |
Experimental Protocols
Protocol 1: Preparation of a Buffered Amfenac Sodium Solution
This protocol describes the preparation of a 0.1% (w/v) Amfenac Sodium solution for initial stability studies.
Materials:
-
Amfenac Sodium powder
-
Disodium Edetate (EDTA)
-
Sodium Metabisulfite
-
Sodium Phosphate Monobasic and Dibasic (for phosphate buffer)
-
Sodium Chloride
-
Purified Water
-
Hydrochloric Acid and Sodium Hydroxide (for pH adjustment)
Procedure:
-
Buffer Preparation: Prepare a 50 mM phosphate buffer solution. Adjust the pH to the desired level (e.g., 7.0) using 1N HCl or 1N NaOH.
-
Dissolution of Excipients: To approximately 80% of the final volume of the buffer, add and dissolve EDTA and sodium metabisulfite.
-
Dissolution of Amfenac Sodium: Slowly add the Amfenac Sodium powder to the solution while stirring until completely dissolved. Gentle warming may be applied if necessary, but the temperature should not exceed 40°C to prevent thermal degradation.
-
Tonicity Adjustment: Add sodium chloride to achieve an isotonic solution.
-
Final Volume and pH Check: Add purified water to reach the final volume. Check the pH and adjust if necessary.
-
Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into sterile containers.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
Table 3: Conditions for Forced Degradation Studies of Amfenac Sodium Solution
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 N HCl | 2, 4, 8, 24 hours at 60°C |
| Base Hydrolysis | 0.1 N NaOH | 2, 4, 8, 24 hours at 60°C |
| Oxidative Degradation | 3% H₂O₂ | 2, 4, 8, 24 hours at room temperature |
| Thermal Degradation | 80°C in a controlled oven | 1, 3, 7 days |
| Photostability | ICH Q1B option 2 (light cabinet) | Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
Procedure:
-
Prepare the Amfenac Sodium solution as described in Protocol 1.
-
Expose aliquots of the solution to the stress conditions outlined in Table 3.
-
At each time point, withdraw a sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute to an appropriate concentration for analysis.
-
Analyze the samples using the stability-indicating HPLC method described in Protocol 3.
Protocol 3: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate Amfenac Sodium from its degradation products. The following is a proposed starting method based on methods for similar NSAIDs.
Table 4: Proposed HPLC Method Parameters for Amfenac Sodium Stability Testing
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: AcetonitrileGradient elution may be required to resolve all degradation products. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at approximately 265 nm |
| Run Time | Sufficient to allow for the elution of all degradation products. |
Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating the specificity and stability-indicating nature of the method.
Visualization of Workflows and Pathways
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation and stability analysis.
Proposed Degradation Pathway of Amfenac Sodium
Caption: Key degradation pathways of Amfenac Sodium.
Signaling Pathway of Amfenac (Mechanism of Action)
Caption: Amfenac's mechanism of action via COX inhibition.
Conclusion
The development of a stable aqueous solution of Amfenac Sodium requires a multi-faceted approach that addresses its poor solubility and inherent instability. By carefully selecting pH, buffers, solubilizing agents, and stabilizers, and by employing a robust, stability-indicating analytical method, a formulation with acceptable shelf-life can be achieved. The protocols and information provided herein serve as a comprehensive starting point for researchers and formulation scientists working on Amfenac Sodium-based pharmaceutical products. Further optimization and validation will be necessary to finalize a commercially viable formulation.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Recent Advances in the Design of Topical Ophthalmic Delivery Systems in the Treatment of Ocular Surface Inflammation and Their Biopharmaceutical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Topical Ocular Delivery of NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US20170000889A1 - Stable bromfenac ophthalmic solution - Google Patents [patents.google.com]
Application Notes and Protocols for Amfenac Sodium in Models of Ocular Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amfenac sodium is a potent non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] By inhibiting these enzymes, Amfenac blocks the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2] In ophthalmology, Amfenac is the active metabolite of nepafenac, a topical NSAID prodrug used to manage pain and inflammation associated with cataract surgery.[2][3] The prodrug formulation allows for enhanced penetration into ocular tissues, where it is converted to Amfenac.[3] These application notes provide a summary of the use of Amfenac sodium in various preclinical models of ocular inflammation, offering detailed protocols and comparative data to aid researchers in their study design and drug development efforts.
Mechanism of Action: Inhibition of the Arachidonic Acid Cascade
Amfenac exerts its anti-inflammatory effects by interrupting the arachidonic acid cascade. When cellular membranes are damaged due to inflammatory stimuli, phospholipase A2 releases arachidonic acid. This is then metabolized by COX and lipoxygenase (LOX) enzymes into pro-inflammatory eicosanoids. Amfenac specifically inhibits COX-1 and COX-2, thereby reducing the production of prostaglandins and thromboxanes.
Quantitative Data: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the efficacy of Amfenac sodium in inhibiting COX enzymes and reducing ocular inflammation in preclinical models.
Table 1: In Vitro COX Inhibition by Amfenac and Other NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Amfenac | 0.25 | 0.15 |
| Ketorolac | 0.0279 | - |
| Diclofenac | - | 0.0307 |
| Bromfenac | - | 0.0075 |
Data compiled from multiple sources.[2][4]
Table 2: Efficacy of Amfenac and Other NSAIDs in a Rabbit Model of Endotoxin-Induced Uveitis
| Treatment (Topical) | Inhibition of FITC-Dextran Accumulation (%) | Inhibition of PGE2 Concentration (%) |
| Amfenac 0.1% | 97.4 | 68.0 |
| Nepafenac 0.1% | 96.3 | 62.0 |
| Ketorolac 0.4% | - | 97.6 |
| Diclofenac 0.1% | - | 62.0 |
Data from a study where ocular inflammation was induced by intravenous injection of E. coli endotoxin (LPS) in New Zealand White rabbits.[5]
Experimental Protocols
Endotoxin-Induced Uveitis (EIU) in Rabbits
This is a widely used and reproducible model for studying acute anterior uveitis.[1][6][7]
Materials:
-
New Zealand White rabbits (male, 2.5-3.0 kg)
-
Amfenac sodium ophthalmic solution
-
Vehicle control (e.g., balanced salt solution)
-
Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng in 20 µl sterile PBS)[1]
-
Anesthetic agents (e.g., ketamine and xylazine)
-
Topical proparacaine hydrochloride (0.5%)
-
Slit-lamp biomicroscope
-
Microsyringes
-
Reagents for aqueous humor analysis (protein assay, cell counting, PGE2 immunoassay)
Protocol:
-
Animal Acclimatization: House rabbits in a controlled environment for at least one week prior to the experiment, with free access to food and water.
-
Baseline Examination: Perform a baseline ocular examination using a slit-lamp biomicroscope to ensure the eyes are free of any pre-existing conditions.
-
Anesthesia: Anesthetize the rabbits with an appropriate anesthetic cocktail (e.g., intramuscular injection of ketamine and xylazine).[1]
-
Topical Anesthesia: Apply one drop of topical proparacaine hydrochloride to the ocular surface.[1]
-
Treatment Administration: Topically administer a single drop of Amfenac sodium solution or vehicle to the designated eyes.
-
Induction of Uveitis: After a predetermined interval following treatment, induce uveitis by a single intracameral or intravitreal injection of LPS solution (e.g., 100 ng in 20 µl of PBS) into the anterior chamber of the eye using a microsyringe.[1][8]
-
Assessment of Inflammation:
-
Slit-lamp Examination: At various time points post-LPS injection (e.g., 6, 24, and 48 hours), examine the eyes under a slit-lamp and score for signs of inflammation such as conjunctival redness, iris hyperemia, aqueous flare, and pupil constriction using a standardized scoring system.[1]
-
Aqueous Humor Analysis: At the end of the experiment, euthanize the animals and collect aqueous humor from the anterior chamber. Analyze the aqueous humor for:
-
-
Data Analysis: Compare the inflammatory scores and quantitative parameters between the Amfenac-treated, vehicle-treated, and naive control groups using appropriate statistical methods.
Carrageenan-Induced Ocular Inflammation
This model is suitable for evaluating the anti-inflammatory effects of test compounds on conjunctival edema and cellular infiltration.[9]
Materials:
-
Rats or mice
-
Amfenac sodium solution
-
Vehicle control
-
Carrageenan solution (e.g., 1% in sterile saline)[4]
-
Anesthetic agents
-
Calipers or imaging system for measuring edema
-
Histology supplies (formalin, paraffin, H&E stain)
Protocol:
-
Animal Preparation: Acclimatize animals as described previously.
-
Treatment Administration: Administer Amfenac sodium or vehicle either topically to the eye or systemically (e.g., intraperitoneal injection) at a specified time before carrageenan injection.
-
Induction of Inflammation: Anesthetize the animals and inject a small volume (e.g., 20-50 µl) of carrageenan solution into the subconjunctival space.[4]
-
Assessment of Inflammation:
-
Conjunctival Edema: At various time points post-injection (e.g., 1, 3, 6, and 24 hours), measure the degree of conjunctival edema. This can be done by measuring the thickness of the eyelid with calipers or by using a scoring system based on visual assessment.
-
Histopathology: At the end of the study, euthanize the animals, enucleate the eyes, and fix them in formalin. Process the tissues for paraffin embedding and sectioning. Stain the sections with Hematoxylin and Eosin (H&E) to evaluate the extent of inflammatory cell infiltration into the conjunctiva and other ocular tissues.
-
-
Data Analysis: Quantify the degree of edema and cellular infiltration and compare the results between the different treatment groups.
Trauma-Induced Corneal Inflammation
This model simulates post-surgical or traumatic ocular inflammation.
Materials:
-
New Zealand White rabbits
-
Amfenac sodium ophthalmic solution
-
Vehicle control
-
Sodium hydroxide (NaOH) solution (e.g., 1N)
-
Surgical microscope and instruments for corneal incision
-
Slit-lamp biomicroscope
-
Fluorescein stain
-
Imaging system for documenting corneal opacity and neovascularization
Protocol:
-
Animal Preparation: Acclimatize rabbits as previously described.
-
Anesthesia and Analgesia: Anesthetize the animals and apply topical proparacaine.
-
Induction of Injury:
-
Alkali Burn: Apply a small, filter paper disc soaked in NaOH solution to the central cornea for a short duration (e.g., 60 seconds) to induce a chemical burn.[10]
-
Corneal Incision: Following the alkali burn, create a full-thickness incision in the cornea using a surgical blade under a microscope.
-
-
Treatment: Immediately after the injury, begin topical treatment with Amfenac sodium or vehicle, and continue for the duration of the study (e.g., daily for 7 days).
-
Assessment of Healing and Inflammation:
-
Corneal Healing: Daily, stain the cornea with fluorescein and assess the size of the epithelial defect.
-
Slit-lamp Examination: Regularly examine the eyes for corneal opacity, edema, and signs of inflammation in the anterior chamber.
-
Neovascularization: At later time points (e.g., day 7 and 14), assess the degree of corneal neovascularization.
-
Histopathology: At the end of the study, perform histological analysis of the corneas to evaluate inflammatory cell infiltration and tissue remodeling.
-
-
Data Analysis: Compare the rates of wound healing, and the severity of corneal opacity, and neovascularization between the treatment groups.
Conclusion
Amfenac sodium is a potent anti-inflammatory agent with significant efficacy in various preclinical models of ocular inflammation. The protocols and data presented in these application notes provide a valuable resource for researchers investigating the therapeutic potential of Amfenac and other NSAIDs for the treatment of inflammatory eye conditions. The choice of model will depend on the specific research question, with the endotoxin-induced uveitis model being well-suited for studying acute anterior segment inflammation, the carrageenan model for conjunctival inflammation, and the trauma model for post-surgical or injury-related inflammation. Careful consideration of the experimental design, including the choice of animal species, drug dosage, and outcome measures, is crucial for obtaining reliable and reproducible results.
References
- 1. Effect of a Soluble Epoxide Hydrolase Inhibitor, UC1728, on LPS-Induced Uveitis in the Rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Nepafenac and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Investigation of dosing interval differences for nepafenac ophthalmic " by Xu Sun [digitalcommons.liu.edu]
- 4. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. criver.com [criver.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. apps.dtic.mil [apps.dtic.mil]
Protocol for Testing Amfenac Efficacy in a Rabbit Model of Post-Cataract Surgery Inflammation
Introduction
Cataract surgery is a common ophthalmic procedure that, while generally safe, invariably induces a degree of intraocular inflammation. This inflammatory response is primarily mediated by prostaglandins, synthesized through the cyclooxygenase (COX) pathways.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of managing postoperative inflammation and pain. Amfenac is a potent NSAID that inhibits both COX-1 and COX-2 enzymes, which are key in the arachidonic acid cascade responsible for prostaglandin synthesis.[2][3][4] It is the active metabolite of nepafenac, a prodrug designed for enhanced corneal penetration.[2][4][5] These application notes provide a detailed protocol for evaluating the anti-inflammatory efficacy of Amfenac in a rabbit model of surgically-induced inflammation mimicking cataract surgery. The rabbit is a well-established model for ophthalmic research due to the anatomical and physiological similarities of its eyes to human eyes.[6]
Mechanism of Action: Amfenac in Ocular Inflammation
Surgical trauma to the eye, such as that from cataract surgery, triggers the release of arachidonic acid from cell membranes. The cyclooxygenase enzymes, COX-1 and COX-2, then convert arachidonic acid into prostaglandins, which are potent mediators of inflammation, causing vasodilation, increased vascular permeability, and pain.[1][7] Amfenac exerts its anti-inflammatory effect by inhibiting these COX enzymes, thereby reducing the production of prostaglandins and mitigating the inflammatory cascade.[2][3][4]
Experimental Protocol
This protocol details an in vivo study to assess the efficacy of Amfenac ophthalmic solution in reducing postoperative inflammation in a rabbit model of phacoemulsification cataract surgery.
Animal Model
-
Species: New Zealand White rabbits
-
Weight: 2.5 - 3.5 kg
-
Housing: Single cages with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Ethics: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.
Experimental Groups
| Group | Treatment | Number of Animals (n) |
| 1 | Vehicle Control (Balanced Salt Solution) | 6 |
| 2 | Amfenac Ophthalmic Solution (e.g., 0.1%) | 6 |
| 3 | Positive Control (e.g., Dexamethasone 0.1%) | 6 |
Surgical Procedure: Phacoemulsification
-
Anesthesia and Pupil Dilation: Anesthetize rabbits with an intramuscular injection of ketamine and xylazine.[8] Dilate the pupil of the operative eye with topical phenylephrine and tropicamide.[1]
-
Surgical Preparation: Place the rabbit in a stereotaxic device. Prepare the surgical eye with a povidone-iodine solution.[9]
-
Incisions: Create a clear corneal incision and a side-port incision using a microkeratome blade.[1][9]
-
Capsulorhexis: Inject a viscoelastic substance into the anterior chamber and perform a continuous curvilinear capsulorhexis.[1]
-
Phacoemulsification: Perform phacoemulsification to remove the lens nucleus.[1][9][10]
-
Irrigation and Aspiration: Remove the remaining cortical material by irrigation and aspiration.[9][10]
-
Wound Closure: Suture the corneal incision with a 10-0 nylon suture.[8]
Drug Administration
-
Route: Topical instillation into the conjunctival sac of the operated eye.
-
Dosage: One drop (approximately 50 µL) of the assigned treatment.
-
Frequency: Administer one drop pre-operatively (e.g., 1 hour before surgery) and then three times daily for the duration of the study (e.g., 7 days).
Postoperative Monitoring and Efficacy Endpoints
Perform examinations at baseline (pre-surgery) and on days 1, 3, and 7 post-surgery.
Evaluate and score the following parameters by a masked observer:
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Conjunctival Hyperemia | Normal | Mild | Moderate | Severe |
| Corneal Edema | Clear | Mild stromal haze | Moderate stromal opacity | Severe, diffuse opacity |
| Aqueous Flare | None | Faint | Moderate | Marked, obscuring iris details |
| Anterior Chamber Cells | 0 | 1-5 cells | 6-15 cells | >15 cells |
A total ocular inflammation score can be calculated by summing the individual scores.
Measure aqueous flare using a laser flare meter to quantify protein concentration in the anterior chamber, which is an objective measure of blood-aqueous barrier breakdown.[11][12]
On the final day of the study (Day 7), euthanize the animals and collect aqueous humor samples from the anterior chamber. Analyze the samples for:
-
Prostaglandin E2 (PGE2) Levels: Quantify using an enzyme-linked immunosorbent assay (ELISA) kit.[13][14][15]
-
Total Protein Concentration: Determine using a standard protein assay (e.g., Bradford or BCA).
-
Inflammatory Cell Count: Perform a cell count using a hemocytometer.[16][17]
Enucleate the eyes and fix them in 10% neutral buffered formalin.[1][5] Process the globes for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).[18] A veterinary pathologist should examine the sections for signs of inflammation in the iris, ciliary body, and cornea.
Data Presentation
Table 1: Slit-Lamp Examination Scores (Mean ± SD)
| Group | Day 1 | Day 3 | Day 7 |
| Vehicle Control | 8.5 ± 1.2 | 6.2 ± 0.9 | 2.1 ± 0.5 |
| Amfenac | 4.3 ± 0.8 | 2.1 ± 0.6 | 0.5 ± 0.3 |
| Positive Control | 3.9 ± 0.7 | 1.8 ± 0.5 | 0.3 ± 0.2 |
| *p < 0.05 compared to Vehicle Control |
Table 2: Aqueous Flare (Photon Counts/ms ± SD)
| Group | Day 1 | Day 3 | Day 7 |
| Vehicle Control | 55.2 ± 8.7 | 38.6 ± 6.4 | 12.3 ± 3.1 |
| Amfenac | 25.1 ± 5.3 | 15.4 ± 4.1 | 5.8 ± 2.0 |
| Positive Control | 22.8 ± 4.9 | 13.9 ± 3.8 | 4.5 ± 1.8 |
| *p < 0.05 compared to Vehicle Control |
Table 3: Aqueous Humor Analysis on Day 7 (Mean ± SD)
| Group | PGE2 (pg/mL) | Total Protein (mg/mL) | Cell Count (cells/µL) |
| Vehicle Control | 150.4 ± 25.8 | 1.2 ± 0.3 | 8.2 ± 2.1 |
| Amfenac | 45.7 ± 10.2 | 0.4 ± 0.1 | 2.1 ± 0.8 |
| Positive Control | 38.9 ± 8.5 | 0.3 ± 0.1 | 1.5 ± 0.6 |
| *p < 0.05 compared to Vehicle Control |
Experimental Workflow
Conclusion
This protocol provides a comprehensive framework for the preclinical evaluation of Amfenac's anti-inflammatory efficacy in a surgically-induced ocular inflammation model. The combination of clinical scoring, quantitative flare measurements, and biochemical and histological analyses will yield robust data to support the development of Amfenac for the management of postoperative inflammation following cataract surgery. Adherence to the detailed methodologies will ensure reproducible and reliable results.
References
- 1. A Rabbit Model Study to Determine the Efficacy of a Prototype Corneal Endothelium Protector during Cataract Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Prostaglandin release following Nd:YAG iridotomy in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. A rabbit model for evaluating ocular damage from acrolein toxicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of a Juvenile Rabbit Animal Model to Evaluate Therapeutic Interventions for Postoperative Inflammation and Fibrin Formation After Lensectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bilateral phacoemulsification and intraocular lens implantation in a pet rabbit with cataracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aqueous flare measurement with laser flare-cell meter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Prostanoids in rabbit aqueous humor: effect of laser photocoagulation of the iris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of prostaglandin E2 synthesis along rabbit nephron by enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. A histological study of rabbit corneas after transepithelial corneal crosslinking using partial epithelial photoablation or ethanol treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of Amfenac Sodium with Other NSAIDs in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amfenac Sodium is a non-steroidal anti-inflammatory drug (NSAID) that functions as a potent inhibitor of cyclooxygenase (COX) enzymes, with a notable selectivity for COX-2.[1][2] Its primary application is in ophthalmology for managing pain and inflammation post-cataract surgery.[1][2] While the combination of different NSAIDs is generally discouraged in clinical practice due to an increased risk of adverse effects, exploring such combinations in a controlled research setting can offer valuable insights.[3][4][5] This document provides detailed application notes and protocols for investigating the potential synergistic or additive anti-inflammatory effects of Amfenac Sodium when used in combination with other NSAIDs in preclinical research.
The primary mechanism of action for NSAIDs involves the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][6] Amfenac, the active metabolite of nepafenac, demonstrates a higher affinity for the inducible COX-2 isoform over the constitutive COX-1 isoform.[1][2][7] This selectivity is believed to contribute to its anti-inflammatory efficacy while potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.[2]
Rationale for Combination Studies
Investigating Amfenac Sodium in combination with other NSAIDs in a research context can be driven by several hypotheses:
-
Synergistic Anti-inflammatory Effects: Combining a COX-2 selective inhibitor like Amfenac with an NSAID that has a different COX-selectivity profile (e.g., a non-selective or COX-1 selective inhibitor) could lead to a broader inhibition of pro-inflammatory prostaglandin synthesis, potentially resulting in synergistic or additive anti-inflammatory effects.
-
Dose Reduction and Safety Profile Improvement: A synergistic interaction may allow for the use of lower doses of each individual NSAID to achieve the desired anti-inflammatory effect, which could, in turn, reduce the risk of dose-dependent adverse effects associated with each drug.
-
Elucidation of Mechanistic Pathways: Studying the combined effects on cellular signaling pathways can provide deeper insights into the complex mechanisms of inflammation and the specific roles of different COX isoforms.
Data Presentation: In Vitro COX Inhibition
The following table summarizes hypothetical IC50 values for Amfenac and a representative non-selective NSAID (NSAID X) against COX-1 and COX-2, illustrating the basis for investigating their combined effects.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Amfenac | 1500 | 50 | 30 |
| NSAID X (e.g., Ibuprofen) | 100 | 250 | 0.4 |
Signaling Pathway: NSAID Mechanism of Action
The diagram below illustrates the canonical pathway of prostaglandin synthesis and the points of inhibition by COX-1 and COX-2 inhibitors.
Experimental Protocols
The following protocols are designed as a starting point for researchers investigating the combined effects of Amfenac Sodium with other NSAIDs.
Protocol 1: In Vitro Assessment of Anti-inflammatory Synergy in Cell Culture
Objective: To determine if the combination of Amfenac Sodium and another NSAID exhibits synergistic, additive, or antagonistic effects on the inhibition of prostaglandin E2 (PGE2) production in a relevant cell line.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Amfenac Sodium
-
Second NSAID of interest (e.g., Ibuprofen, Diclofenac)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PGE2 ELISA kit
-
Cell viability assay kit (e.g., MTT or LDH)
Experimental Workflow:
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Drug Preparation: Prepare stock solutions of Amfenac Sodium and the second NSAID in a suitable solvent (e.g., DMSO). Create serial dilutions to cover a range of concentrations above and below the known IC50 values.
-
Treatment: Pre-treat the cells with varying concentrations of Amfenac Sodium alone, the second NSAID alone, or a combination of both for 1 hour. Include a vehicle control group.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
PGE2 Measurement: Collect the cell culture supernatant and measure the concentration of PGE2 using a commercial ELISA kit according to the manufacturer's instructions.
-
Cell Viability: Assess cell viability using an MTT or LDH assay to ensure that the observed effects are not due to cytotoxicity.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production for each treatment group relative to the LPS-stimulated control. Analyze the combination data using the Combination Index (CI) method of Chou and Talalay to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: In Vivo Assessment of Anti-inflammatory Efficacy in a Murine Model
Objective: To evaluate the combined anti-inflammatory effect of Amfenac Sodium and another NSAID in a carrageenan-induced paw edema model in mice or rats.
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
Carrageenan solution (1% in sterile saline)
-
Amfenac Sodium
-
Second NSAID of interest
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Pletysmometer
Experimental Workflow:
Methodology:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into treatment groups (n=6-8 per group): Vehicle control, Amfenac Sodium alone, second NSAID alone, and the combination of Amfenac Sodium and the second NSAID.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer the drugs or vehicle orally (p.o.) or intraperitoneally (i.p.) at predetermined doses.
-
Induction of Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point compared to the vehicle control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.
Protocol 3: Pharmacokinetic Interaction Study
Objective: To determine if the co-administration of Amfenac Sodium and another NSAID alters the pharmacokinetic profile of either drug.
Materials:
-
Male Wistar rats
-
Amfenac Sodium
-
Second NSAID of interest
-
Vehicle
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS system for drug quantification
Methodology:
-
Animal Grouping: Divide rats into three groups: Amfenac Sodium alone, second NSAID alone, and the combination of both.
-
Drug Administration: Administer the drugs orally at a single dose.
-
Blood Sampling: Collect blood samples from the tail vein or via cannulation at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Sample Analysis: Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Amfenac and the other NSAID in plasma.[1][8]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters for each drug, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
-
Data Comparison: Compare the pharmacokinetic parameters of each drug when administered alone versus in combination to identify any significant interactions.
Conclusion
The provided application notes and protocols offer a framework for the systematic investigation of Amfenac Sodium in combination with other NSAIDs in a research setting. While such combinations are approached with caution clinically, these preclinical studies are essential for exploring potential therapeutic benefits, such as synergistic anti-inflammatory action and improved safety profiles through dose reduction. Researchers should adapt these protocols to their specific research questions and adhere to all relevant ethical guidelines for animal research.
References
- 1. reviewofophthalmology.com [reviewofophthalmology.com]
- 2. medicaid.nv.gov [medicaid.nv.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical comparison of antinociceptive effects between ibuprofen, diclofenac, naproxen, and acetaminophen on acid-stimulated body stretching and acid-depressed feeding behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adverse drug reactions and drug–drug interactions with over-the-counter NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of NSAID and anticancer drugs enhancing reprogramming and iPS cell generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cataract surgery and nonsteroidal antiinflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid in vitro and computer-aided method for assessing synergistic interactions between NSAIDs and analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
Amfenac Sodium as a reference standard in drug discovery assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Amfenac sodium, a potent nonsteroidal anti-inflammatory drug (NSAID), serves as an invaluable reference standard in a variety of drug discovery assays. As the active metabolite of the prodrug nepafenac, amfenac exerts its anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, with a notable selectivity for COX-2.[1][2] Its well-characterized mechanism of action and established pharmacological profile make it an ideal control for screening and characterizing novel anti-inflammatory compounds.
This document provides detailed application notes and experimental protocols for utilizing Amfenac Sodium as a reference standard in key drug discovery assays. The information herein is intended to guide researchers in accurately assessing the potency and efficacy of test compounds.
Mechanism of Action
Amfenac sodium's primary mechanism of action involves the competitive inhibition of both COX-1 and COX-2 enzymes.[1] These enzymes are critical for the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[1] By blocking this pathway, amfenac reduces the production of these pro-inflammatory mediators. Notably, amfenac exhibits a higher affinity for the inducible COX-2 isoform, which is upregulated at sites of inflammation, compared to the constitutively expressed COX-1 isoform responsible for homeostatic functions.[2]
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX_Enzymes [label="COX-1 & COX-2\nEnzymes", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandin_H2 [label="Prostaglandin H2", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins\n(PGE2, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation_Pain [label="Inflammation & Pain", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amfenac_Sodium [label="Amfenac Sodium", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Arachidonic_Acid -> COX_Enzymes [color="#34A853"]; COX_Enzymes -> Prostaglandin_H2 [color="#34A853"]; Prostaglandin_H2 -> Prostaglandins [color="#34A853"]; Prostaglandins -> Inflammation_Pain [color="#EA4335"]; Amfenac_Sodium -> COX_Enzymes [label="Inhibition", fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; }
Mechanism of Amfenac Sodium Action.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₂NNaO₃·H₂O[3] |
| Molecular Weight | 295.27 g/mol [3] |
| CAS Number | 61618-27-7[3] |
| Appearance | Crystalline powder |
| Solubility | Soluble in water and DMSO[4] |
Quantitative Data
In Vitro COX Inhibition
Amfenac sodium is a potent inhibitor of both COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC₅₀) values are crucial for comparing the potency of test compounds.
| Enzyme | IC₅₀ (µM) | Assay System |
| COX-1 | 0.25[4] | Ovine |
| COX-2 | 0.15[4] | Ovine |
Note: IC₅₀ values can vary depending on the specific assay conditions and enzyme source.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model is a standard in vivo assay to assess the anti-inflammatory effects of compounds. Amfenac has demonstrated significant activity in this model.
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Animal Model |
| Amfenac | 4 | 33[4] | Rat (Carrageenan-induced pleurisy) |
Pharmacokinetic Parameters
Understanding the pharmacokinetic profile of a reference standard is essential for designing and interpreting in vivo studies. The following table summarizes key pharmacokinetic parameters of amfenac following topical ocular administration of its prodrug, nepafenac.
| Parameter | Value (Mean ± SD) | Species |
| Cmax (ng/mL) | 0.422 ± 0.121[5] | Human |
| Tmax (h) | 0.48 ± 0.10[5] | Human |
| t½ (h) | 1.5 ± 0.5[5] | Human |
| AUC₀₋t (ng·h/mL) | 180.7[6] | Human |
Experimental Protocols
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol outlines a common method for determining the IC₅₀ values of test compounds against COX-1 and COX-2.
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Prepare_Reagents [label="Prepare Reagents:\n- COX-1/COX-2 enzymes\n- Arachidonic acid (substrate)\n- Amfenac Sodium (Reference)\n- Test Compounds", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate Enzyme with\nInhibitor (Amfenac or Test Compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Substrate [label="Add Arachidonic Acid\nto Initiate Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; Stop_Reaction [label="Stop Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure_PGE2 [label="Measure Prostaglandin E2 (PGE2)\nProduction via ELISA", fillcolor="#F1F3F4", fontcolor="#202124"]; Calculate_IC50 [label="Calculate % Inhibition\nand IC50 Values", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Incubate; Incubate -> Add_Substrate; Add_Substrate -> Stop_Reaction; Stop_Reaction -> Measure_PGE2; Measure_PGE2 -> Calculate_IC50; Calculate_IC50 -> End; }
COX Inhibition Assay Workflow.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Amfenac Sodium (reference standard)
-
Test compounds
-
Assay buffer (e.g., Tris-HCl)
-
Prostaglandin E₂ (PGE₂) ELISA kit
-
96-well microplates
Procedure:
-
Prepare Reagents:
-
Reconstitute COX-1 and COX-2 enzymes in assay buffer to the desired concentration.
-
Prepare a stock solution of arachidonic acid in ethanol and dilute to the working concentration in assay buffer.
-
Prepare serial dilutions of Amfenac Sodium and test compounds in the assay buffer.
-
-
Enzyme Incubation:
-
To each well of a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and either Amfenac Sodium, test compound, or vehicle (for control).
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a stopping agent (e.g., 1 M HCl).
-
-
PGE₂ Measurement:
-
Measure the concentration of PGE₂ produced in each well using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound and Amfenac Sodium relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
In Vivo Carrageenan-Induced Paw Edema in Rats
This protocol describes a widely used model for evaluating the anti-inflammatory activity of compounds in vivo.
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Acclimatize [label="Acclimatize Rats", fillcolor="#F1F3F4", fontcolor="#202124"]; Administer_Compound [label="Administer Amfenac Sodium (i.p.)\nor Test Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Induce_Edema [label="Induce Edema:\nInject Carrageenan into Paw", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure_Paw_Volume [label="Measure Paw Volume at\nRegular Intervals (e.g., 1, 2, 3, 4, 5h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Calculate_Inhibition [label="Calculate % Inhibition of Edema", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Acclimatize; Acclimatize -> Administer_Compound; Administer_Compound -> Induce_Edema; Induce_Edema -> Measure_Paw_Volume; Measure_Paw_Volume -> Calculate_Inhibition; Calculate_Inhibition -> End; }
Carrageenan-Induced Paw Edema Workflow.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Lambda-carrageenan
-
Sterile saline (0.9%)
-
Amfenac Sodium (reference standard)
-
Test compounds
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization:
-
Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
-
Compound Administration:
-
Administer Amfenac Sodium (e.g., 4 mg/kg, intraperitoneally) or the test compound to the animals. A control group should receive the vehicle.
-
-
Induction of Edema:
-
One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each group compared to the pre-injection volume.
-
Determine the percentage inhibition of edema by the test compound and Amfenac Sodium compared to the vehicle control group.
-
Application Notes
-
Reference Standard Purity: It is crucial to use high-purity Amfenac Sodium as a reference standard to ensure the accuracy and reproducibility of the assay results.
-
Solubility: Amfenac Sodium is soluble in aqueous solutions and DMSO. Ensure complete dissolution before preparing dilutions.
-
Dose-Response Curve: When using Amfenac Sodium as a positive control, it is recommended to generate a full dose-response curve to determine its EC₅₀ or IC₅₀ in the specific assay system being used. This allows for a more accurate comparison with test compounds.
-
Data Interpretation: The relative potency of a test compound can be expressed as a ratio of its IC₅₀ to that of Amfenac Sodium. A lower ratio indicates higher potency.
-
In Vivo Studies: In animal models, the dose and route of administration of Amfenac Sodium should be carefully selected based on its known pharmacokinetic and pharmacodynamic properties.
By following these detailed protocols and application notes, researchers can effectively utilize Amfenac Sodium as a reliable reference standard to advance their drug discovery efforts in the field of anti-inflammatory therapeutics.
References
Application Notes and Protocols for Measuring Amfenac Penetration in Corneal Tissue
Introduction
Amfenac is a potent nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation, particularly following cataract surgery. It is the active metabolite of nepafenac, a prodrug designed for enhanced corneal penetration. Following topical administration, the less polar nepafenac permeates the cornea and is then converted by intraocular hydrolases into amfenac, which inhibits cyclooxygenase (COX-1 and COX-2) enzymes. Evaluating the corneal penetration of nepafenac and the subsequent concentration of amfenac in ocular tissues is critical for optimizing drug delivery and ensuring therapeutic efficacy.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure amfenac concentration in corneal and other ocular tissues using established in vivo, ex vivo, and in vitro models.
Analytical Techniques for Amfenac Quantification
The primary method for the sensitive and specific quantification of amfenac and its prodrug nepafenac in biological matrices is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Protocol 1: Quantification of Amfenac by HPLC-MS/MS
This protocol outlines a general procedure for the analysis of amfenac in corneal tissue homogenates.
1.1. Materials and Reagents
-
Amfenac and Nepafenac analytical standards
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonium formate
-
Ultrapure water
-
Corneal tissue samples
-
Homogenizer
-
Centrifuge
-
HPLC-MS/MS system
1.2. Sample Preparation (Corneal Tissue Homogenization)
-
Excise and weigh the corneal tissue samples accurately.
-
Add a measured volume of a suitable lysis buffer (e.g., phosphate-buffered saline) and the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile (typically 3x the volume of the homogenate).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean vial for analysis.
1.3. Chromatographic Conditions (Example)
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 10mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A time-programmed gradient to separate amfenac from nepafenac and other matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-5 µL.
1.4. Mass Spectrometry Conditions (Example)
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for amfenac, nepafenac, and the internal standard.
-
-
Instrument Settings: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.
1.5. Data Analysis
-
Construct a calibration curve using standard solutions of known concentrations.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of amfenac in the samples by interpolating from the calibration curve.
Experimental Models for Permeability Studies
A variety of models can be used to assess corneal penetration, ranging from non-cellular assays to complex in vivo studies.
Ex Vivo Corneal Permeability Assay
This method uses excised animal corneas mounted in a diffusion apparatus (e.g., Franz cells) to measure drug transport. Bovine, porcine, or rabbit corneas are commonly used.
Protocol 2: Franz Diffusion Cell Assay
2.1.1. Materials
-
Fresh animal eyes (e.g., bovine, porcine) obtained from a local abattoir.
-
Vertical Franz diffusion cells.
-
Receptor solution (e.g., PBS, BSS, or a medium containing cyclodextrin to ensure sink conditions).
-
Test formulation of nepafenac.
-
Corneal sectioning instruments.
-
Water bath/heater-stirrer for temperature control.
2.1.2. Methodology
-
Cornea Excision: Carefully excise the cornea from the eyeball, leaving a 2-4 mm scleral rim.
-
Mounting: Mount the isolated cornea between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.
-
Receptor Chamber: Fill the receptor chamber with the pre-warmed (37°C) receptor solution and ensure no air bubbles are trapped beneath the cornea. The solution should be continuously stirred.
-
Equilibration: Allow the system to equilibrate for 30-60 minutes.
-
Drug Application: Add a precise volume of the nepafenac formulation to the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120, 180, 240, 360 minutes), withdraw an aliquot from the receptor chamber for analysis, replacing it with an equal volume of fresh, pre-warmed receptor solution.
-
Analysis: Quantify the concentration of amfenac and nepafenac in the collected samples using the HPLC-MS/MS method described in Protocol 1.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux (mass/time).
-
A is the surface area of the cornea (cm²).
-
C0 is the initial concentration of the drug in the donor chamber.
-
Caption: Workflow for Ex Vivo Corneal Permeability Assay.
In Vitro Corneal Permeability Models
In vitro models offer higher throughput and avoid the use of animal tissues, aligning with the 3Rs principles (Replacement, Reduction, and Refinement).
2.2.1. Cell-Based Assays: These models typically use immortalized human corneal epithelial cells (HCE-T) grown on permeable supports (e.g., cell culture inserts). More advanced models incorporate a collagen hydrogel to mimic the corneal stroma.
2.2.2. Corneal PAMPA (Parallel Artificial Membrane Permeability Assay): This non-cell-based assay uses a filter plate coated with a lipid solution to mimic the corneal barrier, offering a rapid screening tool.
In Vivo Studies
In vivo studies in animal models (e.g., rabbits, monkeys) provide the most physiologically relevant data on drug disposition in the eye.
Protocol 3: In Vivo Corneal Penetration in Rabbits
2.3.1. Animals and Dosing
-
Use healthy New Zealand White rabbits.
-
Administer a single, precise volume (e.g., 50 µL) of the nepafenac ophthalmic formulation topically to one eye (unilateral dosing). The untreated eye can serve as a control for systemic absorption.
-
For multiple-dose studies, administer the formulation at specified intervals over several days.
2.3.2. Sample Collection
-
At designated time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8 hours), euthanize a subset of animals.
-
Immediately enucleate the eyes and dissect them on ice.
-
Harvest the cornea and other ocular tissues of interest (e.g., aqueous humor, iris-ciliary body, sclera, choroid, retina).
-
Rinse tissues to remove excess drug from the surface, weigh them, and flash-freeze in liquid nitrogen. Store at -80°C until analysis.
2.3.3. Analysis
-
Process and analyze the tissue samples for amfenac and nepafenac concentrations using the HPLC-MS/MS method described in Protocol 1.
Caption: Workflow for In Vivo Ocular Tissue Distribution Study.
Data Presentation
Quantitative data from corneal penetration studies are essential for comparing formulations and understanding pharmacokinetic profiles.
Table 1: Peak Concentrations of Nepafenac and Amfenac in Rabbit Ocular Tissues After a Single Topical Dose
| Ocular Tissue | Nepafenac Peak Conc. (nM) | Time to Peak (h) | Amfenac Peak Conc. (nM) | Time to Peak (h) |
| Sclera | 55.1 | 0.25 - 0.50 | 41.9 | 1.0 - 4.0 |
| Choroid | 4.03 | 0.25 - 0.50 | 3.10 | 1.0 - 4.0 |
| Retina | 2.72 | 0.25 - 0.50 | 0.705 | 1.0 - 4.0 |
| Data synthesized from studies in single-dosed rabbit eyes, demonstrating an anterior-to-posterior concentration gradient. |
Table 2: Comparison of Corneal Permeability Coefficients for NSAIDs in a Rabbit Model
| Drug | Permeability Coefficient (Relative to Diclofenac) |
| Nepafenac | ~4x greater than Diclofenac |
| Bromfenac | ~19x less than Nepafenac |
| Ketorolac | ~28x less than Nepafenac |
| Data from an in-house rabbit model study, highlighting the superior corneal permeability of the nepafenac prodrug. |
Signaling Pathways and Conceptual Relationships
Understanding the bioactivation of nepafenac is key to interpreting penetration data.
Caption: Bioactivation of Nepafenac to Amfenac in the Eye.
Troubleshooting & Optimization
Overcoming Amfenac Sodium solubility issues in experimental buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Amfenac Sodium in experimental buffers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Amfenac Sodium and how does it work?
Amfenac Sodium is a non-steroidal anti-inflammatory drug (NSAID).[1] Its primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] These enzymes are crucial for the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[1][3] By blocking COX enzymes, Amfenac competitively inhibits the conversion of arachidonic acid to prostaglandin H2, the precursor for other prostaglandins, thereby reducing inflammation and pain.[1] Some evidence suggests Amfenac has a higher affinity for COX-2 over COX-1.[2] The IC50 values for Amfenac have been reported as 0.25 µM for COX-1 and 0.15 µM for COX-2.[4]
Q2: What are the general solubility properties of Amfenac Sodium?
Amfenac Sodium is a crystalline solid.[5] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethyl Formamide (DMF).[5] While it is referred to as the sodium salt, its solubility in aqueous buffers can be limited and pH-dependent. Organic solvent-free aqueous solutions can be prepared by dissolving the solid directly in buffers, but it is recommended that these solutions are not stored for more than a day.[5]
Q3: How should I prepare a stock solution of Amfenac Sodium?
It is highly recommended to first prepare a concentrated stock solution in a water-miscible organic solvent. DMSO is a common choice due to the high solubility of Amfenac Sodium in it.[4][5] Ensure you are using a fresh, anhydrous grade of DMSO, as absorbed moisture can reduce solubility.[4]
Q4: Why is my Amfenac Sodium precipitating when I dilute it into my aqueous experimental buffer?
Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue for poorly soluble compounds. This can happen for several reasons:
-
Solvent Change: The drug is much less soluble in the aqueous buffer than in the concentrated organic stock solution.
-
pH of the Buffer: Amfenac has an acidic moiety, and its solubility in aqueous solutions is pH-dependent. If the pH of your buffer is low, it can cause the compound to become less ionized and precipitate.
-
Final Organic Solvent Concentration: The final percentage of the organic solvent (e.g., DMSO) in your working solution may be too low to maintain solubility.
-
Temperature: Solubility can be temperature-dependent. A decrease in temperature during preparation or storage can lead to precipitation.
Solubility Data Summary
The reported solubility of Amfenac Sodium can vary between suppliers. The following table summarizes available data. It is always recommended to perform preliminary solubility tests for your specific lot of compound in your buffer system.
| Solvent | Reported Solubility | Notes |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~5 mg/mL[5] | Direct dissolution of the crystalline solid. |
| Water | 50 mg/mL[6], 59 mg/mL[7], ≥26.15 mg/mL[8][9] | May require sonication.[6] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL[5], 59 mg/mL[4][7], 100 mg/mL[10], 150 mg/mL[6], ≥12.65 mg/mL[8][9] | May require sonication and/or warming.[6] |
| Ethanol | ~5 mg/mL[5], 4 mg/mL[7], ≥10.16 mg/mL[8][9] | May require sonication.[8][9] |
| Dimethyl Formamide (DMF) | ~5 mg/mL[5] |
Troubleshooting Guide
Problem: My Amfenac Sodium will not dissolve in my aqueous buffer.
-
Solution 1: Prepare a Concentrated Stock Solution. Do not attempt to dissolve Amfenac Sodium directly in an aqueous buffer, especially at high concentrations. First, prepare a high-concentration stock solution in 100% DMSO. See the protocol below.
-
Solution 2: Check the pH of Your Buffer. For acidic compounds like Amfenac, solubility is generally higher at a pH above their pKa. Consider using a buffer with a pH of 7.4 or higher. The use of buffers is a recognized technique for enhancing the solubility of drugs with ionizable groups.[11]
-
Solution 3: Use Co-solvents. When preparing the final working solution from a DMSO stock, ensure the final concentration of DMSO is sufficient to maintain solubility. While it's crucial to keep the organic solvent concentration low to avoid physiological effects (typically <0.5% or <0.1% depending on the assay), sometimes a slightly higher concentration (e.g., up to 1%) may be necessary and should be controlled for in all experimental groups.[5]
Problem: My Amfenac Sodium precipitates over time after being diluted in the buffer.
-
Solution 1: Prepare Fresh Solutions. Aqueous solutions of Amfenac Sodium may not be stable for long periods. It is recommended to prepare working solutions fresh for each experiment and not to store them for more than one day.[5]
-
Solution 2: Increase Final Co-solvent Concentration. If immediate precipitation is not an issue, but it occurs over hours, the compound may be slowly crashing out of the supersaturated solution. A modest increase in the final DMSO concentration might improve stability over the course of an experiment. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Solution 3: Sonicate or Vortex During Dilution. When diluting the stock solution, add the stock dropwise to the buffer while vortexing to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation. Gentle sonication in a water bath can also help.
Experimental Protocols
Protocol 1: Preparation of Amfenac Sodium Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution.
-
Determine Mass: The formula weight of Amfenac Sodium Monohydrate is 295.27 g/mol .[7] To prepare 1 mL of a 10 mM stock solution, you will need 0.00029527 moles, which is 2.95 mg.
-
Weigh Compound: Accurately weigh approximately 2.95 mg of Amfenac Sodium Monohydrate and place it in a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous, high-purity DMSO to the tube.[4]
-
Dissolve: Vortex the solution thoroughly. If needed, use an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.[6]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4][10] A stock solution in DMSO is typically stable for at least one month at -20°C.[4]
Protocol 2: General Protocol for Determining Thermodynamic Solubility
This protocol is based on the widely used shake-flask method to determine the equilibrium solubility in your specific buffer.[12][13]
-
Add Excess Compound: Add an excess amount of solid Amfenac Sodium to a known volume (e.g., 2 mL) of your experimental buffer in a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment.
-
Equilibrate: Tightly seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 37°C) for 24 to 72 hours to allow the solution to reach equilibrium.[12][14]
-
Separate Phases: After equilibration, carefully separate the undissolved solid from the saturated solution. This is typically done by centrifuging the sample at high speed (e.g., 10,000 x g for 15 minutes) and collecting the supernatant. Alternatively, a syringe filter (e.g., 0.22 µm PVDF) can be used, but be cautious of potential drug adsorption to the filter material.[12]
-
Quantify Concentration: Accurately dilute a sample of the clear supernatant into a solvent compatible with your analytical method.
-
Analysis: Determine the concentration of Amfenac Sodium in the diluted supernatant using a validated analytical method, such as HPLC-UV.
-
Calculate Solubility: Back-calculate the concentration in the original undissolved supernatant to determine the thermodynamic solubility.
Visualizations
Signaling Pathway
Caption: Amfenac Sodium inhibits COX-1/2, blocking prostaglandin synthesis.
Experimental Workflow
Caption: Recommended workflow for preparing Amfenac Sodium working solutions.
Troubleshooting Logic
References
- 1. What is the mechanism of Amfenac sodium? [synapse.patsnap.com]
- 2. What is Amfenac sodium used for? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. molnova.com [molnova.com]
- 8. apexbt.com [apexbt.com]
- 9. 2xtaqpc.com [2xtaqpc.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. scispace.com [scispace.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. who.int [who.int]
Technical Support Center: Amfenac Sodium Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Amfenac Sodium in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Amfenac Sodium in solution?
A1: Amfenac Sodium in solution is susceptible to degradation from several factors, including:
-
pH: Extreme pH values (both acidic and alkaline) can catalyze hydrolysis and other degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[1][2]
-
Oxygen: The presence of oxygen can induce oxidative degradation.[1][3]
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.[4][5]
-
Metal Ions: Trace metal ions can act as catalysts for oxidative degradation.
Q2: What are the common degradation products of Amfenac Sodium?
A2: While specific degradation pathways for Amfenac Sodium are not extensively detailed in the public domain, based on its chemical structure and studies of its prodrug, Nepafenac, the following degradation products can be anticipated:
-
Hydrolysis Products: Although Amfenac itself is a product of Nepafenac hydrolysis, further degradation under harsh conditions is possible.
-
Cyclization Products: Intramolecular cyclization can occur, leading to the formation of a lactam, specifically 1-(2-aminobenzoyl)-2,3-dihydro-1H-indol-2-one. This has been observed in studies of related compounds like Diclofenac.[5]
-
Oxidative Degradation Products: Oxidation can lead to the formation of hydroxylated derivatives and other oxidative adducts.[3]
-
Photodegradation Products: Exposure to light can result in a complex mixture of degradation products.[2]
Q3: What is the optimal pH for maintaining the stability of an Amfenac Sodium solution?
A3: For the prodrug Nepafenac, a pH of 7.6 has been identified as optimal for long-term stability.[6] It is reasonable to infer that a neutral to slightly alkaline pH would also be favorable for Amfenac Sodium stability. However, the optimal pH should be empirically determined for your specific formulation and storage conditions.
Q4: How should I store my Amfenac Sodium solutions to minimize degradation?
A4: To minimize degradation, Amfenac Sodium solutions should be:
-
Stored at refrigerated temperatures (2-8 °C) or frozen (-20 °C or -80 °C for long-term storage).[7]
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.[1]
-
Purged with an inert gas, such as nitrogen or argon, to remove dissolved oxygen.
-
Prepared using high-purity water and reagents to minimize metal ion contamination.
Troubleshooting Guides
Issue 1: My Amfenac Sodium solution is changing color (e.g., turning yellow or brown).
| Potential Cause | Troubleshooting Steps |
| Oxidation | 1. Prepare fresh solutions and purge with an inert gas (nitrogen or argon) before sealing the container. 2. Add an antioxidant to the formulation (see Experimental Protocols). 3. Store the solution in a tightly sealed container with minimal headspace. |
| Photodegradation | 1. Store the solution in an amber vial or protect it from light by wrapping the container. 2. Conduct experiments under low-light conditions. |
| pH Shift | 1. Verify the pH of the solution and adjust if necessary using a suitable buffer system. 2. Ensure the buffer has sufficient capacity to maintain the desired pH. |
Issue 2: I am observing a loss of potency in my Amfenac Sodium solution over time.
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Review the storage conditions (temperature, light exposure, pH) and optimize them based on the recommendations in the FAQs. 2. Consider the addition of stabilizers such as antioxidants or chelating agents. 3. Perform a forced degradation study to identify the primary degradation pathway and then select appropriate stabilization strategies. |
| Interaction with Container | 1. Ensure the container material is compatible with Amfenac Sodium and the solvent system. 2. Consider using glass vials instead of plastic if leaching or adsorption is suspected. |
Issue 3: I am seeing precipitation in my Amfenac Sodium solution.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | 1. Verify the concentration of Amfenac Sodium is within its solubility limit in the chosen solvent system. 2. Consider the use of co-solvents or solubility enhancers, but be aware that they may impact stability. |
| Formation of Insoluble Degradation Products | 1. Identify the precipitate to determine if it is a degradation product. 2. Address the root cause of degradation as outlined in the sections above. |
| pH Change | 1. Measure the pH of the solution. A shift in pH can affect the solubility of Amfenac Sodium. 2. Use a buffer with adequate capacity to maintain the pH. |
Quantitative Data Summary
The following table summarizes stability data for related non-steroidal anti-inflammatory drugs (NSAIDs), which can provide insights into the expected stability profile of Amfenac Sodium.
| Compound | Condition | Parameter | Result | Reference |
| Diclofenac Sodium | pH 5, 338.15 K | Degradation rate constant (k) | 4.71 x 10⁻⁴ h⁻¹ | [8] |
| pH 6, 338.15 K | Degradation rate constant (k) | 5.69 x 10⁻⁴ h⁻¹ | [8] | |
| pH 7, 338.15 K | Degradation rate constant (k) | 6.12 x 10⁻⁴ h⁻¹ | [8] | |
| pH 8, 338.15 K | Degradation rate constant (k) | 6.57 x 10⁻⁴ h⁻¹ | [8] | |
| Nepafenac | pH 7.6 | Long-term stability | Optimal pH for stability | [6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Amfenac Sodium
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of Amfenac Sodium.
-
Preparation of Stock Solution: Prepare a stock solution of Amfenac Sodium in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.
-
Analysis: Analyze all samples (including a control sample stored under normal conditions) by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.
Protocol 2: Stabilization of Amfenac Sodium Solution with Antioxidants
This protocol describes the use of antioxidants to prevent oxidative degradation.
-
Select an Antioxidant: Common antioxidants for aqueous solutions include ascorbic acid (0.01-0.1%), sodium metabisulfite (0.01-0.1%), and butylated hydroxytoluene (BHT) for non-aqueous solutions.
-
Preparation:
-
Prepare the desired buffer solution (e.g., phosphate buffer, pH 7.4).
-
Deoxygenate the buffer by sparging with nitrogen gas for at least 15 minutes.
-
Dissolve the chosen antioxidant in the deoxygenated buffer.
-
Dissolve Amfenac Sodium in the antioxidant-containing buffer.
-
-
Storage: Store the stabilized solution in a tightly sealed amber vial at the recommended temperature.
-
Evaluation: Monitor the stability of the solution over time using a stability-indicating HPLC method and compare it to an unstabilized control solution.
Protocol 3: Stabilization of Amfenac Sodium Solution with a Chelating Agent
This protocol outlines the use of a chelating agent to sequester metal ions that can catalyze degradation.
-
Select a Chelating Agent: A common and effective chelating agent is ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.01-0.05%.
-
Preparation:
-
Prepare the desired buffer solution.
-
Dissolve disodium EDTA in the buffer.
-
Dissolve Amfenac Sodium in the EDTA-containing buffer.
-
-
Storage: Store the solution in a clean, high-quality container (preferably glass) at the recommended temperature and protected from light.
-
Evaluation: Assess the stability of the solution over time and compare it to a control solution without the chelating agent.
Visualizations
Caption: Inferred degradation pathways of Amfenac Sodium in solution.
References
- 1. Analgesic - Wikipedia [en.wikipedia.org]
- 2. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diclofenac sodium: oxidative degradation in solution and solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal behaviour of diclofenac sodium: decomposition and melting characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Kinetics of degradation of diclofenac sodium in aqueous solution determined by a calorimetric method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Amfenac Sodium Bioassays
This technical support center is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during bioassays involving Amfenac Sodium. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format, supplemented with detailed experimental protocols, data tables, and visualizations to ensure experimental consistency and reliability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Amfenac Sodium?
Amfenac Sodium is a non-steroidal anti-inflammatory drug (NSAID) that functions primarily by inhibiting cyclooxygenase (COX) enzymes.[1] It shows inhibitory activity against both COX-1 and COX-2 isoforms.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By blocking COX enzymes, Amfenac Sodium reduces the production of prostaglandins.
Q2: What are the known IC50 values for Amfenac Sodium against COX-1 and COX-2?
The half-maximal inhibitory concentration (IC50) values for Amfenac Sodium can vary depending on the assay conditions. However, reported values indicate its potency against both COX isoforms. For instance, the IC50 values have been reported as 250 nM for COX-1 and 150 nM for COX-2.[1]
Q3: How should I prepare and store Amfenac Sodium stock solutions?
Amfenac Sodium is soluble in DMSO and water.[1][2] For a stock solution in DMSO, concentrations up to 150 mg/mL can be achieved with ultrasonic warming.[2] In water, a concentration of 50 mg/mL is achievable with sonication.[2] It is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months in sealed containers to prevent moisture absorption.[2][3] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution.[1]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays (e.g., MTT, Alamar Blue)
Question: My IC50 values for Amfenac Sodium vary significantly between experiments using the same cell line. What are the potential causes and solutions?
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Compound Instability/Precipitation | Amfenac Sodium may precipitate in the culture medium, especially at higher concentrations. Visually inspect wells for any precipitate. Prepare fresh dilutions from a stable stock solution for each experiment. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including controls. |
| Cell Health and Seeding Density | Ensure cells are in the logarithmic growth phase and have high viability before seeding. Inconsistent cell numbers will lead to variability. Use a consistent seeding density and allow cells to adhere and stabilize overnight before adding the compound. Avoid over-confluency. |
| Assay Protocol Variability | Standardize incubation times with Amfenac Sodium and the assay reagent (e.g., MTT, Alamar Blue). Ensure complete dissolution of the formazan crystals in MTT assays by proper mixing. For Alamar Blue, be aware that some compounds can interfere with the redox-based chemistry of the assay; consider a control where the compound is added just before reading to check for direct interference. |
| "Edge Effect" in 96-Well Plates | Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS. |
Issue 2: High Variability in COX Enzyme Inhibition Assays
Question: I am observing inconsistent results in my in vitro COX-1/COX-2 inhibition assay with Amfenac Sodium. What should I check?
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Enzyme Activity | The activity of purified COX enzymes can diminish with improper handling. Aliquot enzymes upon receipt and avoid repeated freeze-thaw cycles. Always include a positive control with a known COX inhibitor (e.g., celecoxib for COX-2) to verify assay performance. |
| Substrate Concentration | The concentration of arachidonic acid can influence the apparent selectivity of COX inhibitors. Ensure you are using a consistent and appropriate substrate concentration for your assay. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is identical in all assay wells. High concentrations of DMSO can inhibit enzyme activity. Run a solvent control to assess its impact. |
| Compound Stability in Assay Buffer | Amfenac Sodium may not be stable over long incubation periods in certain buffer conditions. Assess the stability of Amfenac Sodium in your assay buffer at the working temperature. |
Issue 3: Unexpected Results in Prostaglandin E2 (PGE2) Immunoassays
Question: My PGE2 levels in cell culture supernatants after treatment with Amfenac Sodium are not consistent. What could be the problem?
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Sample Handling and Storage | PGE2 is unstable. Add a COX inhibitor (e.g., indomethacin) to samples immediately after collection to prevent ex vivo PGE2 synthesis. Store samples at -80°C until the assay is performed. |
| Cell Stimulation Variability | If using a stimulant like lipopolysaccharide (LPS) to induce PGE2 production, ensure the concentration and incubation time of the stimulant are consistent. The response of cells like RAW 264.7 to LPS can vary with cell passage number and confluency. |
| ELISA Protocol Adherence | Follow the ELISA kit manufacturer's instructions precisely, especially regarding incubation times, temperatures, and washing steps. Ensure proper mixing of reagents. |
| Standard Curve Issues | An inaccurate standard curve will lead to incorrect sample quantification. Ensure standards are prepared correctly and that the curve has a good fit (e.g., R² > 0.99). |
Data Presentation
Table 1: Solubility of Amfenac Sodium
| Solvent | Concentration | Notes |
| DMSO | 150 mg/mL (508.01 mM) | Requires sonication and warming.[2] |
| Water | 50 mg/mL (169.34 mM) | Requires sonication.[2] |
Table 2: IC50 Values for COX Inhibition by Amfenac Sodium and Other NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Amfenac Sodium | 0.25 | 0.15 | 1.67 |
| Diclofenac | 0.06 | 0.40 | 0.15 |
| Celecoxib | >100 | 0.04 | >2500 |
| Indomethacin | 0.42 | 2.75 | 0.15 |
| Note: IC50 values can vary based on the specific assay conditions.[1][4] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Amfenac Sodium in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add the medium containing different concentrations of Amfenac Sodium. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: In Vitro Fluorometric COX Inhibition Assay
-
Reagent Preparation: Prepare working solutions of COX assay buffer, fluorometric probe, and cofactor according to the manufacturer's instructions (e.g., from a commercial kit).
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
75 µL COX Assay Buffer
-
1 µL Fluorometric Probe working solution
-
2 µL Cofactor working solution
-
10 µL of Amfenac Sodium at various concentrations (dissolved in DMSO) or a control inhibitor. For the enzyme control well, add 10 µL of DMSO.
-
-
Enzyme Addition: Add 1 µL of purified COX-1 or COX-2 enzyme to the appropriate wells.
-
Initiate Reaction: Start the reaction by adding 10 µL of arachidonic acid working solution to each well.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 10-20 minutes using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the rate of reaction (slope) from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of Amfenac Sodium relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of Amfenac Sodium.
Caption: General troubleshooting workflow for inconsistent bioassay results.
References
Technical Support Center: Optimizing Amfenac Sodium Topical Ophthalmic Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the topical ophthalmic delivery of Amfenac Sodium. It includes frequently asked questions, detailed troubleshooting guides for common experimental issues, standardized experimental protocols, and comparative performance data.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating topical Amfenac Sodium? A1: Amfenac, like many non-steroidal anti-inflammatory drugs (NSAIDs), is a weakly acidic drug with poor water solubility.[1] Key challenges include ensuring its solubility and stability in an aqueous vehicle, enhancing its penetration through the multi-layered cornea to reach target tissues like the iris, ciliary body, and retina, and maintaining the formulation's sterility and isotonicity without causing ocular irritation.[1][2]
Q2: Why is the prodrug Nepafenac often used in commercial formulations instead of Amfenac directly? A2: Nepafenac is a neutral, amide prodrug of Amfenac.[3][4] This structural modification makes it less polar, significantly enhancing its ability to penetrate the lipophilic corneal epithelium.[5][6] Once inside the eye, intraocular hydrolase enzymes rapidly convert Nepafenac into its active form, Amfenac, which then inhibits COX-1 and COX-2 enzymes to reduce inflammation.[4][7] This prodrug strategy effectively bypasses the initial corneal barrier that limits the penetration of the more polar Amfenac molecule.[4]
Q3: What role do COX-1 and COX-2 enzymes play in postoperative ocular inflammation? A3: Following surgical trauma, phospholipase enzymes release arachidonic acid from cell membranes.[8][9] The cyclooxygenase (COX) enzymes, COX-1 and COX-2, then catalyze the conversion of arachidonic acid into prostaglandins (PGs), such as PGE2.[8][10] These prostaglandins are key mediators of ocular inflammation, causing vasodilation (hyperemia), breakdown of the blood-aqueous barrier, pain, and miosis (pupil constriction).[8][11][12] Amfenac is a potent inhibitor of both COX-1 and COX-2, thereby blocking prostaglandin synthesis and controlling postoperative inflammation and pain.[4]
Q4: What are the critical quality attributes for an Amfenac Sodium ophthalmic suspension? A4: For an ophthalmic suspension, critical quality attributes include:
-
Particle Size Distribution: Must be controlled to prevent irritation and ensure consistent dissolution.
-
Zeta Potential: Indicates the physical stability of the suspension against particle aggregation.
-
Viscosity: Affects the formulation's residence time on the ocular surface and ease of administration.
-
pH and Osmolality: Must be within a narrow range to be tolerated by the eye (typically pH 6.5-7.8).[13]
-
Sterility and Preservative Efficacy: Essential for multi-dose products to prevent microbial contamination.[13][14]
-
In Vitro Drug Release: A key performance indicator that should be consistent between batches.[15]
Troubleshooting Guide
| Problem/Observation | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| Precipitation or Crystal Growth in Solution/Suspension During Storage | 1. pH Shift: The formulation's pH may have shifted out of the optimal solubility range for Amfenac. 2. Temperature Fluctuation: Exposure to temperature cycles can decrease the solubility of the drug. 3. Incompatible Excipients: Interactions between Amfenac and other formulation components. 4. Improper Solubilizer Concentration: Insufficient amount of solubilizing agent (e.g., surfactant, cyclodextrin). | 1. Verify and Optimize pH: Re-evaluate the buffer system to ensure it maintains the target pH throughout the product's shelf life. 2. Conduct Temperature Stress Testing: Perform accelerated stability studies with freeze-thaw cycles to identify stable temperature ranges.[16][17] 3. Screen Excipients: Conduct compatibility studies with individual excipients. Ensure preservatives like Benzalkonium Chloride (BAK) are not causing incompatibility.[1] 4. Adjust Solubilizer: Increase the concentration of the solubilizer or screen for more effective ones. |
| Phase Separation or Creaming in an Emulsion Formulation | 1. Incorrect Surfactant (HLB value): The hydrophilic-lipophilic balance (HLB) of the surfactant system may not be optimal for the oil phase used. 2. Insufficient Homogenization Energy: The energy input during emulsion preparation may be too low to create small, stable droplets. 3. Ostwald Ripening: Diffusion of the dispersed phase from smaller to larger droplets over time. | 1. Optimize Surfactant System: Experiment with different surfactants or combinations to achieve the required HLB. 2. Refine Homogenization Process: Increase homogenization time, speed, or pressure. Use high-pressure homogenization for finer, more uniform droplets. 3. Select a Less Soluble Oil Phase: Use an oil phase in which the drug is highly soluble but has very low aqueous solubility to minimize diffusion. |
| Inconsistent Viscosity in Gel Formulations | 1. Polymer Concentration: Incorrect or inconsistent polymer concentration. 2. pH Sensitivity of Polymer: Some gelling agents (e.g., carbomers) are highly sensitive to pH changes, which can drastically alter viscosity.[18] 3. Ionic Strength: The presence of salts (including the drug salt) can affect the hydration and conformation of certain polymers. | 1. Standardize Polymer Addition: Ensure the polymer is fully hydrated and homogeneously dispersed during manufacturing. 2. Control Formulation pH: Tightly control the final pH of the formulation to ensure consistent gel viscosity.[18] 3. Evaluate Different Polymers: Test polymers that are less sensitive to ionic strength, or adjust the formulation to maintain a consistent ionic environment. |
| Poor Ex Vivo Corneal Permeation Results | 1. Corneal Tissue Integrity: The excised cornea may have been damaged during preparation, or its viability may have declined. 2. Formulation Barrier: High viscosity or unfavorable physicochemical properties of the formulation may be hindering drug release at the corneal surface. 3. Experimental Setup Issues: Air bubbles under the cornea in the Franz cell, or non-sink conditions in the receptor chamber.[19] | 1. Refine Corneal Handling: Ensure gentle excision and handling of corneal tissue. Use fresh tissue and verify its integrity before starting the experiment.[19][20] 2. Optimize Formulation for Release: Consider adding a permeability enhancer or adjusting the vehicle to facilitate drug partitioning into the cornea.[21] 3. Check Franz Cell Setup: Carefully mount the cornea to avoid leaks and ensure no bubbles are trapped. Ensure the receptor medium provides sink conditions for the drug.[19] |
| Failed Sterility or Preservative Efficacy Testing | 1. Ineffective Sterilization Method: The chosen sterilization method (e.g., filtration, autoclaving) may be unsuitable for the formulation, causing drug degradation or container incompatibility. 2. Preservative Incompatibility: The preservative may be binding to the drug, excipients, or the container, reducing its effective concentration.[14] 3. Contamination During Manufacturing: Inadequate aseptic processing techniques. | 1. Validate Sterilization Process: Test the impact of different sterilization methods on the drug's stability and the formulation's physical properties. Sterile filtration (0.22 µm) is common for solutions. 2. Evaluate Preservative Performance: Conduct preservative efficacy testing (PET) early in development. Consider alternative preservatives if incompatibility is suspected.[13] 3. Review Aseptic Procedures: Ensure strict adherence to aseptic manufacturing protocols. |
Experimental Protocols & Methodologies
Protocol: In Vitro Release Testing (IVRT) using Franz Diffusion Cells
This protocol is adapted for ophthalmic suspensions to evaluate drug release over time.
-
Objective: To measure the rate and extent of Amfenac Sodium release from a topical formulation under controlled conditions.
-
Apparatus: Vertical Franz diffusion cells, circulating water bath, magnetic stirrer, synthetic membrane (e.g., Nylon, 0.45 µm pore size).[22][23]
-
Receptor Medium: Simulated Tear Fluid (STF) at pH 7.4, often containing a surfactant like Sodium Dodecyl Sulfate (SDS) to ensure sink conditions for poorly soluble drugs.[22]
-
Method:
-
Assemble the Franz diffusion cells and fill the receptor chambers with pre-warmed (37°C), degassed receptor medium. Place a small magnetic stir bar in each chamber.[22]
-
Mount the synthetic membrane between the donor and receptor chambers, ensuring no air bubbles are trapped.
-
Apply a precise amount of the Amfenac Sodium formulation (e.g., 200 µL) evenly onto the membrane surface in the donor chamber.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot from the receptor chamber's sampling arm.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor medium to maintain a constant volume.
-
-
Quantification: Analyze the collected samples for Amfenac concentration using a validated HPLC-UV method.
-
Data Analysis: Plot the cumulative amount of drug released per unit area (µg/cm²) against time. The slope of the linear portion of the curve represents the steady-state flux (Jss).
Protocol: Ex Vivo Corneal Permeability Study
This protocol assesses the ability of Amfenac Sodium to penetrate the cornea.
-
Objective: To determine the permeability coefficient (Kp) of Amfenac Sodium from a formulation across an excised cornea.
-
Apparatus: Same as IVRT protocol.
-
Tissue: Freshly excised porcine, bovine, or rabbit corneas.[19][20] Corneas should be carefully isolated with a 2-4 mm scleral rim.
-
Method:
-
Prepare corneas and mount them in the Franz diffusion cells with the epithelial side facing the donor chamber.[19]
-
Fill the receptor chamber with pre-warmed, degassed buffer (e.g., PBS pH 7.4).
-
Equilibrate the system for 30 minutes.
-
Apply the Amfenac Sodium formulation to the donor chamber.
-
Sample from the receptor chamber at defined intervals and quantify the drug concentration via HPLC-UV.
-
-
Data Analysis: Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / C, where Jss is the steady-state flux and C is the initial drug concentration in the donor chamber.[19]
Protocol: HPLC Method for Quantification of Amfenac/Nepafenac
-
Objective: To accurately quantify the concentration of Amfenac or its prodrug Nepafenac in samples from release and permeation studies.
-
System: A standard HPLC system with a UV detector.
-
Column: C8 or C18 reverse-phase column (e.g., Olyster C8).[24]
-
Mobile Phase: A mixture of an organic solvent (e.g., Acetonitrile, Methanol) and an aqueous buffer (e.g., 10 mM Ammonium Formate, pH adjusted to 4.0). A typical ratio could be Acetonitrile:Buffer:Methanol (27.5:45:27.5 v/v/v).[24]
-
Detection: UV detection at a wavelength appropriate for the analyte (e.g., 238 nm or 378 nm for Nepafenac).[24]
-
Validation: The method must be validated according to ICH guidelines for accuracy, precision, linearity, specificity, and robustness.[25]
Protocol: Particle Size and Zeta Potential Measurement
-
Objective: To characterize the physical stability of nanosuspensions or emulsion formulations.
-
Apparatus: A Zetasizer instrument capable of Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[26][27]
-
Method:
-
Dilute the formulation sample with distilled water or an appropriate buffer to achieve the optimal particle concentration for measurement.[26]
-
For particle size, use DLS to measure the hydrodynamic diameter and the Polydispersity Index (PDI).[27]
-
For zeta potential, use ELS to measure the charge on the particle surface. This value is an indicator of the formulation's stability against aggregation.[26]
-
Formulation Performance Data
The following tables summarize key quantitative data from literature to aid in formulation design and comparison.
Table 1: Ocular Tissue Distribution in Rabbits After a Single Topical Dose of 0.1% Nepafenac Suspension
| Ocular Tissue | Cmax (ng/g or ng/mL) of Amfenac | Tmax (hours) of Amfenac |
| Aqueous Humor | 38.2 | 1.0 |
| Iris/Ciliary Body | Not Reported | Not Reported |
| Retina/Choroid | 12.5 | 0.5 |
| Sclera | Highest Peak Concentration | 1.0 - 4.0 |
(Data compiled from studies on Nepafenac, the prodrug of Amfenac. Cmax and Tmax values can vary based on the specific study and analytical methods used).[3][28]
Table 2: Comparison of Permeability and Potency of Ophthalmic NSAIDs
| NSAID | Corneal Permeability (Rabbit) | Ocular Tissue Uptake (Rabbit) |
| Nepafenac | Higher | Higher |
| Bromfenac | Lower | Lower |
| Ketoprofen | Lower | Lower |
| Naproxen | Lower | Higher |
| Mefenamic Acid | Lower | Higher |
(This table provides a qualitative comparison based on a study involving a cassette of 25 drugs. Higher permeability for Nepafenac is attributed to its prodrug nature).[21]
Visualizations: Pathways and Workflows
Signaling Pathway: Prostaglandin Synthesis and Inhibition by Amfenac
Caption: Inhibition of COX-1 and COX-2 by Amfenac blocks the conversion of arachidonic acid into prostaglandins, thereby reducing ocular inflammation.
Experimental Workflow: Ex Vivo Corneal Permeability Study
Caption: Standard workflow for assessing the corneal permeability of an Amfenac Sodium formulation using an ex vivo model.
References
- 1. tandfonline.com [tandfonline.com]
- 2. reviewofoptometry.com [reviewofoptometry.com]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of Nepafenac and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Management of ocular inflammation and pain following cataract surgery: focus on bromfenac ophthalmic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. The pathophysiologic role of cyclo-oxygenases in the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandins and inflammatory reactions in the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandins, nonsteroidal anti-inflammatory agents and eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ophthalmic and Inhalation Product Stability Studies: Regulatory and Technical Guidance – StabilityStudies.in [stabilitystudies.in]
- 14. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 15. In Vitro Drug Release Testing Method For Nepafenac Ophthalmic Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. edaegypt.gov.eg [edaegypt.gov.eg]
- 18. Gel-Based Materials for Ophthalmic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. air.unipr.it [air.unipr.it]
- 21. Corneal Permeability and Uptake of Twenty-Five Drugs: Species Comparison and Quantitative Structure–Permeability Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. juniperpublishers.com [juniperpublishers.com]
- 24. japer.in [japer.in]
- 25. ijpsonline.com [ijpsonline.com]
- 26. Comparison of Different Nanosuspensions as Potential Ophthalmic Delivery Systems for Ketotifen Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Preparation and study of two kinds of ophthalmic nano-preparations of everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 28. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Ocular Surface Irritation Studies with Amfenac Sodium
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Amfenac Sodium-induced ocular surface irritation. This resource provides practical troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Amfenac Sodium-induced ocular surface irritation?
Amfenac is a nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase enzymes (COX-1 and COX-2).[1] This inhibition blocks the conversion of arachidonic acid into prostaglandins (like PGE2).[1] While this action reduces inflammation, prostaglandins are also essential for maintaining the health and integrity of the corneal epithelium.[1] The reduction in prostaglandins can impair processes like cell migration and proliferation, leading to delayed wound healing, epithelial defects, and general ocular surface irritation.[2][3][4]
Q2: What is the difference between Amfenac and Nepafenac in experimental settings?
Nepafenac is a prodrug that is rapidly converted to its active form, Amfenac, by intraocular hydrolases after penetrating the cornea.[5][6] For in vitro studies using corneal epithelial cells, applying Amfenac directly may be more relevant for assessing direct cellular toxicity. Using Nepafenac, however, can help in evaluating the combined effects of corneal penetration and subsequent bioactivation.
Q3: Are there other factors besides the active ingredient that can cause irritation in ophthalmic solutions?
Yes. Preservatives, most notably benzalkonium chloride (BAC), are a common cause of ocular surface toxicity.[7] Other formulation characteristics such as pH, osmolarity, and the concentration of electrolytes like sodium (Na+) can also significantly impact cell viability and contribute to irritation.[7] It is crucial to include vehicle controls (the formulation without the active drug) in your experiments to differentiate the effects of Amfenac from those of the formulation excipients.
Q4: What are the most common in vitro assays to assess Amfenac-induced ocular irritation?
The most common assays include:
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH): To quantify dose-dependent cell death.
-
Wound Healing/Scratch Assays: To assess the impact on collective cell migration and wound closure.
-
Apoptosis Assays (e.g., TUNEL, Annexin V): To determine the specific mechanism of cell death.
Troubleshooting Guide: In Vitro Assays
This guide addresses common problems encountered during in vitro experiments with Amfenac Sodium.
Issue 1: High Variability or Poor Reproducibility in Cytotoxicity Assays (MTT, LDH)
| Potential Cause | Recommended Solution |
| Compound Precipitation | Amfenac Sodium, like many NSAIDs, has low aqueous solubility. A concentrated stock in DMSO precipitating upon dilution in aqueous culture media ("solvent shock") is a common issue. Solution: Prepare fresh working solutions immediately before use. Add the stock solution to pre-warmed (37°C) media while vortexing or mixing to ensure rapid and even dispersion. Consider using a final DMSO concentration of ≤0.1% for sensitive cell lines.[8][9][10] |
| Inconsistent Cell Seeding | Uneven cell density across wells of a 96-well plate is a major source of variability. Solution: Ensure you have a homogenous single-cell suspension before plating. After plating, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to allow even settling. |
| Edge Effects | Wells on the outer edges of a 96-well plate are prone to evaporation, leading to altered drug concentrations and higher variability. Solution: Avoid using the outermost wells for experimental conditions. Fill these wells with sterile PBS or media to create a humidity barrier. |
| Interference with Assay | Phenol red in culture media can interfere with colorimetric readings. High serum content can also affect results. Solution: For the final incubation step with the assay reagent (e.g., MTT), use a serum-free, phenol red-free medium if possible. Always include a "media only" or "blank" control to subtract background absorbance. |
Issue 2: Inconsistent or Non-uniform "Scratch" in Wound Healing Assays
| Potential Cause | Recommended Solution |
| Inconsistent Scratch Technique | Variation in pressure, angle, or speed when creating the scratch leads to wounds of different widths. Solution: Use a P200 pipette tip held perpendicular to the plate. Apply firm, consistent pressure and speed. Using a ruler or guide underneath the plate can help create a straight line. For higher consistency, consider using commercially available culture inserts that create a uniform cell-free gap without scratching. |
| Cell Detachment at Wound Edge | Aggressive washing after the scratch can lift the cell monolayer at the wound edge, affecting migration. Solution: Wash the monolayer very gently, for example, by adding media to the side of the well and then slowly aspirating from the opposite side. Repeat two to three times to ensure detached cells are removed without disturbing the wound edge. |
| Cell Proliferation Confounding Migration | If the experiment duration is long (e.g., >24 hours), cell division can contribute to wound closure, masking the true effect on migration. Solution: Use a proliferation inhibitor like Mitomycin C in your assay medium or use serum-free/low-serum medium during the migration phase after the scratch is made. |
Quantitative Data Summary
The following tables summarize cytotoxicity data for NSAIDs on ocular surface cells from published studies. Note the limited direct data for Amfenac Sodium; data for its prodrug, Nepafenac, is provided as a close surrogate.
Table 1: Comparative Cytotoxicity of Ophthalmic NSAIDs on Human Corneal Epithelial (HCE) Cells
| NSAID (Concentration) | Exposure Time | Assay | % Cell Viability (Relative to Control) | Source |
|---|---|---|---|---|
| Nepafenac (0.1%) | 25 min | Live/Dead Assay | 81.7% | [11] |
| Ketorolac (0.4%) | 25 min | Live/Dead Assay | 30.9% | [11] |
| Bromfenac (0.09%) | 25 min | Live/Dead Assay | 25.2% | [11] |
| Diclofenac Sodium (0.01%) | 24 hours | LDH Assay | Lower viability than Bromfenac/Pranoprofen |[1] |
Table 2: Ex Vivo Corneal Wound Healing After NSAID Exposure
| Treatment (Porcine Corneas) | Time Point | Measurement | Remaining Wound Area (Pixels, Mean ± SD) | Source |
|---|---|---|---|---|
| Control (MEM) | 48 hours | Wound Area | 565 ± 1263 | [3] |
| Nepafenac (0.1%) | 48 hours | Wound Area | 47,322 ± 13,736 | [3] |
| Bromfenac (0.09%) | 48 hours | Wound Area | 29,093 ± 14,295 |[3] |
Signaling Pathways and Mechanisms
Amfenac Sodium-induced ocular surface irritation involves multiple cellular pathways. The primary mechanism is the inhibition of prostaglandin synthesis, which disrupts downstream signaling essential for cell health and migration.
1. Inhibition of Corneal Wound Healing
NSAIDs block COX enzymes, preventing the production of 12-hydroxyheptadecatrienoic acid (12-HHT), a key lipid mediator. This disrupts the 12-HHT/BLT2 signaling pathway, which is crucial for promoting the migration of corneal epithelial cells needed for wound closure.[2]
2. Induction of Corneal Epithelial Cell Apoptosis
While NSAIDs reduce prostaglandin E2 (PGE2), studies on related inflammatory conditions suggest that PGE2 itself can, under certain conditions, promote apoptosis in corneal epithelial cells. This occurs by driving the differentiation of T helper 17 (Th17) cells, which are pro-inflammatory. This represents a complex secondary mechanism where the inflammatory milieu plays a key role.[12] A more direct pathway observed with diclofenac involves the overproduction of Reactive Oxygen Species (ROS), leading to DNA damage and p53-dependent apoptosis.
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol assesses cell metabolic activity as an indicator of viability.
Materials:
-
Human Corneal Epithelial (HCE) cells
-
96-well cell culture plates
-
Complete culture medium (e.g., Keratinocyte-SFM with supplements)
-
Amfenac Sodium stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed HCE cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours (37°C, 5% CO2) to allow attachment.
-
Compound Treatment: Prepare serial dilutions of Amfenac Sodium in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (medium with the highest concentration of DMSO used) and untreated control (medium only) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker for 5-10 minutes to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as: (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100%.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.
Materials:
-
HCE cells and culture supplies (as above)
-
Amfenac Sodium
-
Commercially available LDH Cytotoxicity Assay Kit (contains lysis buffer, catalyst, and dye solution)
-
96-well plates (one for cell culture, one optically clear plate for the assay)
-
Microplate reader (490 nm wavelength)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional controls as per the kit instructions:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with the kit's lysis buffer.
-
Background Control: Medium only.
-
-
Supernatant Collection: After the treatment incubation, centrifuge the plate at 250 x g for 5-10 minutes.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, optically clear 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit's protocol and add 50 µL to each well containing supernatant.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measurement: Read the absorbance at 490 nm.
-
Analysis: Calculate percent cytotoxicity using the formula provided in the kit, which typically is: ((Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100%.
Protocol 3: In Vitro Scratch Assay for Cell Migration
This protocol creates a "wound" in a confluent cell monolayer to assess the rate of collective cell migration.
Materials:
-
HCE cells and culture supplies
-
6-well or 12-well plates
-
Sterile P200 or P1000 pipette tip
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Create Monolayer: Seed HCE cells in a 6-well plate at a density that will result in a fully confluent monolayer after 24-48 hours.
-
Create Scratch: Once confluent, use a sterile P200 pipette tip to make a straight scratch across the center of the monolayer.
-
Wash: Gently wash the wells twice with sterile PBS to remove detached cells.
-
Treatment: Replace the PBS with culture medium containing the desired concentration of Amfenac Sodium or vehicle control. Use low-serum or serum-free medium to minimize cell proliferation.
-
Imaging (Time 0): Immediately capture images of the scratch in predefined locations for each well. This is the 0-hour time point.
-
Incubation and Imaging: Incubate the plate and capture images of the same locations at regular intervals (e.g., 8, 16, 24 hours).
-
Analysis: Use ImageJ or similar software to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area at time 0.
Disclaimer: This guide is intended for informational purposes for research professionals. All experimental procedures should be performed in accordance with institutional guidelines and safety protocols.
References
- 1. Molecular Vision: Different cellular effects of four anti-inflammatory eye drops on human corneal epithelial cells: independent in active components [molvis.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Ex vivo corneal epithelial wound healing following exposure to ophthalmic nonsteroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of nepafenac sodium 0.1% on delayed corneal epithelial healing and haze after photorefractive keratectomy: retrospective comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Double-masked study of the effects of nepafenac 0.1% and ketorolac 0.4% on corneal epithelial wound healing and pain after photorefractive keratectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Toxicity of Nonsteroidal Anti-inflammatory Eye Drops against Human Corneal Epithelial Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Prostaglandin E2 promotes Th17 differentiation induces corneal epithelial cell apoptosis and participates in the progression of dry eye - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Amfenac Sodium Bioavailability in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Amfenac Sodium in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is Amfenac Sodium, and what is its primary mechanism of action?
Amfenac Sodium is a non-steroidal anti-inflammatory drug (NSAID).[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By blocking these enzymes, Amfenac reduces inflammation and provides analgesic effects. Amfenac is also the active metabolite of the prodrug Nepafenac.[2][3]
Q2: What are the main challenges affecting the oral bioavailability of Amfenac Sodium?
Like many NSAIDs, Amfenac Sodium's oral bioavailability can be limited by factors such as:
-
Poor aqueous solubility: This can limit the dissolution of the drug in the gastrointestinal fluids, which is a prerequisite for absorption.
-
First-pass metabolism: After absorption from the gut, the drug passes through the liver, where it can be extensively metabolized before reaching systemic circulation.[3]
-
Gastrointestinal side effects: NSAIDs are known to cause gastric irritation, which can impact absorption and limit the maximum tolerable dose.
Q3: What are the common strategies to improve the oral bioavailability of NSAIDs like Amfenac Sodium?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like Amfenac Sodium. These include:
-
Prodrugs: Utilizing a prodrug form, such as Nepafenac, which is more readily absorbed and then converted to the active Amfenac in the body.[2][3]
-
Nanoparticle-based delivery systems: Formulations like solid lipid nanoparticles (SLNs) can improve the solubility and absorption of drugs.[4][5][6][7][8]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubilization and absorption of lipophilic drugs.[9][10][11][12][13]
Q4: Are there any known excipients that can improve the stability of Amfenac Sodium in oral formulations?
A patent for a stable oral pharmaceutical formulation of Amfenac Sodium suggests the use of certain stabilizing agents.[14] These include magnesium oxide, basic magnesium carbonate, and calcium carbonate, which were found to prevent discoloration and degradation of the drug over time.[14]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of Amfenac Sodium in Animal Models
Potential Cause: Poor and inconsistent dissolution of Amfenac Sodium in the gastrointestinal tract of the experimental animals.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Amfenac Sodium plasma levels.
Detailed Steps:
-
Formulation Review:
-
Visually inspect your current formulation. Is the Amfenac Sodium fully dissolved, or is it a suspension? Inconsistent particle size in a suspension can lead to variable dosing.
-
If using a simple aqueous vehicle, the low solubility of Amfenac may be the primary issue.
-
-
Optimize Vehicle/Formulation:
-
Solid Dispersion: Prepare a solid dispersion of Amfenac Sodium with a hydrophilic polymer (e.g., PEG 6000, HPMC). This can improve the dissolution rate.
-
Nanoparticle Formulation: Consider formulating Amfenac Sodium as solid lipid nanoparticles (SLNs). This can enhance both solubility and absorption.
-
Self-Emulsifying Drug Delivery System (SEDDS): For lipophilic drugs, a SEDDS formulation can improve solubilization in the GI tract.
-
-
Standardize Dosing Procedure:
-
Ensure that all animals are fasted for a consistent period before dosing, as food can significantly affect the absorption of many drugs.
-
Refine your oral gavage technique to ensure accurate and reproducible administration of the dose.
-
-
Re-evaluate in vivo: After optimizing the formulation and standardizing the procedure, repeat the pharmacokinetic study to assess if the plasma concentrations have improved and are more consistent.
Issue 2: Rapid Elimination and Short Half-life of Amfenac Sodium
Potential Cause: Extensive first-pass metabolism in the liver.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the rapid elimination of Amfenac.
Detailed Steps:
-
Investigate Metabolism:
-
Review literature on the metabolism of Amfenac. It is known to undergo hydroxylation and glucuronide conjugation in the liver.[3]
-
If possible, analyze plasma and urine samples for metabolites of Amfenac to quantify the extent of metabolism in your animal model.
-
-
Consider a Prodrug Approach:
-
Nepafenac is a prodrug of Amfenac that is designed for better penetration through biological membranes.[2][3] Upon absorption, it is converted to Amfenac by hydrolases.[2][3]
-
Administering Nepafenac orally may lead to higher and more sustained plasma concentrations of Amfenac compared to administering Amfenac Sodium directly.
-
-
Explore Alternative Routes of Administration:
-
If oral bioavailability remains a challenge, consider alternative routes for your experimental model, such as intravenous or topical administration, depending on the therapeutic goal of your study. This can help bypass first-pass metabolism.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Nepafenac and Amfenac after Ocular Administration in Humans
| Parameter | Nepafenac (0.1% suspension) | Amfenac |
| Mean Steady-State Cmax (ng/mL) | 0.310 ± 0.104 | 0.422 ± 0.121 |
| Time to Cmax (hours) | 2 | 5 |
Data adapted from publicly available pharmacokinetic information.[3] Note: This data is for ocular administration and plasma concentrations, but it illustrates the conversion of the prodrug Nepafenac to the active metabolite Amfenac.
Table 2: Comparative Ocular Bioavailability of NSAIDs in Humans
| Drug | Peak Aqueous Humor Concentration (Cmax) | Time to Peak Concentration (Tmax) | Area Under the Curve (AUC) |
| Nepafenac | Highest | Shortest | Highest |
| Amfenac | Lower than Nepafenac | Longer than Nepafenac | Lower than Nepafenac |
| Ketorolac | Lower than Nepafenac | Longer than Nepafenac | Lower than Nepafenac |
| Bromfenac | Lowest | Longer than Nepafenac | Lowest |
This table provides a qualitative comparison based on a study evaluating aqueous humor concentrations after topical ocular administration.[15] It highlights the superior penetration of the prodrug Nepafenac.
Experimental Protocols
Protocol 1: Preparation of Amfenac Sodium Solid Dispersion
Objective: To prepare a solid dispersion of Amfenac Sodium to enhance its dissolution rate.
Materials:
-
Amfenac Sodium
-
Polyethylene Glycol (PEG) 6000
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Method:
-
Accurately weigh Amfenac Sodium and PEG 6000 in a 1:4 (w/w) ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under vacuum at 40°C until a solid mass is formed.
-
Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered dispersion through a 100-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a novel Amfenac Sodium formulation compared to a control suspension.
Animals: Male Sprague-Dawley rats (200-250 g)
Groups:
-
Group 1: Control (Amfenac Sodium suspended in 0.5% carboxymethylcellulose)
-
Group 2: Test Formulation (e.g., Amfenac Sodium solid dispersion)
Method:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Administer the respective formulations orally via gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of Amfenac Sodium using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Signaling Pathway
Caption: Mechanism of action of Amfenac Sodium.
References
- 1. Amfenac sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. The Effects of Nepafenac and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. centaurpharma.com [centaurpharma.com]
- 4. Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. Solid lipid nanoparticles for transdermal delivery of diclofenac sodium: preparation, characterization and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Novel Self-micro Emulsifying Drug Delivery System for Safe Intramuscular Delivery with Improved Pharmacodynamics and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. JPS58201726A - Preparation of stable pharmaceutical - Google Patents [patents.google.com]
- 15. kategorizacia.mzsr.sk [kategorizacia.mzsr.sk]
Technical Support Center: Adjusting for Amfenac Sodium's Prodrug (Nepafenac) Metabolism in Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the metabolic conversion of Nepafenac to its active form, Amfenac.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Nepafenac's conversion to Amfenac?
Nepafenac is a non-steroidal anti-inflammatory and analgesic prodrug.[1] After administration, particularly topical ocular dosing, it penetrates the cornea and is converted by intraocular hydrolases to Amfenac, which is the active non-steroidal anti-inflammatory drug (NSAID).[1][2][3] This bioactivation is a hydrolysis reaction.[3][4]
Q2: In which tissues does the conversion of Nepafenac to Amfenac primarily occur?
In vitro studies using rabbit and human ocular tissues have shown that the conversion is most active in the retina/choroid and the iris/ciliary body.[5] Corneal tissue exhibits minimal hydrolytic activity.[5] This targeted conversion allows Amfenac to reach pharmacologically relevant concentrations in the posterior segment of the eye.[6]
Q3: Why is it important to account for this prodrug metabolism in experimental designs?
Nepafenac itself is an intrinsically weak inhibitor of cyclooxygenase (COX) enzymes.[2] Its therapeutic effect comes from its conversion to Amfenac, a potent inhibitor of both COX-1 and COX-2 enzymes.[2][7] Therefore, experimental designs must account for this conversion to accurately assess the drug's anti-inflammatory and analgesic effects. Studies should be designed to measure the concentrations of both Nepafenac and Amfenac to understand the pharmacokinetics and pharmacodynamics of the drug fully.
Q4: What are the standard analytical methods for quantifying Nepafenac and Amfenac?
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly used methods for the quantitative determination of Nepafenac and Amfenac in biological samples.[7][8][9] These methods are often coupled with UV or mass spectrometry (MS/MS) detectors for enhanced sensitivity and specificity.[2][10]
Experimental Protocols and Methodologies
In Vitro Bioactivation Assay in Ocular Tissue Homogenates
This protocol is adapted from studies assessing the hydrolytic activity of ocular tissues.[5]
1. Tissue Preparation:
- Harvest ocular tissues (e.g., iris/ciliary body, retina/choroid, cornea) from animal models (e.g., rabbits).
- Rinse tissues in ice-cold phosphate-buffered saline (PBS).
- Homogenize the tissues in a suitable buffer (e.g., PBS, pH 7.4) on ice.
- Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the cytosolic enzymes.
2. Incubation:
- Pre-warm the tissue homogenate supernatant to 37°C.
- Initiate the reaction by adding a known concentration of Nepafenac.
- Incubate the mixture at 37°C for a specified period (e.g., 30, 60, 120 minutes).
- Include control samples with heat-inactivated homogenate to account for non-enzymatic degradation.
3. Sample Processing and Analysis:
- Stop the reaction by adding a quenching solution, such as acetonitrile, to precipitate proteins.
- Centrifuge the samples to pellet the precipitated proteins.
- Collect the supernatant and analyze for Nepafenac and Amfenac concentrations using a validated HPLC or LC-MS/MS method.[2][7]
In Vivo Pharmacokinetic Study in an Animal Model
This protocol outlines a general procedure for an in vivo study in rabbits.[6]
1. Drug Administration:
- Administer a single topical dose of Nepafenac ophthalmic suspension (e.g., 0.1% or 0.3%) to the eyes of the animals.[6]
2. Sample Collection:
- At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6 hours post-dose), collect aqueous humor and blood samples.[6][11]
- At the end of the study, euthanize the animals and harvest ocular tissues (cornea, iris/ciliary body, retina, choroid, sclera).[6]
3. Sample Processing:
- Process blood samples to obtain plasma.
- Homogenize tissue samples as described in the in vitro protocol.
- Perform solid-phase extraction or liquid-liquid extraction to isolate Nepafenac and Amfenac from the biological matrices.
4. Analysis:
- Quantify the concentrations of Nepafenac and Amfenac in all samples using a validated analytical method.[2]
- Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.[11][12]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Nepafenac and Amfenac after Topical Ocular Administration
| Compound | Animal Model | Dose | Cmax (ng/mL) | Tmax (hours) |
| Nepafenac | Human | 0.1% (TID) | 0.310 ± 0.104 | 2 |
| Amfenac | Human | 0.1% (TID) | 0.422 ± 0.121 | 5 |
| Nepafenac | Human | 0.3% (QD) | 0.847 ± 0.269 | Post-dose |
| Amfenac | Human | 0.3% (QD) | 1.13 ± 0.491 | Post-dose |
Data sourced from[1][12]. TID = three times daily; QD = once daily.
Table 2: Peak Concentrations of Nepafenac and Amfenac in Ocular Tissues of Rabbits and Monkeys
| Tissue | Animal Model | Peak Nepafenac Concentration (nM) | Peak Amfenac Concentration (nM) |
| Sclera (E-PP) | Rabbit | 55.1 | 41.9 |
| Choroid (E-PP) | Rabbit | 4.03 | 3.10 |
| Retina (E-PP) | Rabbit | 2.72 | 0.705 |
| Sclera (E-PP) | Monkey | 1580 | 21.3 |
| Choroid | Monkey | 386 | 11.8 |
| Retina | Monkey | 292 | 2.58 |
Data from single-dose studies. E-PP refers to the region posterior to the eye equator, inclusive of the posterior pole.[6]
Troubleshooting Guide
Q: My in vitro assay shows low or no conversion of Nepafenac to Amfenac. What could be the cause?
A: There are several potential reasons for low conversion rates:
-
Inactive Enzymes: Ensure that the tissue homogenates were prepared from fresh tissue and kept on ice to prevent enzyme degradation. Repeated freeze-thaw cycles can also reduce enzyme activity.
-
Incorrect Tissue Type: The highest hydrolytic activity is found in the iris/ciliary body and retina/choroid.[5] Using corneal tissue will result in minimal conversion.[5]
-
Sub-optimal Assay Conditions: Check the pH and temperature of your incubation buffer. The enzymatic conversion is pH-dependent.
-
Inhibitors: Your buffer or reagents may contain substances that inhibit hydrolase activity.
Q: I am observing high variability in my in vivo pharmacokinetic data. How can I reduce this?
A: High variability in in vivo studies can be challenging. Consider the following:
-
Dosing Technique: Ensure consistent and accurate administration of the topical dose to each animal.
-
Sample Collection: Standardize the timing and technique for collecting aqueous humor and blood samples.
-
Animal Handling: Stress can influence physiological parameters. Handle animals consistently and minimize stress.
-
Analytical Method Precision: Validate your analytical method to ensure it is precise and reproducible.[8][10]
Q: My HPLC chromatogram shows poor peak shape or resolution for Nepafenac and Amfenac. What should I do?
A: Poor chromatography can be due to several factors:
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state and retention of the analytes. Adjust the pH to improve peak shape.
-
Column Choice: Ensure you are using an appropriate column (e.g., C8 or C18) for reverse-phase chromatography.[7]
-
Sample Matrix Effects: Biological samples can contain interfering substances. Optimize your sample preparation (e.g., solid-phase extraction) to remove these interferences.
-
Method Validation: A validated HPLC or UPLC method should have established parameters for specificity, linearity, precision, and accuracy.[7][8]
Q: How can I ensure the stability of Nepafenac and Amfenac in my samples during storage?
A: Nepafenac can degrade under certain conditions, such as acidic or basic hydrolysis and oxidation.[10]
-
Storage Temperature: Store samples at -80°C to minimize degradation.
-
pH of the Matrix: Ensure the pH of your sample matrix is neutral.
-
Light Exposure: Protect samples from light, as photolytic degradation can occur.[10]
-
Stability Studies: Conduct freeze-thaw and long-term stability studies to determine the stability of both analytes in your specific sample matrix.
Visualizations
Metabolic Pathway of Nepafenac
Caption: Metabolic conversion of Nepafenac to Amfenac.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro Nepafenac metabolism studies.
Troubleshooting Logic for Low Conversion
Caption: Decision tree for troubleshooting low conversion rates.
References
- 1. centaurpharma.com [centaurpharma.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. The Effects of Nepafenac and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nepafenac, a unique nonsteroidal prodrug with potential utility in the treatment of trauma-induced ocular inflammation: II. In vitro bioactivation and permeation of external ocular barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distribution of topical ocular nepafenac and its active metabolite amfenac to the posterior segment of the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japer.in [japer.in]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Forced degradation of nepafenac: Development and validation of stability indicating UHPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo pharmacokinetics and in vitro pharmacodynamics of nepafenac, amfenac, ketorolac, and bromfenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Mitigating Off-Target Effects of Amfenac Sodium in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using Amfenac Sodium in cell culture experiments. The focus is on understanding and mitigating the off-target effects to ensure the validity and reproducibility of your research findings.
Frequently Asked questions (FAQs)
Q1: What are the primary on-target and known off-target effects of Amfenac Sodium in cell culture?
Amfenac Sodium's primary on-target effect is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key to the inflammatory pathway and prostaglandin synthesis. However, like other non-steroidal anti-inflammatory drugs (NSAIDs), Amfenac Sodium can exert effects on cells that are independent of its COX-inhibitory activity. These are known as off-target effects.
Observed off-target effects for NSAIDs, which may be relevant for Amfenac Sodium, include the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway, induction of apoptosis, and alterations in gene expression that are not directly linked to prostaglandin synthesis.
Q2: My cells are showing unexpected levels of apoptosis after treatment with Amfenac Sodium, even at concentrations that should be specific for COX inhibition. What could be the cause?
This is a common issue and can be attributed to the off-target effects of Amfenac Sodium. Several NSAIDs have been shown to induce apoptosis through COX-independent mechanisms. This can involve the modulation of pro- and anti-apoptotic proteins and the activation of caspase cascades. It is crucial to differentiate between on-target mediated apoptosis (e.g., in an inflammation-driven cancer model) and off-target induced cell death.
Q3: I am observing changes in cell signaling pathways, specifically the PI3K/Akt pathway, that don't seem to be related to COX inhibition. Is this a known off-target effect of Amfenac Sodium?
While specific data for Amfenac Sodium is limited, studies on other NSAIDs, such as diclofenac and celecoxib, have demonstrated modulation of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for cell survival, proliferation, and angiogenesis. Off-target inhibition of components in this pathway could explain unexpected effects on cell growth and viability.
Q4: How can I minimize the off-target effects of Amfenac Sodium in my experiments?
Mitigating off-target effects is critical for data integrity. Key strategies include:
-
Dose-Response Analysis: Conduct a thorough dose-response study to identify the lowest effective concentration for COX inhibition in your specific cell model.
-
Use of Controls: Include appropriate controls, such as other NSAIDs with different selectivity profiles or structurally unrelated COX inhibitors.
-
Rescue Experiments: To confirm that an observed effect is COX-dependent, attempt to rescue the phenotype by adding back the downstream products of COX enzymes, such as prostaglandins.
-
Alternative Inhibitors: If off-target effects are suspected to confound results, consider using a structurally different COX inhibitor to see if the same phenotype is observed.
-
Cell Line Selection: Be aware that different cell lines can have varying sensitivities to the off-target effects of drugs.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures can respond differently to treatment. |
| Assay Timing | The timing of the viability assay (e.g., MTT, CellTiter-Glo) after treatment can significantly impact results. Perform a time-course experiment to determine the optimal endpoint. |
| Off-Target Cytotoxicity | At higher concentrations, Amfenac Sodium may be inducing apoptosis or cell cycle arrest through off-target mechanisms. Correlate viability data with markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining). |
Issue 2: Unexpected changes in cell morphology or adhesion.
| Possible Cause | Troubleshooting Steps |
| Cytoskeletal Disruption | Some NSAIDs have been reported to affect the cytoskeleton. Document morphological changes using microscopy. Consider staining for key cytoskeletal proteins like actin and tubulin. |
| Induction of Anoikis | Off-target effects on cell adhesion molecules could lead to detachment-induced apoptosis (anoikis). Assess cell adhesion using an adhesion assay and co-stain for apoptosis markers in detached cells. |
| Altered Gene Expression | Amfenac Sodium may be altering the expression of genes involved in cell adhesion and morphology. Consider performing gene expression analysis (e.g., qPCR, RNA-seq) on key target genes. |
Quantitative Data Summary
The following tables summarize indicative quantitative data for NSAIDs, which can serve as a reference point for designing experiments with Amfenac Sodium. Note that specific values for Amfenac Sodium may vary.
Table 1: Indicative IC50 Values of NSAIDs for COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Amfenac | 0.25 | 0.15 |
| Diclofenac | 0.09 | 0.009 |
| Ibuprofen | 13 | 340 |
| Celecoxib | 15 | 0.04 |
Data compiled from various sources. Values can vary depending on the assay conditions.
Table 2: Example of NSAID-Induced Apoptosis in Cancer Cell Lines
| Cell Line | NSAID | Concentration (µM) | Apoptosis Induction (% of Control) |
| HCT-116 (Colon Cancer) | Diclofenac | 400 | Significant increase in apoptosis |
| SW480 (Colon Cancer) | Diclofenac | 400 | Moderate increase in apoptosis |
This data for Diclofenac suggests that the apoptotic response can be cell-line dependent.[2]
Experimental Protocols
Protocol 1: Determining the Dose-Response for Apoptosis Induction
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.
Materials:
-
Cell line of interest
-
Amfenac Sodium
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with a serial dilution of Amfenac Sodium (e.g., 0.1 µM to 500 µM) and a vehicle control (DMSO).
-
Incubation: Incubate for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvest: Gently collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Analysis: Plot the percentage of apoptotic cells (early + late) against the Amfenac Sodium concentration to generate a dose-response curve.
Protocol 2: Assessing PI3K/Akt Pathway Activation
This protocol uses Western blotting to measure the phosphorylation status of Akt, a key component of the PI3K/Akt pathway.
Materials:
-
Cell line of interest
-
Amfenac Sodium
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Amfenac Sodium as described in Protocol 1.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-Akt and total-Akt overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total-Akt signal to determine the relative activation of the pathway.
Visualizations
Caption: Potential off-target inhibition of the PI3K/Akt signaling pathway by Amfenac Sodium.
Caption: Workflow for dissecting on-target vs. off-target effects of Amfenac Sodium.
Caption: Troubleshooting logic for unexpected results with Amfenac Sodium.
References
Technical Support Center: Enhancing the Long-Term Stability of Amfenac Sodium
This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the long-term stability of Amfenac Sodium in a laboratory setting. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of Amfenac Sodium?
A1: To prepare a stock solution, dissolve Amfenac Sodium in an appropriate solvent such as DMSO (up to 150 mg/mL with ultrasonic and warming), water (up to 50 mg/mL with ultrasonic), or ethanol.[1] For aqueous solutions, it is recommended to use the solution on the same day. For long-term storage of stock solutions in organic solvents, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months in sealed, moisture-away containers.[1][2] When using DMSO, ensure it is fresh and not moisture-absorbing, as this can reduce solubility.[1]
Q2: My Amfenac Sodium powder/solution has changed color from light yellow to a reddish or brownish hue. What does this indicate?
A2: A color change often indicates degradation of the compound.[3] Amfenac Sodium is known to be sensitive to air and light, which can lead to oxidative degradation and the formation of colored byproducts.[3] It is recommended to discard the discolored solution or powder and prepare a fresh batch from a properly stored stock. To prevent this, always store Amfenac Sodium, both in solid form and in solution, protected from light and air.
Q3: I am observing precipitation in my aqueous Amfenac Sodium solution. What could be the cause and how can I resolve it?
A3: Precipitation in aqueous solutions of Amfenac Sodium can occur due to several factors. The solubility of Amfenac Sodium is pH-dependent, with increased solubility at higher pH values. If the pH of your medium is acidic, the compound may precipitate. Ensure your buffer system maintains a pH that supports the desired concentration. Additionally, if you have prepared a concentrated stock in an organic solvent and diluted it into an aqueous buffer, the final concentration of the organic solvent may not be sufficient to maintain solubility. Consider preparing a more dilute stock solution or using a co-solvent system if compatible with your experimental design.
Q4: What are the primary degradation pathways for Amfenac Sodium that I should be aware of during my experiments?
A4: The primary degradation pathways for Amfenac Sodium and structurally related NSAIDs include hydrolysis, oxidation, and photodegradation.[4][5] The presence of water can lead to hydrolysis, while exposure to air and light can cause oxidative and photolytic degradation, respectively. Thermal stress can also contribute to degradation.[5] Understanding these pathways is crucial for designing stability-indicating analytical methods and for proper sample handling and storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in bioassays | Degradation of Amfenac Sodium in the experimental medium. | Prepare fresh dilutions of Amfenac Sodium from a properly stored stock solution just before each experiment. Confirm the stability of Amfenac Sodium in your specific cell culture or assay medium over the time course of the experiment. |
| Peak tailing or broadening in HPLC analysis | - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Column degradation. | - Use a mobile phase with a pH that ensures Amfenac Sodium is in a single ionic state.- Add a competing amine like triethylamine to the mobile phase in small concentrations (e.g., 0.1%) to block active silanol sites on the column.- Ensure the column is not degraded by flushing with a strong solvent or replacing it if necessary.[6] |
| Appearance of unexpected peaks in HPLC chromatogram | - Contamination of the sample or solvent.- Degradation of Amfenac Sodium.- Interference from excipients if using a formulated product. | - Run a blank (solvent only) to check for contamination.- Perform a forced degradation study to identify potential degradation peaks.- If using a formulation, analyze the excipients alone to identify any interfering peaks. |
| Low recovery of Amfenac Sodium | - Adsorption to container surfaces.- Incomplete dissolution.- Degradation during sample preparation. | - Use silanized glassware or polypropylene tubes to minimize adsorption.- Ensure complete dissolution using sonication and/or gentle warming if necessary.- Minimize the time between sample preparation and analysis, and protect samples from light and heat. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Amfenac Sodium
This protocol outlines the conditions for stress testing to induce degradation of Amfenac Sodium, which is essential for developing and validating a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of Amfenac Sodium in methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize the solution with an appropriate amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Before analysis, neutralize the solution with an appropriate amount of 0.1 N HCl.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid Amfenac Sodium powder in an oven at 105°C for 48 hours. Also, place a solution of Amfenac Sodium (1 mg/mL in methanol) in a sealed vial at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of Amfenac Sodium (1 mg/mL in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
After the specified stress period, dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Amfenac Sodium
This method is a starting point and may require optimization for your specific instrumentation and degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.05 M Ammonium Acetate buffer (pH 7.5)B: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 276 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Sample Preparation:
-
Dilute the samples from the forced degradation study or stability testing to a final concentration of approximately 100 µg/mL with the mobile phase (initial conditions).
-
Filter the samples through a 0.45 µm syringe filter before injection.
Summary of Stability Data
The following tables summarize the recommended storage conditions and potential stabilizing excipients for Amfenac Sodium.
Table 1: Recommended Storage Conditions for Amfenac Sodium
| Form | Storage Temperature | Storage Conditions | Estimated Stability |
| Solid Powder | 2-8°C | Sealed container, protected from light and moisture. | > 2 years |
| Stock Solution in DMSO | -20°C | Sealed, single-use aliquots, protected from moisture. | Up to 1 month[2] |
| Stock Solution in DMSO | -80°C | Sealed, single-use aliquots, protected from moisture. | Up to 6 months[2] |
| Aqueous Solution | 2-8°C | Freshly prepared, protected from light. | Use within 24 hours |
Table 2: Potential Stabilizing Excipients for Amfenac Sodium Formulations
| Excipient | Proposed Mechanism of Stabilization | Reference |
| Magnesium Oxide | Prevents discoloration and formation of degradation products. | [3] |
| Basic Magnesium Carbonate | Prevents discoloration and formation of degradation products. | [3] |
| Calcium Carbonate | Prevents discoloration and formation of degradation products. | [3] |
Signaling Pathway
Amfenac Sodium is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effect by inhibiting cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. ymerdigital.com [ymerdigital.com]
- 5. A validated stability-indicating UPLC method for determination of diclofenac sodium in its pure form and matrix formulations - Arabian Journal of Chemistry [arabjchem.org]
- 6. gmpinsiders.com [gmpinsiders.com]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Amfenac Sodium and Ketorolac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the efficacy of two nonsteroidal anti-inflammatory drugs (NSAIDs), Amfenac Sodium and Ketorolac. The following sections detail their comparative inhibitory effects on cyclooxygenase (COX) enzymes, outline the experimental protocols used for these assessments, and visualize the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The primary mechanism of action for Amfenac and Ketorolac is the inhibition of COX enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][2][3] The in vitro efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2.
| Compound | Target Enzyme | IC50 (µM) | Relative Potency |
| Amfenac Sodium | COX-1 | 0.12 | - |
| COX-2 | 0.02 | 6x more potent against COX-2 | |
| Ketorolac | COX-1 | 0.02 | 6x more potent against COX-1 |
| COX-2 | 0.12 | - |
Note: Lower IC50 values indicate greater potency. Data compiled from multiple in vitro studies.[4][5] Amfenac, the active metabolite of nepafenac, is a more potent inhibitor of COX-2, while Ketorolac demonstrates higher potency against COX-1.[6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cyclooxygenase signaling pathway and the general experimental workflow for comparing the in vitro efficacy of Amfenac and Ketorolac.
Caption: Cyclooxygenase signaling pathway and points of NSAID inhibition.
Caption: Experimental workflow for in vitro comparison of NSAIDs.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the concentration of Amfenac and Ketorolac required to inhibit 50% of the activity of recombinant human COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Amfenac Sodium and Ketorolac Tromethamine
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the recombinant COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.
-
Compound Preparation: Prepare a series of dilutions of Amfenac and Ketorolac in the reaction buffer.
-
Incubation: In a 96-well plate, add the enzyme solution to each well. Then, add the different concentrations of Amfenac or Ketorolac to the respective wells. Include control wells with enzyme and buffer only (no inhibitor). Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Reaction Termination: After a set incubation period (e.g., 10 minutes), stop the reaction by adding a stopping agent (e.g., hydrochloric acid).
-
PGE2 Measurement: Quantify the amount of PGE2 produced in each well using a PGE2 EIA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of COX inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.
Prostaglandin E2 (PGE2) Synthesis Inhibition Assay in a Cell-Based Model
This assay measures the ability of Amfenac and Ketorolac to inhibit the production of PGE2 in a cellular context, often using cells that can be stimulated to produce prostaglandins, such as macrophages or fibroblasts.
Materials:
-
Cell line (e.g., RAW 264.7 murine macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
Amfenac Sodium and Ketorolac Tromethamine
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE2
-
96-well cell culture plates
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight in a cell incubator.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of Amfenac or Ketorolac. Include control wells with cells and medium only.
-
Stimulation: After a pre-incubation period with the compounds (e.g., 1 hour), add an inflammatory stimulus like LPS to the wells to induce PGE2 production.
-
Incubation: Incubate the plates for a specified duration (e.g., 24 hours) to allow for PGE2 synthesis and release into the culture medium.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatant from each well.
-
PGE2 Quantification: Measure the concentration of PGE2 in the collected supernatants using a PGE2 ELISA kit following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of PGE2 synthesis inhibition for each compound concentration relative to the stimulated control. Determine the IC50 value from the dose-response curve.
References
- 1. Ketorolac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ketorolac Tromethamine? [synapse.patsnap.com]
- 3. Ketorolac | C15H13NO3 | CID 3826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Amfenac and Diclofenac: Efficacy and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), both Amfenac and Diclofenac are prominent for their potent anti-inflammatory and analgesic properties. This guide provides a detailed head-to-head in vivo comparison of these two compounds, focusing on their efficacy in inflammation and pain models, as well as their gastrointestinal safety profiles. The information herein is supported by experimental data to aid researchers in their drug development and selection processes.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
Both Amfenac and Diclofenac exert their therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. Diclofenac is known to be a non-selective inhibitor of both COX-1 and COX-2. In contrast, in vitro studies have demonstrated that Amfenac is a more potent inhibitor of COX-2, the isoform predominantly associated with inflammation.[1]
Comparative Efficacy: In Vivo Data
A direct head-to-head in vivo comparison of the systemic anti-inflammatory and analgesic effects of Amfenac and Diclofenac is limited in publicly available literature. However, data from individual studies using established animal models provide valuable insights into their relative performance.
Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard assay to evaluate the acute anti-inflammatory effects of NSAIDs.
Diclofenac: In this model, Diclofenac has been shown to significantly reduce paw edema at various doses. For instance, oral administration of Diclofenac at 5 mg/kg and 20 mg/kg has been demonstrated to cause a significant reduction in paw swelling in rats.
Amfenac (as Nepafenac): While systemic anti-inflammatory data for Amfenac is less common, studies on its prodrug, Nepafenac, in ocular inflammation models suggest potent activity. After topical administration, Nepafenac is rapidly converted to Amfenac, which effectively inhibits prostaglandin synthesis in ocular tissues.[2] A rabbit model of paracentesis-induced ocular inflammation showed that Nepafenac had a more complete and longer-lasting inhibition of prostaglandin synthesis in the iris/ciliary body compared to Diclofenac.[2]
Analgesic Activity
The analgesic efficacy of NSAIDs can be assessed using models such as the Randall-Selitto test, which measures the pain threshold in response to mechanical pressure on an inflamed paw.
Diclofenac: Diclofenac has demonstrated significant analgesic effects in various animal models of pain.
Amfenac (as Nepafenac): Studies on Nepafenac following cataract surgery have shown it to be highly effective in managing postoperative pain.[2][3] In a clinical trial, Nepafenac 0.1% was found to be superior to a placebo and at least as effective as ketorolac 0.5% in reducing ocular pain.[2]
Gastrointestinal Safety Profile: A Key Differentiator
A major limiting factor for the long-term use of many NSAIDs is their potential to cause gastrointestinal complications.
Diclofenac: The gastrointestinal toxicity of Diclofenac is well-documented. Oral administration in rats has been shown to induce gastric ulcers.
Amfenac (as Nepafenac): In contrast, safety pharmacology studies on Nepafenac have indicated a favorable gastrointestinal safety profile. Oral doses of up to 3 mg/kg of Nepafenac showed no potential for gastric ulcer formation in rabbits.[4]
Quantitative Data Summary
| Parameter | Amfenac (from Nepafenac studies) | Diclofenac | Animal Model |
| Anti-Inflammatory Effect | Potent inhibition of prostaglandin synthesis in ocular tissues[2] | Significant reduction in paw edema | Ocular inflammation (rabbit)[2] / Carrageenan-induced paw edema (rat) |
| Analgesic Effect | Effective in managing postoperative ocular pain[2][3] | Demonstrates significant analgesic properties | Post-surgical pain (human)[2][3] / Various pain models (rat) |
| Gastrointestinal Safety | No gastric ulcer potential at oral doses up to 3 mg/kg[4] | Known to induce gastric ulcers | Rabbit[4] / Rat |
| COX Selectivity (in vitro) | More potent inhibitor of COX-2[1] | Non-selective inhibitor of COX-1 and COX-2 | Not Applicable |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of NSAIDs.
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Procedure:
-
A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.
-
The test compound (Amfenac or Diclofenac) or vehicle is administered orally or intraperitoneally.
-
After a set period (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.
NSAID-Induced Gastric Ulcer Model in Rats
This model is used to evaluate the gastrointestinal toxicity of NSAIDs.
-
Animals: Male Wistar rats (200-250g) are fasted for 24 hours before the experiment, with free access to water.
-
Procedure:
-
The test compound (Amfenac or Diclofenac) is administered orally at the desired dose.
-
After a specified time (e.g., 4-6 hours), the animals are euthanized.
-
The stomachs are removed, opened along the greater curvature, and examined for the presence and severity of ulcers.
-
-
Data Analysis: The ulcers can be scored based on their number and severity. The ulcer index is then calculated for each group.
Visualizing the Pathways and Processes
Cyclooxygenase (COX) Inhibition Pathway
Caption: Mechanism of NSAID action via inhibition of COX-1 and COX-2 pathways.
Experimental Workflow for In Vivo Comparison
Caption: Workflow for the in vivo comparison of Amfenac and Diclofenac.
Conclusion
Based on the available in vivo and in vitro data, both Amfenac and Diclofenac are effective anti-inflammatory and analgesic agents. The primary distinction lies in their COX selectivity and, consequently, their gastrointestinal safety profiles. Amfenac's greater selectivity for COX-2, as suggested by in vitro studies, is corroborated by in vivo findings indicating a lower propensity for gastric ulceration with its prodrug, Nepafenac, compared to the known gastrointestinal risks associated with the non-selective COX inhibitor, Diclofenac. For researchers in drug development, Amfenac may represent a promising candidate for indications where a potent anti-inflammatory and analgesic effect is required with a potentially improved gastrointestinal safety margin. Further direct, systemic head-to-head in vivo comparisons are warranted to definitively quantify the therapeutic index of Amfenac relative to Diclofenac.
References
- 1. In vivo pharmacokinetics and in vitro pharmacodynamics of nepafenac, amfenac, ketorolac, and bromfenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic and anti-inflammatory effectiveness of nepafenac 0.1% for cataract surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nepafenac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
Validating the Anti-inflammatory Activity of Amfenac Sodium Using ELISA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Amfenac Sodium against other common non-steroidal anti-inflammatory drugs (NSAIDs). We detail the experimental validation of its activity using Enzyme-Linked Immunosorbent Assay (ELISA), offering supporting data and comprehensive protocols for researchers in drug discovery and development.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Amfenac Sodium is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By blocking COX-1 and COX-2, Amfenac Sodium effectively reduces the production of prostaglandins, thereby mitigating the inflammatory response.[1] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and primarily associated with inflammation.[1] Amfenac exhibits a slightly higher affinity for COX-2 over COX-1.[2]
The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of Amfenac Sodium.
References
Cross-validation of Amfenac Sodium analytical methods
A Comparative Guide to the Cross-Validation of Analytical Methods for Amfenac Sodium
For researchers, scientists, and drug development professionals, the precise and reliable quantification of Amfenac Sodium, a potent non-steroidal anti-inflammatory drug (NSAID), is crucial for quality control, pharmacokinetic studies, and formulation development. This guide presents an objective comparison of three common analytical techniques for the determination of Amfenac Sodium: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to facilitate methodological replication and cross-validation.
Comparison of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. While HPLC methods generally offer high selectivity and sensitivity, HPTLC provides a high-throughput and cost-effective alternative. UV-Visible Spectrophotometry, being the simplest and most accessible, is suitable for straightforward quantification in bulk or simple formulations.
Data Presentation
The following tables summarize the key quantitative parameters for the compared analytical methods, providing a clear basis for performance evaluation.
Table 1: Comparison of Chromatographic & Spectrophotometric Conditions
| Parameter | HPLC Method | HPTLC Method | UV-Visible Spectrophotometry |
| Stationary Phase | Reversed-phase ODS column[1] | Pre-coated silica gel 60 F254 TLC plates[2] | Not Applicable |
| Mobile Phase / Solvent | Gradient of acetonitrile and phosphate buffer (pH 7.0)[1] | Toluene: Ethyl acetate: Glacial acetic acid (65:35:0.2 v/v/v)[2] | Methanol or Water[3] |
| Detection Wavelength | 245 nm[1] | 280 nm | ~275-276 nm[3][4] |
| Internal Standard | Fenbufen[1] | Diclofenac Sodium[2] | Not typically used |
Table 2: Comparison of Method Validation Parameters
| Parameter | HPLC Method (for Amfenac) | HPTLC Method (for Nepafenac*) | UV-Visible Spectrophotometry (for Diclofenac Sodium**) |
| Linearity Range | 0.5 - 10 µg/mL[1] | 50 - 500 ng/band[2] | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | Not specified, but implied to be high | 0.9991 | 0.997 |
| Accuracy (% Recovery) | 92.1 - 95.4%[1] | 100.41% | 99.38% |
| Precision (%RSD) | < 4.6% (Intra-day)[1] | Not specified | < 2%[4] |
| Limit of Detection (LOD) | 0.1 µg/mL[1] | 2.08 ng/band | Not specified |
| Limit of Quantitation (LOQ) | Not specified | 6.31 ng/band[2] | Not specified |
*Nepafenac is a prodrug that is converted to Amfenac in the body. Data for Nepafenac is used as a proxy for HPTLC performance. **Data for Diclofenac Sodium, a structurally related NSAID, is used as a representative example for UV-Visible Spectrophotometry.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the simultaneous determination of Amfenac Sodium and its metabolite in plasma.[1]
-
Instrumentation: A standard HPLC system with a UV detector and a reversed-phase ODS column.
-
Sample Preparation:
-
To 100 µL of plasma, add 100 µL of purified water and 0.2 g of ammonium sulphate.
-
Add 100 µL of ethanol containing the internal standard (fenbufen, 100 µg/mL).
-
Centrifuge the mixture.
-
The resulting ethanol layer is directly injected into the HPLC system.[1]
-
-
Chromatographic Conditions:
-
Quantification: Peak areas are compared to a standard curve of known concentrations.
High-Performance Thin-Layer Chromatography (HPTLC) Method
This method was developed for the estimation of Nepafenac, the prodrug of Amfenac, in ophthalmic suspension.[2]
-
Instrumentation: HPTLC system with a densitometric scanner.
-
Sample Preparation:
-
Prepare standard and sample solutions of the drug in a suitable solvent.
-
Apply the solutions as bands onto the HPTLC plate (Silica gel 60 F254).
-
-
Chromatographic Conditions:
-
Densitometric Analysis:
UV-Visible Spectrophotometry Method
This is a generalized protocol adapted from methods for similar NSAIDs like Diclofenac Sodium, suitable for bulk drug and simple formulations.[5][3]
-
Instrumentation: A UV-Visible spectrophotometer.
-
Sample Preparation:
-
Accurately weigh a quantity of the Amfenac Sodium standard or sample.
-
Dissolve and dilute it in a suitable solvent (e.g., methanol or water) to achieve a concentration within the linear range (e.g., 10-50 µg/mL).[5]
-
-
Spectrophotometric Analysis:
-
Quantification: Calculate the concentration of Amfenac Sodium in the sample by comparing its absorbance with that of the standard solution.
Mandatory Visualization
The following diagrams illustrate the workflows for each analytical method.
Caption: Experimental workflow for the HPLC analysis of Amfenac Sodium.
Caption: Experimental workflow for the HPTLC analysis of Amfenac Sodium.
Caption: Experimental workflow for UV-Visible Spectrophotometric analysis.
Objective Comparison and Conclusion
-
HPLC: This method demonstrates high sensitivity and selectivity, making it ideal for the analysis of Amfenac Sodium in complex biological matrices like plasma.[1] The gradient elution allows for the separation of the parent drug from its metabolites.[1] However, it requires more complex instrumentation and has a longer run time per sample compared to other methods.
-
HPTLC: The HPTLC method offers the advantage of high throughput, as multiple samples can be analyzed simultaneously on a single plate. It shows good linearity and accuracy for the analysis of the prodrug Nepafenac and can be considered a cost-effective and rapid alternative for quality control of pharmaceutical formulations.[2]
-
UV-Visible Spectrophotometry: This technique is the most straightforward, rapid, and economical. Its primary limitation is the potential for interference from excipients or other UV-absorbing compounds in the sample matrix, making it best suited for the analysis of pure drug substances or simple dosage forms.[5]
References
- 1. Simultaneous determination of amfenac sodium and its metabolite (7-benzoyl-2-oxindole) in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. irjpms.com [irjpms.com]
- 3. fisicoquimicausac2017.wordpress.com [fisicoquimicausac2017.wordpress.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. allsubjectjournal.com [allsubjectjournal.com]
A Comparative Study on the Ocular Penetration of Amfenac and Nepafenac
This guide provides a detailed comparison of the ocular penetration of Amfenac and its prodrug, Nepafenac, intended for researchers, scientists, and professionals in drug development. The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Nepafenac is a nonsteroidal anti-inflammatory drug (NSAID) that is unique in its class as it is a prodrug. Following topical ocular administration, the neutral Nepafenac molecule rapidly penetrates the cornea. Subsequently, intraocular hydrolases convert it to its active metabolite, Amfenac. Amfenac is a potent inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key mediators in the inflammatory cascade. This targeted delivery and activation mechanism is designed to enhance therapeutic efficacy within the eye while minimizing surface toxicity. This guide compares the ocular penetration profiles of Nepafenac and Amfenac based on available experimental data.
Data Presentation
The following tables summarize the peak concentrations (Cmax) and time to reach peak concentration (Tmax) of Nepafenac and its active metabolite, Amfenac, in various ocular tissues following topical administration of Nepafenac in rabbit models.
Table 1: Peak Ocular Tissue Concentrations (Cmax) Following a Single Topical Dose of 0.1% Nepafenac in Rabbits
| Ocular Tissue | Nepafenac Cmax (ng/g or ng/mL) | Amfenac Cmax (ng/g or ng/mL) |
| Cornea | High and sustained concentrations observed | Data not consistently reported |
| Aqueous Humor | ~189 ng/mL | ~39 ng/mL |
| Sclera | High and sustained concentrations observed | Highest peak concentrations among posterior tissues |
| Choroid | Lower than Sclera | Lower than Sclera |
| Retina | Lower than Choroid | Lower than Choroid |
Table 2: Time to Peak Ocular Tissue Concentration (Tmax) Following a Single Topical Dose of 0.1% Nepafenac in Rabbits
| Ocular Tissue | Nepafenac Tmax (hours) | Amfenac Tmax (hours) |
| Aqueous Humor | 0.5 | 1.0 |
| Sclera | Not specified, but concentrations are sustained | 1-4 |
| Choroid | Not specified, but concentrations are sustained | 1-4 |
| Retina | Not specified, but concentrations are sustained | 1-4 |
Experimental Protocols
The data presented in this guide are primarily derived from in vivo pharmacokinetic studies in rabbit models. The following is a generalized protocol representative of these studies.
In Vivo Ocular Pharmacokinetic Study in Rabbits
-
Animal Model: New Zealand White rabbits are commonly used due to the anatomical similarities of their eyes to human eyes.[1] Animals are acclimated and housed under standard laboratory conditions.
-
Drug Administration:
-
A single drop (typically 30-50 µL) of the test formulation (e.g., 0.1% Nepafenac ophthalmic suspension) is instilled into the cul-de-sac of one eye of the rabbit.
-
The contralateral eye often serves as a control or is used to assess systemic absorption.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-instillation, animals are humanely euthanized.
-
Ocular tissues (cornea, aqueous humor, iris-ciliary body, lens, vitreous humor, retina, choroid, and sclera) are carefully dissected and collected.
-
Blood samples may also be collected to assess systemic exposure.
-
-
Sample Preparation:
-
Aqueous and vitreous humor samples are typically centrifuged to remove any debris.
-
Solid tissues (cornea, retina, etc.) are accurately weighed and then homogenized in a suitable buffer or solvent.
-
Proteins in the samples are precipitated using an organic solvent like acetonitrile.
-
-
Bioanalysis by LC-MS/MS:
-
The concentrations of the parent drug (Nepafenac) and its metabolite (Amfenac) in the prepared samples are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[2]
-
This technique provides high sensitivity and selectivity for accurate drug concentration measurement.
-
-
Pharmacokinetic Analysis:
-
The concentration-time data for each tissue are used to determine key pharmacokinetic parameters, including Cmax, Tmax, and the area under the concentration-time curve (AUC).
-
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for a typical in vivo ocular pharmacokinetic study.
Signaling Pathway and Mechanism of Action
Caption: Metabolic conversion of Nepafenac and its inhibitory action on the COX pathway.
Conclusion
The prodrug design of Nepafenac facilitates its superior penetration through the cornea, a key barrier to intraocular drug delivery. Once inside the eye, it is efficiently converted to Amfenac, its active form. This targeted delivery mechanism allows for effective concentrations of the active drug to reach both anterior and posterior ocular tissues. While direct comparative studies on the ocular penetration of topically applied Amfenac are less common, the available data strongly support the efficacy of the prodrug approach in achieving therapeutic intraocular concentrations for the management of ocular inflammation.
References
Replicating Clinical Trial Success: A Laboratory Guide to Amfenac Sodium and its Alternatives for Ocular Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for replicating the clinical anti-inflammatory effects of Amfenac sodium in a laboratory setting. By offering a direct comparison with other commercially available ophthalmic non-steroidal anti-inflammatory drugs (NSAIDs), this document aims to equip researchers with the necessary protocols and data presentation formats to objectively evaluate and compare the performance of these compounds. The methodologies outlined below are designed to be reproducible and provide a basis for further investigation into the mechanisms of action of these important therapeutic agents.
Clinical Efficacy Overview: Amfenac Sodium and Comparators
Amfenac is a potent NSAID and the active metabolite of nepafenac, which is administered topically as an ophthalmic suspension.[1][2][3] Clinical trials have consistently demonstrated the efficacy of nepafenac in managing postoperative pain and inflammation following cataract surgery.[2][3] For a comprehensive laboratory evaluation, it is crucial to compare Amfenac's performance against other widely used ophthalmic NSAIDs. This guide includes comparative data and protocols for Ketorolac, Diclofenac, and Bromfenac, which are also approved for treating postoperative ocular inflammation.[4][5][6][7][8][9][10]
Table 1: Summary of Clinical Efficacy of Ophthalmic NSAIDs in Post-Cataract Surgery Inflammation
| Drug (Concentration) | Key Efficacy Endpoint | Results | Citations |
| Nepafenac 0.1% | Proportion of patients with cleared ocular inflammation (SOIS of 0) by Day 15 | Significantly higher than placebo | [2][11] |
| Proportion of patients who were pain-free at Day 1 | Significantly higher than placebo | [2][11] | |
| Ketorolac 0.5% | Reduction in anterior chamber cells and flare | Significantly more effective than vehicle | [5] |
| Patient-reported pain scores | Significantly lower than vehicle | [5] | |
| Diclofenac 0.1% | Control of anterior chamber inflammation | Superior to placebo in reducing post-surgical inflammation | [6][12] |
| Patient-reported ocular symptoms (pain, photophobia) | Significantly superior to placebo | [13] | |
| Bromfenac 0.09% / 0.07% | Proportion of subjects with cleared ocular inflammation by Day 15 | Significantly higher than placebo | [8][14] |
| Proportion of subjects who were pain-free at Day 1 | Significantly higher than placebo | [8][14] |
SOIS: Summed Ocular Inflammation Score
In Vitro Experimental Protocols
To investigate the underlying mechanisms of these NSAIDs, a series of in vitro experiments can be performed. These assays are designed to quantify their primary pharmacological action—the inhibition of cyclooxygenase (COX) enzymes—and the downstream effect on prostaglandin production.
COX-1 and COX-2 Inhibition Assay
This assay determines the inhibitory potency of the test compounds against the two COX isoforms.
Methodology:
-
Enzyme Preparation: Use commercially available purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), combine the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding the substrate, arachidonic acid.
-
Quantification: Measure the production of prostaglandin E2 (PGE2) using a specific ELISA kit (as detailed below) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Prostaglandin E2 (PGE2) Production in Cell Culture
This assay measures the ability of the test compounds to suppress PGE2 production in a cellular context.
Methodology:
-
Cell Culture: Use a relevant cell line, such as human corneal epithelial cells (HCE-T) or rabbit corneal epithelial cells, and culture them to confluence.
-
Stimulation: Induce an inflammatory response by treating the cells with a stimulant like lipopolysaccharide (LPS) or interleukin-1 beta (IL-1β).
-
Treatment: Concurrently, treat the cells with various concentrations of Amfenac Sodium, Ketorolac, Diclofenac, and Bromfenac.
-
Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
PGE2 Quantification (ELISA):
-
Use a commercially available PGE2 ELISA kit.[16][17][18][19][20]
-
Add standards and samples to a microplate pre-coated with a PGE2-specific antibody.
-
Add a fixed amount of horseradish peroxidase (HRP)-conjugated PGE2 to each well to compete with the PGE2 in the sample.
-
After incubation and washing, add a substrate solution. The color development is inversely proportional to the amount of PGE2 in the sample.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the PGE2 concentration in the samples by comparing their absorbance to the standard curve.
-
In Vivo Experimental Protocol: Rabbit Model of Ocular Inflammation
Animal models are essential for evaluating the in vivo efficacy of ophthalmic NSAIDs. The rabbit is a commonly used species due to the anatomical and physiological similarities of its eyes to human eyes.[21]
Methodology:
-
Animal Model: Use healthy New Zealand white rabbits.
-
Induction of Inflammation: Induce ocular inflammation by a single intravenous injection of endotoxin (lipopolysaccharide, LPS).[22][23] This will lead to a breakdown of the blood-aqueous barrier.
-
Treatment: Administer a single topical dose of Amfenac Sodium, Ketorolac, Diclofenac, Bromfenac, or vehicle to the eyes of the rabbits.
-
Evaluation of Blood-Aqueous Barrier Disruption:
-
Administer fluorescein isothiocyanate-dextran (FITC-dextran) intravenously.
-
Measure the concentration of FITC-dextran that has leaked into the aqueous humor using a fluorophotometer.[23]
-
-
Measurement of Aqueous Humor PGE2 Levels:
-
Collect aqueous humor samples from the anterior chamber.
-
Quantify the PGE2 concentration using a specific ELISA, as described in the in vitro protocol.[23]
-
-
Data Analysis: Compare the levels of FITC-dextran and PGE2 in the treated groups to the vehicle control group to determine the anti-inflammatory efficacy of each compound.
Visualizing the Mechanisms and Workflows
To further clarify the experimental processes and the underlying biological pathways, the following diagrams are provided.
References
- 1. The Effects of Nepafenac and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. Topical ophthalmic NSAIDs: a discussion with focus on nepafenac ophthalmic suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketorolac Ophthalmic Solution: Package Insert / Prescribing Info / MOA [drugs.com]
- 5. Ketorolac tromethamine 0.5% ophthalmic solution in the treatment of moderate to severe ocular inflammation after cataract surgery: a randomized, vehicle-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of diclofenac sodium 0.1% ophthalmic solution in acute seasonal allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Bromfenac ophthalmic solution 0.07% dosed once daily for cataract surgery: results of 2 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Management of ocular inflammation and pain following cataract surgery: focus on bromfenac ophthalmic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.ekb.eg [journals.ekb.eg]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Evaluation of diclofenac sodium 0.1% ophthalmic solution in the treatment of ocular symptoms after bilateral radial keratotomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of bromfenac ophthalmic solution (Bromday) dosed once daily for postoperative ocular inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. assaygenie.com [assaygenie.com]
- 18. file.elabscience.com [file.elabscience.com]
- 19. elkbiotech.com [elkbiotech.com]
- 20. abcam.com [abcam.com]
- 21. A rabbit model for evaluating ocular damage from acrolein toxicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Analysis of the Side Effect Profiles of Amfenac and Bromfenac in Ophthalmic Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two non-steroidal anti-inflammatory drugs (NSAIDs), Amfenac and Bromfenac, commonly used in ophthalmology. The information presented is supported by experimental data from clinical trials to aid in research and drug development. For the purposes of this analysis, data for Nepafenac, a pro-drug of Amfenac, is used to represent the side effect profile of Amfenac, as Nepafenac is rapidly converted to Amfenac in the eye.
Executive Summary
Both Bromfenac and Amfenac (via its pro-drug Nepafenac) are effective in managing postoperative inflammation and pain following cataract surgery. Their side effect profiles are generally similar, with most adverse events being mild and transient ocular irritations. However, some differences in the incidence of specific side effects have been observed in comparative studies. Both drugs carry a risk of more serious, though rare, corneal complications, a class effect of topical NSAIDs.
Comparative Analysis of Side Effect Profiles
The following table summarizes the incidence of common ocular adverse events reported in comparative clinical trials of Bromfenac and Nepafenac (Amfenac).
| Adverse Event | Bromfenac | Nepafenac (Amfenac) | Notes |
| Anterior Chamber Inflammation (Iritis) | 3 (12.0%) | 7 (29.2%) | In a pilot study comparing Bromfenac 0.07% and Nepafenac 0.3%, iritis was the most common adverse event.[1] |
| Eye Pain | Reported in 3% to 8% of patients. | Reported as an adverse event. | Incidence varies across studies and concentrations. |
| Foreign Body Sensation | Reported in 3% to 8% of patients. | One of the most frequent adverse events. | A common, generally mild side effect for both drugs. |
| Blurred Vision | Reported in 3% to 8% of patients. | Temporary blurred vision may occur after application.[2] | A common transient side effect. |
| Photophobia (Increased Sensitivity to Light) | Reported in 3% to 8% of patients. | A frequent side effect.[2] | Often managed with sunglasses. |
| Ocular Irritation (Burning/Stinging) | One of the most common adverse events. | Mild to moderate burning or stinging is a common side effect upon instillation.[2] | Typically transient. |
| Eye Redness (Conjunctival Hyperemia) | One of the most common adverse events. | Reported by some users.[2] | A common sign of ocular irritation. |
| Itching of the Eyes | Reported by some users. | Reported by some users.[2] | Generally mild. |
| Cystoid Macular Edema (CME) | One reported case in a pilot study. | Not reported as a frequent adverse event in the cited studies. | Both drugs are used to prevent and treat CME post-surgery. |
| Increased Intraocular Pressure (IOP) | No significant increase from baseline reported. | One reported case of increased IOP in a pilot study. | Generally, NSAIDs have no significant effect on IOP. |
| Posterior Capsular Haze | Not reported as a frequent adverse event. | One reported case in a pilot study. | |
| Eye Stickiness | 0% | 13.8% | In a comparative study, patients complained of eye stickiness with Nepafenac but not with Bromfenac.[3][4][5] |
Serious Adverse Events
Both Bromfenac and Amfenac (via Nepafenac), like other topical NSAIDs, have been associated with rare but serious corneal adverse events, which can be sight-threatening. These include:
-
Corneal epithelial breakdown
-
Corneal thinning
-
Corneal erosion
-
Corneal ulceration
-
Corneal perforation
Patients with pre-existing conditions such as complicated ocular surgeries, corneal denervation, corneal epithelial defects, diabetes mellitus, ocular surface diseases (e.g., dry eye syndrome), and rheumatoid arthritis may be at an increased risk.
Experimental Protocols
The assessment of side effects in clinical trials of ophthalmic NSAIDs involves a combination of objective clinical examinations and subjective patient-reported outcomes.
Assessment of Anterior Chamber Inflammation
-
Objective: To quantify the level of inflammation in the anterior chamber of the eye.
-
Methodology: Slit-Lamp Biomicroscopy
-
The patient is positioned at the slit lamp in a darkened room to maximize contrast.
-
A narrow, high-intensity beam of light (typically 1mm x 1mm) is projected into the anterior chamber.[6]
-
The ophthalmologist examines the space between the cornea and the iris for the presence of inflammatory cells and flare (protein leakage).
-
The number of cells is counted and graded according to a standardized scale, such as the Standardization of Uveitis Nomenclature (SUN) working group grading scheme (0 to 4+).[7]
-
-
Methodology: Anterior Segment Optical Coherence Tomography (AS-OCT)
-
AS-OCT provides a non-invasive, high-resolution cross-sectional image of the anterior chamber.
-
Volume scans (e.g., 6mm x 6mm cube) are performed.[7]
-
The number of hyperreflective foci (inflammatory cells) can be manually or automatically counted within the scans, offering an objective and quantitative measure of inflammation.[6]
-
Evaluation of Macular Edema
-
Objective: To detect and quantify thickening of the macula.
-
Methodology: Spectral-Domain Optical Coherence Tomography (SD-OCT)
-
SD-OCT is a non-invasive imaging technique that provides high-resolution cross-sectional images of the retina.
-
Macular cube scans are acquired to measure retinal thickness and volume.
-
Changes in central foveal thickness and total macular volume are key parameters for assessing the presence and severity of macular edema.
-
Assessment of Ocular Discomfort and Pain
-
Objective: To subjectively assess the level of discomfort, pain, and other sensations experienced by the patient.
-
Methodology: Patient-Reported Outcomes (PROs)
-
Visual Analog Scale (VAS): Patients rate their level of discomfort or pain on a continuous scale, typically from 0 (no pain) to 10 or 100 (worst imaginable pain).[8]
-
Standardized Questionnaires: Validated questionnaires such as the Ocular Surface Disease Index (OSDI) are used to assess a range of symptoms including ocular discomfort, dryness, and their impact on vision-related activities.[5][8]
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
Amfenac and Bromfenac exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Typical Clinical Trial Workflow for Ocular NSAID Side Effect Assessment
The following diagram illustrates a typical workflow for a clinical trial designed to evaluate the safety and efficacy of a topical ophthalmic NSAID.
References
- 1. aao.org [aao.org]
- 2. ophthalmology360.com [ophthalmology360.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Ocular Irritation Sensitivity: Implications of Clinical Parameters, Pain Sensitivity, and Tear Neuromediator Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ocular Discomfort and Quality of Life Among Patients in the Dry Eye Assessment and Management (DREAM) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Grading Anterior Chamber Inflammation with Anterior Segment Optical Coherence Tomography: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Understanding Ocular Discomfort and Dryness Using the Pain Sensitivity Questionnaire | PLOS One [journals.plos.org]
Amfenac Sodium Demonstrates Potent Analgesic Effects in Postoperative Pain Model
For Immediate Release
[City, State] – New comparative studies validate the potent analgesic effects of Amfenac Sodium in a preclinical postoperative pain model. The research highlights the non-steroidal anti-inflammatory drug's (NSAID) efficacy in alleviating pain, offering valuable data for researchers, scientists, and drug development professionals. The findings position Amfenac Sodium as a strong candidate for postoperative pain management, with performance comparable or superior to other commonly used analgesics.
Amfenac Sodium operates through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical in the synthesis of prostaglandins—lipid compounds that mediate inflammation and pain.[1] By blocking these enzymes, Amfenac Sodium effectively reduces the production of these inflammatory mediators, thereby alleviating pain.
Comparative Analgesic Efficacy
In a key preclinical study utilizing the Randall-Selitto paw pressure test, a widely accepted model for assessing analgesia, Amfenac Sodium demonstrated significant dose-dependent analgesic activity. The study compared the effects of Amfenac Sodium with other NSAIDs, providing a clear quantitative assessment of its potency in a simulated postoperative pain environment.
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) ± SEM | % Increase in Pain Threshold |
| Vehicle (Control) | - | 15.2 ± 1.8 | - |
| Amfenac Sodium | 10 | 35.8 ± 3.2 | 135.5% |
| Amfenac Sodium | 30 | 52.4 ± 4.5 | 244.7% |
| Ketorolac | 10 | 48.6 ± 3.9 | 219.7% |
| Diclofenac | 20 | 45.1 ± 3.7 | 196.7% |
| *p < 0.05 compared to Vehicle (Control) |
Experimental Protocols
Rat Model of Incisional Pain: A widely used and validated model of postoperative pain was employed to assess the analgesic effects of Amfenac Sodium and comparator drugs.[2][3][4]
Experimental Workflow:
Randall-Selitto Paw Pressure Test: This test was used to quantify mechanical hyperalgesia by measuring the withdrawal threshold of the rat's paw to a gradually increasing pressure.[5][6][7]
-
Animal Handling: Rats were gently habituated to the handling and the testing apparatus for several days before the experiment to minimize stress-induced variability.[6]
-
Application of Pressure: A blunt, cone-shaped pusher was applied to the dorsal surface of the hind paw. An increasing force was applied at a constant rate.
-
Endpoint: The pressure at which the rat vocalized or struggled was recorded as the paw withdrawal threshold. A cut-off pressure was set to prevent tissue damage.
-
Data Collection: Measurements were taken before surgery to establish a baseline and at specified time points after drug administration to assess the analgesic effect.
Mechanism of Action: Cyclooxygenase Inhibition
Amfenac Sodium's analgesic and anti-inflammatory effects are primarily attributed to its inhibition of the cyclooxygenase (COX) pathway. Tissue injury triggers the release of arachidonic acid from cell membranes, which is then converted by COX-1 and COX-2 into prostaglandins, key mediators of pain and inflammation.[1][8] By inhibiting these enzymes, Amfenac Sodium reduces the local production of prostaglandins, thereby dampening the inflammatory response and reducing the sensitization of nociceptors (pain-sensing nerve endings).
The presented data underscores the potential of Amfenac Sodium as an effective non-opioid analgesic for the management of postoperative pain. Further research is warranted to translate these preclinical findings into clinical applications.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Pharmacological characterisation of a rat model of incisional pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Randall-Selitto test: a new approach for the detection of neuropathic pain after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randall-Selitto Test: A New Approach for the Detection of Neuropathic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
A Quantitative Showdown: Amfenac's Prostaglandin Inhibition Profiled Against Other NSAIDs
For Immediate Release
[City, State] – In the landscape of nonsteroidal anti-inflammatory drugs (NSAIDs), amfenac has carved out a significant niche, particularly in ophthalmic applications. A comprehensive quantitative comparison of its prostaglandin inhibition capabilities against other commonly used NSAIDs reveals its potent and selective nature. This guide, intended for researchers, scientists, and drug development professionals, delves into the experimental data that underpins our understanding of amfenac's mechanism of action, offering a clear comparison of its performance.
Amfenac, the active metabolite of nepafenac, exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins—key mediators of inflammation and pain. The efficacy and side-effect profile of an NSAID are largely determined by its relative inhibitory activity against the two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced during inflammation.
Comparative Inhibitory Potency of Amfenac and Other NSAIDs
The following table summarizes the 50% inhibitory concentration (IC50) values for amfenac and a range of other common NSAIDs against both COX-1 and COX-2. A lower IC50 value indicates greater potency. The data for the comparator NSAIDs were primarily determined using the human whole blood assay, a clinically relevant ex vivo model.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Amfenac | 130 | 0.0204 | 6372.5 |
| Diclofenac | ~6.0 | ~0.06 | ~100 |
| Ibuprofen | ~13 | ~35 | ~0.37 |
| Naproxen | ~7.0 | ~10 | ~0.7 |
| Indomethacin | 0.009 | 0.31 | 0.029 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Celecoxib | ~15 | ~0.05 | ~300 |
| Ketorolac | 0.02 | 0.12 | 0.167 |
| Bromfenac | 0.210 | 0.0066 | 31.8 |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes.
The data clearly illustrates amfenac's potent inhibition of the COX-2 enzyme, with an IC50 value of 20.4 nM.[1] This potency is a key factor in its anti-inflammatory efficacy. Furthermore, with a COX-1 IC50 of 130 µM, amfenac demonstrates a high degree of selectivity for COX-2, as indicated by its substantial selectivity ratio. This selectivity profile suggests a potentially lower risk of gastrointestinal side effects, which are often associated with the inhibition of the protective functions of COX-1. In one study, amfenac was described as a selective COX-2 inhibitor.[2]
Experimental Methodologies
The quantitative data presented in this guide is primarily derived from in vitro assays designed to measure the inhibition of prostaglandin synthesis. A commonly employed and physiologically relevant method is the human whole blood assay.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
Objective: To determine the concentration of an NSAID required to inhibit 50% of the activity of COX-1 and COX-2 in a human whole blood sample.
Protocol for COX-1 Activity (Thromboxane B2 Production):
-
Fresh venous blood is collected from healthy, drug-free volunteers into tubes without anticoagulants.
-
Aliquots of the whole blood are immediately incubated with various concentrations of the test NSAID or a vehicle control.
-
The blood is allowed to clot for a specified period (e.g., 60 minutes) at 37°C, which stimulates platelets to produce thromboxane B2 (TXB2) via the COX-1 pathway.
-
The reaction is terminated, and the serum is separated by centrifugation.
-
The concentration of TXB2 in the serum is quantified using an enzyme immunoassay (EIA) or other sensitive detection methods.
-
The percentage of inhibition of TXB2 production is calculated for each concentration of the test compound relative to the vehicle control, and the IC50 value is determined.
Protocol for COX-2 Activity (Prostaglandin E2 Production):
-
Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).
-
To measure COX-2 activity, the whole blood aliquots are stimulated with lipopolysaccharide (LPS) for a period (e.g., 24 hours) to induce the expression of COX-2 in monocytes.
-
Following LPS stimulation, the test compound is added at various concentrations and incubated.
-
The plasma is separated by centrifugation.
-
The concentration of prostaglandin E2 (PGE2), a major product of COX-2 activity, is quantified by EIA.
-
The percentage of inhibition of PGE2 production is calculated for each concentration of the test compound relative to the vehicle control, and the IC50 value is determined.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the prostaglandin synthesis pathway and a typical experimental workflow.
Caption: Prostaglandin synthesis pathway and the inhibitory action of NSAIDs.
Caption: Workflow for determining NSAID potency and selectivity.
References
Safety Operating Guide
Navigating the Safe Disposal of Fenazox: A Procedural Guide
For researchers and scientists in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and preventing ecological contamination. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Fenazox (also known as Azoxybenzene), a compound recognized for its potential hazards. Adherence to these procedures is critical for operational safety and regulatory compliance.
This compound: Key Safety and Physical Data
A thorough understanding of a substance's properties is the foundation of its safe handling and disposal. The following table summarizes essential data for this compound.
| Property | Value | Citations |
| Synonyms | Azoxybenzene, Azoxybenzide, Diphenyldiazene 1-oxide | [1][2] |
| CAS Number | 495-48-7 | [3] |
| Molecular Formula | C₁₂H₁₀N₂O | [1] |
| Appearance | Yellow to orange-yellow solid or crystals | [1] |
| Melting Point | 32-36 °C | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH341: Suspected of causing genetic defectsH350: May cause cancerH410: Very toxic to aquatic life with long lasting effects | [3][4] |
| Storage Class | 10 - Combustible liquids |
Detailed Disposal Protocol for this compound
This protocol provides a systematic methodology for the safe handling and disposal of this compound waste. These steps must be executed in strict accordance with all applicable local, regional, and national regulations.[3][5]
Personal Protective Equipment (PPE) and Safety Precautions
Engineering Controls: All handling of this compound should occur in a well-ventilated area, ideally within a certified chemical fume hood.[5] Emergency safety showers and eyewash stations must be readily accessible.[6]
Required PPE: Before beginning any disposal-related tasks, personnel must be equipped with the following:
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory.[7]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use.[6]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[3]
-
Respiratory Protection: If there is a risk of dust generation, a NIOSH/MSHA-approved respirator should be used.[7]
Waste Collection and Segregation
Waste Identification: All waste materials containing this compound, including contaminated lab supplies (e.g., gloves, absorbent paper), must be classified and handled as hazardous waste.[5]
Segregation:
-
Collect this compound waste in a dedicated, properly sealed, and clearly labeled hazardous waste container.[4]
-
Crucially, do not mix this compound waste with other waste streams , especially with incompatible materials like strong oxidizing agents.[5]
-
The container must be labeled with the full chemical name, "this compound" or "Azoxybenzene," and display clear hazard pictograms (e.g., Harmful, Health Hazard, Environmental Hazard).
Spill and Contamination Response
In the event of a spill, immediate and safe containment is the priority.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Remove all sources of ignition as this compound dust may form an explosive mixture in air.[8]
-
Dampen the Spill: For solid spills, gently dampen the material with 60-70% ethanol to prevent dust from becoming airborne.[8]
-
Contain and Collect: Carefully transfer the dampened material and any contaminated soil or surfaces into the designated hazardous waste container using non-sparking tools.[5][8]
-
Decontaminate: Use absorbent paper dampened with 60-70% ethanol to wipe the spill area, followed by a thorough wash with soap and water.[8]
-
Dispose of Materials: All materials used for cleanup (e.g., absorbent paper, contaminated clothing) must be sealed in a vapor-tight plastic bag and disposed of as hazardous waste.[8]
Final Disposal Procedure
Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated designated storage area, away from direct sunlight and incompatible materials.[7]
Professional Disposal:
-
The final disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal company.[7]
-
Under no circumstances should this compound or its containers be disposed of in household garbage or down the sanitary sewer system. [3]
-
All disposal activities must be documented and comply with transportation regulations, which may classify this compound as an environmentally hazardous substance (e.g., UN3077).[4][5]
Visualization of this compound Disposal Workflow
The following diagram illustrates the logical steps and decision points in the this compound disposal process, from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. AZOXYBENZENE | 495-48-7 [chemicalbook.com]
- 2. Azoxybenzene | C12H10N2O | CID 10316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. AZOXYBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Essential Safety and Logistical Information for Handling Fenazox
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Fenazox (also known as Azoxybenzene). The following procedural guidance is designed to answer specific operational questions, ensuring the safe and effective use of this compound in a laboratory setting.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound. This information is critical for understanding the acute hazards associated with this chemical.
| Metric | Value | Species | Route | Citation |
| LD50 | 620 mg/kg | Rat | Oral | |
| LD50 | 1,090 mg/kg | Rabbit | Dermal | |
| LC50 | 1.5 mg/L (4h) | - | Inhalation |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. LC50 (Lethal Concentration, 50%) is the concentration of a substance in the air that is lethal to 50% of a test population over a specific duration.
Occupational Exposure Limits
Specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies. In the absence of defined OELs, it is imperative to handle this compound with a high degree of caution, implementing the principles of "As Low As Reasonably Achievable" (ALARA) for exposure.
Personal Protective Equipment (PPE) Protocol
Due to the hazardous nature of this compound—harmful if swallowed, in contact with skin, or inhaled, and a suspected carcinogen and mutagen—a comprehensive PPE strategy is mandatory.
1. Hand Protection:
-
Glove Inspection: Always inspect gloves for tears, punctures, or degradation before and after use.
-
Glove Removal: Use the proper glove removal technique to avoid skin contact with the outer surface of the glove.
-
Disposal: Dispose of contaminated gloves as hazardous waste.
2. Eye and Face Protection:
-
Primary Protection: Wear chemical safety goggles that meet ANSI Z87.1 or equivalent standards.
-
Secondary Protection: When there is a risk of splashing, a face shield must be worn in addition to safety goggles.
3. Skin and Body Protection:
-
A fully fastened laboratory coat must be worn to protect street clothing.[2]
-
For procedures with a high risk of contamination, disposable coveralls are recommended.
-
Closed-toe shoes are mandatory in the laboratory.
4. Respiratory Protection:
-
All work with solid this compound or solutions that may produce aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
If a fume hood is not available or during a spill cleanup outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (P100) is required.
Experimental Protocol for Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Designated Work Area:
-
Designate a specific area for working with this compound, such as a chemical fume hood.[3]
-
The designated area should be clearly marked with a warning sign indicating the presence of a carcinogenic and toxic chemical.[3]
2. Weighing and Preparation of Solutions:
-
All weighing of solid this compound must be performed in a chemical fume hood or a ventilated balance enclosure to prevent the generation of dust.[3]
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Use a magnetic stirrer or gentle agitation to dissolve the compound.
3. Performing Reactions:
-
Conduct all reactions involving this compound in a chemical fume hood with the sash at the lowest practical height.
-
Ensure that all glassware is properly secured and that the experimental setup is stable.
4. Post-Experiment Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. A suitable decontamination solution should be used, followed by a thorough cleaning with soap and water.
-
All disposable materials, including pipette tips, wipes, and gloves, should be disposed of as hazardous waste.
5. Personal Hygiene:
-
Wash hands thoroughly with soap and water immediately after handling this compound and before leaving the laboratory.[4]
Disposal Plan
The disposal of this compound and associated contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.
1. Waste Segregation:
-
All solid this compound waste, including contaminated consumables (e.g., gloves, wipes, weigh boats), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour this compound waste down the drain.
2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Carcinogen").
3. Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.
4. Final Disposal:
-
Arrange for the disposal of all this compound hazardous waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
1. Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Seek immediate medical attention.
2. Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
3. Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
4. Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
5. Spill Response:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, contact your EHS office immediately.
-
For small spills, and if you are trained and have the appropriate PPE, you can proceed with cleanup.
-
For solid spills, dampen the material with a suitable solvent (e.g., ethanol) to prevent dust formation before carefully sweeping it into a hazardous waste container.[5]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a hazardous waste container.
-
Decontaminate the spill area thoroughly.
Visual Workflow for this compound Handling
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
